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  • Product: 3-Methyl-1h-pyrazole-4-carbaldehyde hydrochloride
  • CAS: 1257849-73-2

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 3-Methyl-1H-pyrazole-4-carbaldehyde Hydrochloride: A Cornerstone Intermediate in Modern Synthesis

This guide offers a comprehensive technical overview of 3-Methyl-1H-pyrazole-4-carbaldehyde hydrochloride (CAS 1257849-73-2), a pivotal intermediate for researchers, medicinal chemists, and professionals in drug developm...

Author: BenchChem Technical Support Team. Date: March 2026

This guide offers a comprehensive technical overview of 3-Methyl-1H-pyrazole-4-carbaldehyde hydrochloride (CAS 1257849-73-2), a pivotal intermediate for researchers, medicinal chemists, and professionals in drug development. We will delve into its chemical properties, established synthesis protocols with mechanistic insights, and its versatile applications, grounding the discussion in established scientific principles and field-proven expertise.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This structural motif is a "privileged scaffold" in medicinal chemistry, appearing in numerous marketed drugs and biologically active compounds.[1][2] Pyrazole derivatives exhibit a vast range of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and antitumor effects.[3][4] Their unique electronic properties and ability to participate in various non-covalent interactions, such as hydrogen bonding and π–π stacking, make them ideal for designing molecules that can effectively bind to biological targets like enzymes and receptors.[2][5]

3-Methyl-1H-pyrazole-4-carbaldehyde, the parent compound of the hydrochloride salt, serves as a highly versatile building block. Its aldehyde functional group provides a reactive handle for a multitude of chemical transformations, allowing for the construction of more complex molecular architectures.[6] This makes it an invaluable precursor in the synthesis of novel pharmaceuticals and agrochemicals.[6][7]

Physicochemical and Structural Properties

While specific experimental data for the hydrochloride salt (CAS 1257849-73-2) is sparse in public literature, the properties of the parent compound, 3-Methyl-1H-pyrazole-4-carbaldehyde (CAS 112758-40-4), are well-documented. The hydrochloride salt is expected to be a more water-soluble, crystalline solid, which can be advantageous for certain reaction conditions and for purification.

Table 1: Physicochemical Properties of 3-Methyl-1H-pyrazole-4-carbaldehyde

PropertyValueSource(s)
Molecular Formula C₅H₆N₂O[8]
Molecular Weight 110.11 g/mol [8]
Appearance Light yellow to white powder/solid[6]
Melting Point 105-110 °C
Purity ≥95% - 97%[6]
InChI Key NWDMGTFNIOCVDU-UHFFFAOYSA-N[8]
Canonical SMILES CC1=C(C=NN1)C=O[8]
Storage Temperature 0-8 °C[6]

The hydrochloride salt form is achieved by treating the parent pyrazole with hydrochloric acid. The basic nitrogen atom in the pyrazole ring is protonated, forming the corresponding ammonium salt. This enhances the compound's polarity and water solubility. Researchers should be aware that the hydrochloride salt may be hygroscopic and should be stored in a desiccated environment.

Synthesis: The Vilsmeier-Haack Reaction Pathway

The most prevalent and efficient method for synthesizing pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction.[9][10][11] This reaction introduces a formyl group (-CHO) onto an electron-rich aromatic or heterocyclic ring. The process involves the in-situ formation of the Vilsmeier reagent, a chloroiminium ion, from a formamide (like N,N-dimethylformamide, DMF) and an acid chloride (typically phosphorus oxychloride, POCl₃).[9][12]

Mechanistic Rationale

The Vilsmeier-Haack reaction is a robust electrophilic aromatic substitution. The causality behind its success lies in the generation of a potent, yet manageable, electrophile—the Vilsmeier reagent (I). This reagent is highly effective for formylating activated rings like pyrazole. The pyrazole ring, being electron-rich, readily attacks the electrophilic carbon of the Vilsmeier reagent to form a sigma complex (II). Subsequent elimination and hydrolysis yield the final aldehyde product (IV).

Vilsmeier_Haack_Mechanism Mechanism of Vilsmeier-Haack Formylation cluster_reagent Vilsmeier Reagent Formation cluster_reaction Formylation Reaction DMF DMF + POCl₃ VR Vilsmeier Reagent (I) [ClCH=N⁺(CH₃)₂] DMF->VR Activation Sigma Sigma Complex (II) VR->Sigma Pyrazole 3-Methyl-1H-pyrazole Pyrazole->Sigma Electrophilic Attack Imine Iminium Intermediate (III) Sigma->Imine Proton Loss Product Product (IV) 3-Methyl-1H-pyrazole- 4-carbaldehyde Imine->Product Hydrolysis

Caption: Mechanism of Vilsmeier-Haack formylation of pyrazole.

Step-by-Step Experimental Protocol

This protocol is a generalized procedure based on established methodologies for the Vilsmeier-Haack formylation of pyrazoles.[1][13]

Materials:

  • 3-Methyl-1H-pyrazol-5-amine or a suitable pyrazole precursor

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM) or other suitable inert solvent

  • Ice

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Vilsmeier Reagent Preparation: In a three-necked flask equipped with a dropping funnel and a magnetic stirrer, cool DMF in an ice bath. Add phosphorus oxychloride (POCl₃) dropwise while maintaining the temperature between 0-10 °C. Stir the mixture for approximately 1 hour at this temperature to ensure complete formation of the Vilsmeier reagent.[13]

  • Reaction with Pyrazole: Dissolve the starting pyrazole (e.g., N'-(1-methylethylidene)-N'-methyl-hydrazine, which cyclizes in situ) in an inert solvent like dichloromethane.[13] Add this solution dropwise to the pre-formed Vilsmeier reagent, keeping the temperature below 10 °C.[13]

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-80 °C.[13] The reaction is typically stirred overnight to ensure completion. Progress can be monitored using Thin Layer Chromatography (TLC).

  • Work-up and Quenching: Cool the reaction mixture to ambient temperature. Carefully pour the mixture onto crushed ice with vigorous stirring to hydrolyze the intermediate iminium salt and quench any remaining POCl₃.[13]

  • Neutralization and Extraction: Neutralize the acidic aqueous mixture by slowly adding a saturated sodium bicarbonate solution until the pH is approximately 7-8. Extract the aqueous layer multiple times with an organic solvent such as dichloromethane or ethyl acetate.

  • Drying and Concentration: Combine the organic extracts and dry them over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure 3-Methyl-1H-pyrazole-4-carbaldehyde.

  • Salt Formation (Optional): To obtain the hydrochloride salt, dissolve the purified free base in a suitable solvent (e.g., diethyl ether, ethyl acetate) and bubble dry HCl gas through the solution, or add a solution of HCl in an appropriate solvent, until precipitation is complete. Filter and dry the resulting solid.

Applications in Drug Discovery and Chemical Synthesis

3-Methyl-1H-pyrazole-4-carbaldehyde hydrochloride is a strategic intermediate. The aldehyde group is a versatile functional handle for various transformations, including:

  • Reductive Amination: To form substituted amines.

  • Wittig Reaction: To form alkenes.

  • Condensation Reactions: With active methylene compounds to build new heterocyclic rings.[10][14]

  • Oxidation: To form the corresponding carboxylic acid, 3-methyl-1H-pyrazole-4-carboxylic acid, another important building block.[13][15]

This reactivity makes it a key starting material for synthesizing a wide array of complex molecules with potential therapeutic applications, including anti-inflammatory, anti-cancer, and analgesic agents.[6] The pyrazole core itself often contributes to the biological activity of the final compound.[4][16]

Synthetic_Utility Synthetic Pathways from the Core Intermediate cluster_reactions Chemical Transformations cluster_products Derivative Classes cluster_applications Final Applications Start 3-Methyl-1H-pyrazole- 4-carbaldehyde HCl Oxidation Oxidation Start->Oxidation ReductiveAmination Reductive Amination Start->ReductiveAmination Condensation Condensation Reactions Start->Condensation CarboxylicAcid Pyrazole Carboxylic Acids Oxidation->CarboxylicAcid Amines Substituted Amines ReductiveAmination->Amines FusedRings Fused Heterocycles (e.g., Pyrazolopyrimidines) Condensation->FusedRings Pharma Pharmaceuticals (e.g., Kinase Inhibitors) CarboxylicAcid->Pharma Amines->Pharma FusedRings->Pharma Agro Agrochemicals (e.g., Fungicides) FusedRings->Agro

Caption: Role as a versatile intermediate in synthesis.

Conclusion

3-Methyl-1H-pyrazole-4-carbaldehyde hydrochloride is a high-value chemical intermediate whose utility is rooted in the potent bioactivity of the pyrazole scaffold and the synthetic versatility of the aldehyde functional group. A thorough understanding of its properties and the robust Vilsmeier-Haack synthesis protocol empowers researchers to leverage this molecule effectively. Its application in constructing diverse molecular libraries is crucial for advancing drug discovery programs and developing novel chemical entities in various fields. The self-validating nature of the described synthetic protocols ensures reproducibility and reliability, making this compound a trusted asset in the modern research laboratory.

References

  • ResearchGate. (n.d.). Synthesis of (a) 3-methyl-1H-pyrazol-5-amine (1′) and (b) PPs 4a.
  • Popov, A. V., et al. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2019(6), 1-14.
  • Research and Reviews. (2024, September 25). Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Journal of Medicinal and Organic Chemistry.
  • (2025, April 5). Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review.
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  • Joshi, A., et al. (2015, September 12). Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes.
  • (2023, April 15). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies.
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  • (2023, September 5). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances.
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  • PubChem. (n.d.). 3-methyl-1H-pyrazole-4-carbaldehyde.
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  • Sigma-Aldrich. (n.d.). 3-Methyl-1H-pyrazole-4-carboxaldehyde 97%.
  • ResearchGate. (n.d.). Synthesis and reactions of pyrazole-4-carbaldehydes.
  • PubChem. (n.d.). 3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde.
  • (n.d.). 4 - Organic Syntheses Procedure.
  • (n.d.). Synthesis, Characterization, and In Silico Assessment of Novel Pyrazole Carbaldehyde for Antidepressant Activity. Oriental Journal of Chemistry.
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  • SpectraBase. (n.d.). 3-(4-methylphenyl)-1H-pyrazole-4-carbaldehyde - Optional[1H NMR] - Spectrum.
  • The Good Scents Company. (n.d.). 1-hexadecene, 629-73-2.
  • Google Patents. (n.d.). EP2008996A1 - Process for the production of pyrazoles.
  • RSC Publishing. (n.d.).
  • US EPA. (n.d.). Chromic acid (H2Cr2O7), sodium salt (1:2) - Substance Details - SRS.
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  • PubChem. (n.d.). 2-Chloro-1,1-diethylcyclopropane.

Sources

Exploratory

An In-depth Technical Guide to 3-Methyl-1H-pyrazole-4-carbaldehyde HCl

Abstract This technical guide provides a comprehensive overview of 3-Methyl-1H-pyrazole-4-carbaldehyde and its hydrochloride salt, a pivotal heterocyclic building block in modern organic synthesis and medicinal chemistry...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of 3-Methyl-1H-pyrazole-4-carbaldehyde and its hydrochloride salt, a pivotal heterocyclic building block in modern organic synthesis and medicinal chemistry. This document delves into its chemical structure, physicochemical properties, synthesis, and characterization. It further explores the compound's reactivity and its validated applications as a crucial intermediate in the development of novel pharmaceutical agents and other advanced materials. The protocols and insights provided herein are curated for researchers, chemists, and professionals in drug development, aiming to facilitate and accelerate innovation.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole ring system is a cornerstone in heterocyclic chemistry, renowned for its presence in a multitude of biologically active compounds.[1] The unique electronic configuration and structural features of the pyrazole nucleus allow it to serve as a versatile scaffold in drug design, capable of engaging in various biological interactions. The introduction of a formyl (-CHO) group at the 4-position, as seen in 3-Methyl-1H-pyrazole-4-carbaldehyde, significantly enhances its synthetic utility.[2][3] This aldehyde functionality acts as a reactive handle for a wide array of chemical transformations, making it a strategic starting point for constructing complex molecular architectures with therapeutic potential.[2] This guide focuses specifically on the hydrochloride salt, which often provides improved stability and handling characteristics compared to the free base.

Chemical Identity and Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its effective application in research and development.

Chemical Structure:

Caption: Structure of 3-Methyl-1H-pyrazole-4-carbaldehyde HCl

Physicochemical Data Summary:

PropertyValueSource(s)
IUPAC Name 5-methyl-1H-pyrazole-4-carbaldehyde hydrochloride[4]
CAS Number 112758-40-4 (for free base)[4][5]
Molecular Formula C₅H₆N₂O · HCl[4][5][6]
Molecular Weight 110.11 g/mol (free base)[4][6]
Appearance Solid, light yellow powder[6]
Melting Point 105-110 °C[6]
Purity ≥95-97% (typical)[6]
Storage 2-8°C, in a dry, cool, and well-ventilated place[6]

Synthesis and Mechanistic Insights

The most prevalent and efficient method for the synthesis of pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction.[7][8] This reaction introduces a formyl group onto an electron-rich heterocyclic ring.[7][9]

The Vilsmeier-Haack Reaction: A Two-Part Process

  • Formation of the Vilsmeier Reagent: The reaction is initiated by the in situ formation of the electrophilic Vilsmeier reagent, a chloroiminium salt. This is achieved by the reaction of a substituted amide, typically N,N-dimethylformamide (DMF), with phosphorus oxychloride (POCl₃).[7][9] This step is highly exothermic and must be performed under anhydrous conditions at low temperatures (0-5 °C) to prevent decomposition of the reagent.[7]

  • Electrophilic Aromatic Substitution: The starting material, 3-methyl-1H-pyrazole, then acts as a nucleophile, attacking the electrophilic Vilsmeier reagent. The pyrazole ring is sufficiently electron-rich to undergo this substitution, which occurs regioselectively at the C4 position. A subsequent hydrolysis step during aqueous workup converts the intermediate iminium species into the final aldehyde product.[9]

G cluster_0 Vilsmeier Reagent Formation cluster_1 Formylation Reaction cluster_2 Workup & Isolation DMF DMF (Solvent/Reagent) Vilsmeier Vilsmeier Reagent (Electrophile) DMF->Vilsmeier 0-5 °C Anhydrous POCl3 POCl₃ (Activator) POCl3->Vilsmeier Reaction Electrophilic Attack at C4 Position Vilsmeier->Reaction Add Pyrazole Slowly Start 3-Methyl-1H-pyrazole (Starting Material) Start->Reaction Intermediate Iminium Salt Intermediate Reaction->Intermediate Hydrolysis Quench Pour onto Ice/Water Intermediate->Quench Hydrolysis Neutralize Neutralize (e.g., NaHCO₃) Quench->Neutralize Extract Extract (e.g., Ethyl Acetate) Neutralize->Extract Purify Purify (Column Chromatography) Extract->Purify Product 3-Methyl-1H-pyrazole- 4-carbaldehyde HCl Purify->Product

Caption: Vilsmeier-Haack Synthesis Workflow

Detailed Experimental Protocol:

  • Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), cool N,N-dimethylformamide (DMF) to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃) dropwise, ensuring the temperature does not exceed 5 °C. Stir the resulting mixture for 1 hour at this temperature to ensure complete formation of the Vilsmeier reagent.[7]

  • Reaction: Dissolve 3-methyl-1H-pyrazole in a minimal amount of anhydrous DMF or dichloromethane (DCM). Add this solution dropwise to the prepared Vilsmeier reagent at 0-5 °C.[7]

  • Heating and Monitoring: After the addition is complete, allow the reaction to warm to room temperature and then heat to 70-80 °C.[7] The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).[7]

  • Workup: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.[7] This quench step is highly exothermic and must be performed with caution.

  • Neutralization and Extraction: Slowly neutralize the acidic mixture with a saturated solution of sodium bicarbonate or 10% sodium hydroxide until the pH is approximately 7-8.[7][10] Extract the aqueous layer multiple times with an organic solvent such as ethyl acetate.[10]

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the pure 3-methyl-1H-pyrazole-4-carbaldehyde.[10] To obtain the HCl salt, the free base can be dissolved in a suitable solvent and treated with HCl (e.g., as a solution in ether or isopropanol).

Spectroscopic Characterization

Confirming the identity and purity of the synthesized compound is paramount. The following are expected spectroscopic data points for the free base form.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum provides definitive structural information. For 3-methyl-1H-pyrazole-4-carbaldehyde, the expected signals are:

    • A singlet for the aldehyde proton (-CHO) around δ 9.96 ppm.[10]

    • A singlet for the C5 proton of the pyrazole ring around δ 8.0 ppm.[10]

    • A singlet for the methyl group (-CH₃) protons at C3 around δ 2.6 ppm.[10]

    • A broad singlet for the N-H proton of the pyrazole ring.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will complement the proton data, showing distinct signals for the aldehyde carbonyl carbon, the three pyrazole ring carbons, and the methyl carbon.

  • IR (Infrared) Spectroscopy: The IR spectrum is crucial for identifying key functional groups. A strong absorption band is expected in the region of 1650-1700 cm⁻¹ corresponding to the C=O stretching vibration of the aldehyde.

  • MS (Mass Spectrometry): Mass spectrometry will confirm the molecular weight of the compound. The molecular ion peak (M⁺) for the free base C₅H₆N₂O would be observed at m/z = 110.11.[4][6]

Chemical Reactivity and Synthetic Applications

The synthetic versatility of 3-Methyl-1H-pyrazole-4-carbaldehyde stems from the reactivity of its aldehyde group, which can undergo a wide range of transformations.[11] This makes it an invaluable intermediate for creating diverse chemical libraries.[2][12]

Key Reactions of the Aldehyde Group:

  • Condensation Reactions: It readily undergoes condensation with active methylene compounds, amines, hydrazines, and hydroxylamines to form chalcones, Schiff bases (imines), hydrazones, and oximes, respectively.[11] These reactions are fundamental for extending the molecular framework.

  • Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid (3-methyl-1H-pyrazole-4-carboxylic acid), introducing another key functional group for further derivatization, such as amide or ester formation.

  • Reduction: The aldehyde can be reduced to a primary alcohol ( (3-methyl-1H-pyrazol-4-yl)methanol), providing a site for etherification or esterification.

  • Multi-component Reactions: Pyrazole-4-carbaldehydes are effective substrates in multi-component reactions, such as the Biginelli reaction, to rapidly generate complex heterocyclic structures like pyrimidinones.[13]

G Core 3-Methyl-1H-pyrazole- 4-carbaldehyde Oxidation [O] e.g., KMnO₄ Core->Oxidation Reduction [H] e.g., NaBH₄ Core->Reduction Amine R-NH₂ Core->Amine Ketone Active Methylene Cmpd (e.g., R-CO-CH₃) Core->Ketone Acid Carboxylic Acid Alcohol Primary Alcohol Imine Schiff Base (Imine) Chalcone Chalcone Derivative Oxidation->Acid Oxidation Reduction->Alcohol Reduction Amine->Imine Condensation Ketone->Chalcone Claisen-Schmidt Condensation

Caption: Key Reactivity Pathways of the Aldehyde Group

Applications in Drug Discovery:

The pyrazole-4-carbaldehyde scaffold is a privileged structure in medicinal chemistry. Derivatives have shown a wide spectrum of biological activities, including:

  • Antimicrobial and Antitubercular Activity: Many pyrazole derivatives exhibit potent activity against various microbes. For instance, chalcones synthesized from pyrazole-4-carbaldehydes have been evaluated against Mycobacterium tuberculosis.[8][14]

  • Anti-inflammatory and Analgesic Agents: The pyrazole core is central to several non-steroidal anti-inflammatory drugs (NSAIDs). This aldehyde serves as a starting point for novel anti-inflammatory and analgesic compounds.[15][16]

  • Anticancer and Antiviral Properties: The scaffold has been incorporated into molecules designed as antitumor, antiangiogenesis, and antiviral agents.[8]

Safety, Handling, and Storage

As with any chemical reagent, proper safety protocols are essential.

  • Hazard Identification: The compound is classified as harmful if swallowed (Acute Toxicity, Oral, Category 4).[4][6][17] It may also cause skin and serious eye irritation.[4][17]

  • Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[7][17][18]

  • Handling: Avoid breathing dust. Wash hands thoroughly after handling.[17][19] Prevent contact with skin and eyes.[17]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[6][17][19] Recommended storage temperature is between 2-8°C.[6]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[17][18]

Conclusion

3-Methyl-1H-pyrazole-4-carbaldehyde HCl is a high-value, versatile chemical intermediate. Its straightforward synthesis via the Vilsmeier-Haack reaction and the rich reactivity of its aldehyde functional group make it an indispensable tool for synthetic and medicinal chemists. The ability to readily generate diverse libraries of pyrazole-based compounds underscores its importance in the ongoing search for novel therapeutics and advanced materials. This guide provides the foundational knowledge and practical protocols necessary for its effective and safe utilization in a research setting.

References

  • Abdel-Wahab, B. F., Khidre, R. E., & Farahat, A. A. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC, 2011(i), 196-245. [Link]

  • Synthesis and reactions of pyrazole-4-carbaldehydes. ResearchGate. [Link]

  • Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Semantic Scholar. [Link]

  • Lokhande, P. D., & Hasanzadeh, K. (2011). Regioselective formylation and chemoselective oxidation of 1, 3, 5-triaryl pyrazoline: Synthesis of 4-(3,5-diaryl-1H-pyrazol-1-yl) benzaldehydes. Journal of Chemical and Pharmaceutical Research, 3(2), 105-112. [Link]

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  • Synthesis and Properties of Pyrazoles. Encyclopedia.pub. [Link]

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  • Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ResearchGate. [Link]

  • Pandhurnekar, C. P., et al. (2021). An overview on pyrazole nucleus as a versatile moiety. Journal of Advanced Scientific Research. [Link]

Sources

Foundational

An In-Depth Technical Guide to 3-Methyl-1H-pyrazole-4-carbaldehyde: Free Base vs. Hydrochloride Salt

Abstract 3-Methyl-1H-pyrazole-4-carbaldehyde is a pivotal heterocyclic building block in the synthesis of pharmaceuticals and agrochemicals.[1] Its utility is often complicated by the choice between its free base and hyd...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

3-Methyl-1H-pyrazole-4-carbaldehyde is a pivotal heterocyclic building block in the synthesis of pharmaceuticals and agrochemicals.[1] Its utility is often complicated by the choice between its free base and hydrochloride salt forms. This guide provides an in-depth technical analysis of these two forms, elucidating the critical differences in their chemical structure, physicochemical properties, and practical handling. We will explore the causal relationships behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals to enable informed decisions in synthesis, formulation, and analytical characterization.

Introduction

The pyrazole scaffold is a cornerstone of medicinal chemistry, appearing in a multitude of biologically active compounds.[2] Specifically, 3-Methyl-1H-pyrazole-4-carbaldehyde serves as a versatile intermediate, with its aldehyde group providing a reactive handle for extensive derivatization.[1][3] However, like many amine-containing heterocycles, it can exist as a neutral "free base" or as a salt, most commonly the hydrochloride. The decision to use one form over the other is not trivial; it carries significant implications for solubility, stability, reactivity, and even the ease of manufacturing.[4][5] This whitepaper aims to demystify this choice by providing a comprehensive comparison grounded in scientific principles and practical laboratory applications.

Part 1: Fundamental Molecular & Physicochemical Differences

The primary distinction between the free base and the hydrochloride salt lies in the protonation of a basic nitrogen atom within the pyrazole ring. This seemingly minor change induces a cascade of differences in the molecule's overall properties.

Chemical Structure

The free base of 3-Methyl-1H-pyrazole-4-carbaldehyde is a neutral molecule. The pyrazole ring contains two nitrogen atoms, one of which is a pyrrole-type (NH) and the other a pyridine-type (-N=). The pyridine-type nitrogen is the more basic of the two and is the site of protonation by hydrochloric acid (HCl) to form the hydrochloride salt. This creates a cationic pyrazolium ring with a chloride counter-ion.

Caption: Reversible conversion between the free base and hydrochloride salt.

Physicochemical Properties: A Comparative Analysis

The conversion to a salt form is a common strategy in pharmaceutical development to improve a compound's properties.[5] The ionic character of the hydrochloride salt dramatically alters its physical characteristics compared to the neutral, and more organic-like, free base.

Property3-Methyl-1H-pyrazole-4-carbaldehyde (Free Base)3-Methyl-1H-pyrazole-4-carbaldehyde HClRationale & Scientific Insight
Molecular Formula C₅H₆N₂OC₅H₇ClN₂OAddition of HCl. It is critical to use the correct molecular weight for stoichiometric calculations in synthesis and formulation.[6]
Molecular Weight 110.11 g/mol 146.57 g/mol Affects all gravimetric measurements. Failure to account for the mass of the HCl component leads to significant potency errors.[6]
Appearance Light yellow or off-white solid[1]Typically a white to off-white crystalline solidSalt formation often facilitates crystallization, leading to a more defined and stable solid form which is easier to purify and handle.[4]
Melting Point 105-110 °CSignificantly higher (Expected >150 °C)The strong ionic interactions in the salt's crystal lattice require more energy to overcome than the intermolecular forces (like hydrogen bonding) in the free base crystal.[7]
Solubility Soluble in organic solvents (e.g., Chloroform, Ethyl Acetate).[8] Sparingly soluble in water.Highly soluble in water and polar protic solvents (e.g., Methanol, Ethanol).[9] Lower solubility in nonpolar organic solvents."Like dissolves like." The ionic salt is readily solvated by polar water molecules, a key advantage for aqueous reactions or formulations.[9][10] The neutral free base prefers less polar organic media.
Stability Generally stable under standard conditions. May be susceptible to oxidation at the aldehyde group.More stable crystalline form, less prone to degradation from moisture or oxidation during storage.[4][10]The crystalline nature of salts often provides a more stable lattice, protecting the molecule. This enhances shelf-life, which is crucial for pharmaceutical applications.[10]
Hygroscopicity LowModerate to HighHydrochloride salts are known to attract and absorb atmospheric water.[11][12] This can affect handling, accurate weighing, and stability. Proper storage in a desiccator is essential.

Part 2: Implications for the Synthetic Chemist

The choice between the free base and hydrochloride salt directly impacts laboratory workflow, from storage and handling to the design of reaction conditions.

Handling and Storage
  • Free Base: As a standard organic solid, it requires no special handling beyond storage in a cool, dry place, often at 2-8°C.

  • Hydrochloride Salt: Due to its hygroscopic nature, the hydrochloride salt must be stored in a tightly sealed container, preferably within a desiccator, to prevent water absorption.[11] Inaccurate weighing due to absorbed water is a common source of experimental error.

Reaction Compatibility

The causality behind choosing a specific form is often dictated by the chemistry of the subsequent step.

  • When to Use the Free Base:

    • Base-Sensitive Reactions: Use the free base when the reaction involves base-sensitive reagents or catalysts (e.g., certain organometallic reagents, protecting groups like Fmoc). The presence of even catalytic amounts of HCl from the salt form can quench bases or destroy sensitive components.

    • Aprotic, Nonpolar Solvents: The free base is the logical choice for reactions run in solvents like dichloromethane, THF, or toluene, where the hydrochloride salt would have poor solubility.

  • When to Use the Hydrochloride Salt:

    • Aqueous Reactions: For reactions conducted in water or highly polar solvents, the enhanced solubility of the hydrochloride salt can be a major advantage, leading to faster reaction rates and preventing heterogeneity issues.[9]

    • Ease of Handling: For large-scale work, crystalline salts are often easier to handle, weigh, and transfer than less-crystalline free bases.[4]

    • As a Starting Material for Pyrazole Synthesis: Many pyrazole syntheses are performed under acidic conditions, making the direct use of a hydrazine hydrochloride salt convenient.[13][14]

Interconversion Protocols: A Self-Validating System

It is frequently necessary to convert one form to the other. The success of the conversion can be validated by simple checks like TLC or melting point analysis.

Protocol 1: Conversion of Hydrochloride Salt to Free Base

This protocol is essential when the free base is needed for a subsequent reaction.

  • Dissolution: Dissolve the hydrochloride salt in a minimal amount of deionized water.

  • Neutralization: Slowly add a mild inorganic base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or 1M sodium hydroxide (NaOH), dropwise while stirring. Monitor the pH with litmus paper or a pH meter until it becomes neutral or slightly basic (pH 7-8).

  • Precipitation/Extraction: The neutral free base, being less water-soluble, may precipitate out of the solution. If so, collect it by filtration. If it remains in solution or forms an oil, extract the aqueous mixture three times with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Drying & Isolation: Combine the organic extracts and dry them over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter off the drying agent and remove the solvent under reduced pressure (rotary evaporation) to yield the solid free base.

  • Validation: Confirm the conversion by comparing the melting point to the literature value for the free base and by TLC analysis, where the free base will have a higher Rf value than the polar salt.

G start Start: HCl Salt dissolve 1. Dissolve in Water start->dissolve neutralize 2. Add NaHCO₃ (aq) until pH 7-8 dissolve->neutralize extract 3. Extract with Ethyl Acetate (3x) neutralize->extract dry 4. Dry Organic Layer (Na₂SO₄) extract->dry evaporate 5. Evaporate Solvent dry->evaporate end End: Pure Free Base evaporate->end

Caption: Workflow for converting the hydrochloride salt to the free base.

Part 3: Relevance in Pharmaceutical & Applied Research

In the context of drug discovery and development, the choice between a free base and a salt is a cornerstone of lead optimization and formulation science.

Salt vs. Free Base in Early Drug Discovery

The principles governing the choice for 3-Methyl-1H-pyrazole-4-carbaldehyde apply broadly to active pharmaceutical ingredients (APIs).[4]

  • Bioavailability: For orally administered drugs, solubility in the gastrointestinal tract is paramount for absorption. Weakly basic APIs are often formulated as hydrochloride salts to enhance their solubility and dissolution rate at physiological pH, thereby improving bioavailability.[4][9][10]

  • Formulation: The improved crystallinity and stability of hydrochloride salts make them easier to mill, purify, and formulate into consistent, stable dosage forms like tablets and capsules.[4][15]

  • Stability & Shelf-Life: Enhanced stability against heat, light, and moisture translates directly to a longer and more reliable product shelf-life, a critical regulatory and commercial consideration.[10][15]

Analytical Characterization: Differentiating the Forms

Confirming the identity of the form in hand is a crucial first step in any experiment. Several analytical techniques can be employed.

  • ¹H NMR Spectroscopy: In the hydrochloride salt, the proton on the newly charged nitrogen atom (N-H+) will appear as a distinct, often broad, signal in the ¹H NMR spectrum, typically downfield. The adjacent C-H protons will also shift slightly downfield due to the deshielding effect of the positive charge.[7]

  • FT-IR Spectroscopy: The N-H⁺ stretch in the hydrochloride salt will present a broad absorption band in the 2400-2800 cm⁻¹ region, which is absent in the free base spectrum.

  • Elemental Analysis: The most definitive method. The presence of chlorine in the elemental analysis results confirms the hydrochloride salt, and its percentage should match the calculated stoichiometric value.

  • Melting Point: As detailed in Table 1, a significant difference in melting points provides a quick and simple method to distinguish between the two forms.[7]

  • Chromatography (HPLC/TLC): The highly polar salt form will have very different retention characteristics compared to the less polar free base. On a normal phase TLC plate, the salt will remain at the baseline (Rf ≈ 0) while the free base will move up the plate.[7] In reverse-phase HPLC, the salt will elute much earlier.

Conclusion

The distinction between 3-Methyl-1H-pyrazole-4-carbaldehyde free base and its hydrochloride salt is far more than a chemical formality. It is a fundamental consideration that dictates the compound's behavior from the storage bottle to the reaction flask and into final application. The hydrochloride salt offers superior aqueous solubility and crystalline stability, making it advantageous for aqueous reactions, purification, and long-term storage. Conversely, the free base is essential for reactions involving base-sensitive reagents or nonpolar solvent systems. A thorough understanding of these core differences, grounded in the principles of structure-property relationships, empowers the researcher to make strategic, causality-driven decisions, ultimately leading to more efficient, reproducible, and successful scientific outcomes.

References

  • Oreate AI. (2026, January 15). The Role of Hydrochloride in Modern Medicine: Enhancing Efficacy and Safety.
  • MLJDental. (2024, October 4). What is Hydrochloride Utilized for in Tablets?.
  • UK Meds Online. (2025, October 20). What is Hydrochloride? – Definition & Chemical Explained.
  • Vader Advertising. (2023, October 13). Hydrochloride in Pills: Recognizing Its Makes Use Of and Profits.
  • The Diamondback. (2023, December 3). What Is Hydrochloride Utilized for in Tablets?.
  • PubChem. 3-methyl-1H-pyrazole-4-carbaldehyde | C5H6N2O | CID 2760056.
  • PubChem. 3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde | C11H10N2O | CID 848884.
  • Sigma-Aldrich. 3-Methyl-1H-pyrazole-4-carboxaldehyde 97%.
  • Reddit. (2023, June 12). How to detect a HCl salt in organic compunds. r/chemistry.
  • Benchchem. A Technical Deep Dive: Buclizine Free-Base Versus Hydrochloride Salt in Early-Stage Research.
  • Guerrieri, P. P. (2010, March 1). Investigation of the fundamental basis of hygroscopicity in pharmaceutical salts and the consequent impact on physical and chemical stability. Purdue University.
  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Consider
  • ChemicalBook. (2025, July 24). 3-METHYL-1H-PYRAZOLE-4-CARBALDEHYDE | 112758-40-4.
  • Method for the Analysis and Quantitation of Pharmaceutical Counterions Utilizing Hydrophilic Interaction Liquid Chrom
  • Determination of Dimethylamine and Triethylamine in Hydrochloride Salts of Drug Substances by Headspace Gas Chromatography using. Indian Journal of Pharmaceutical Sciences.
  • (2010, March 1).
  • ARL Bio Pharma. Drug Formulation and The Impact on Analytical Testing.
  • Chem-Impex. 3-Methyl-1H-pyrazole-4-carbaldehyde.
  • Organic Syntheses Procedure.
  • Organic Chemistry Portal. Pyrazole synthesis.
  • RSC Publishing. Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents.
  • ResearchGate. Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity.
  • ResearchGate. (2016, January 23). Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms as a Function of pH.
  • Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity.
  • MDPI. (2022, August 29). Recent Advances in Synthesis and Properties of Pyrazoles.
  • SciSpace.
  • ACS Publications. (2021, July 1). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry.
  • Green Chemistry (RSC Publishing).
  • SpectraBase. 3-(4-methylphenyl)-1H-pyrazole-4-carbaldehyde - Optional[1H NMR] - Spectrum.

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Exploratory

A Technical Guide to 5-Methyl-1H-pyrazole-4-carbaldehyde: Nomenclature, Synthesis, and Applications in Drug Discovery

Executive Summary: 5-Methyl-1H-pyrazole-4-carbaldehyde is a pivotal heterocyclic building block in the fields of medicinal chemistry and organic synthesis. Its pyrazole core is recognized as a "biologically privileged" s...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: 5-Methyl-1H-pyrazole-4-carbaldehyde is a pivotal heterocyclic building block in the fields of medicinal chemistry and organic synthesis. Its pyrazole core is recognized as a "biologically privileged" scaffold, appearing in numerous pharmacologically active compounds.[1][2] The presence of a reactive aldehyde group at the 4-position provides a versatile handle for constructing a diverse array of more complex molecules. This guide offers an in-depth analysis of its nomenclature, physicochemical properties, primary synthetic routes with mechanistic insights, and key applications in modern drug development, tailored for researchers and scientists in the pharmaceutical and chemical industries.

Nomenclature and Physicochemical Properties

IUPAC Naming, Tautomerism, and Hydrochloride Form

The correct IUPAC name for the compound is 5-methyl-1H-pyrazole-4-carbaldehyde . A common synonym, 3-methyl-1H-pyrazole-4-carbaldehyde, arises from the prototropic tautomerism inherent to the N-unsubstituted pyrazole ring. In solution, the proton on the nitrogen can readily migrate between the two nitrogen atoms. However, according to IUPAC nomenclature rules, the numbering of the ring begins at the heteroatom bearing the indicated hydrogen, and proceeds in a direction that gives the lowest locants to substituents. Thus, the "5-methyl" designation is preferred.

This compound is often used as its hydrochloride salt (5-methyl-1H-pyrazole-4-carbaldehyde • HCl). The salt form typically enhances stability and improves handling characteristics, particularly for solid-state formulations, by protonating the basic nitrogen atom of the pyrazole ring.

Synonyms and Chemical Identifiers
  • Common Synonyms: 3-Methylpyrazole-4-carboxaldehyde, 4-Formyl-3-methylpyrazole

  • CAS Number: 112758-40-4 (for the free base)[3][4]

  • Molecular Formula: C₅H₆N₂O (Free Base)

  • InChI Key: NWDMGTFNIOCVDU-UHFFFAOYSA-N

Physicochemical Data Summary
PropertyValueSource(s)
Molecular Weight 110.116 g/mol (Free Base)[4]
Physical Form Solid[3]
Purity Typically ≥97%[3]
Storage Ambient temperature, under inert atmosphere[3]
GHS Pictogram GHS07 (Harmful)[3]
Hazard Statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[3]

Synthesis and Mechanistic Insights

Primary Synthetic Route: The Vilsmeier-Haack Reaction

The most direct and widely employed method for the synthesis of pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction .[5][6] This reaction is a powerful tool for the formylation of electron-rich heterocyclic and aromatic compounds.[7][8] The choice of this method is underpinned by its high regioselectivity for the 4-position of the pyrazole ring, which is electronically activated for electrophilic substitution, and its operational simplicity. The starting material is 3(5)-methyl-1H-pyrazole, which is commercially available.

The causality behind this choice rests on the mechanism: a potent electrophilic species, the Vilsmeier reagent (a chloromethyliminium salt), is generated in situ from a formamide derivative (like N,N-dimethylformamide, DMF) and an activating agent (typically phosphoryl chloride, POCl₃). This electrophile is reactive enough to attack the electron-rich pyrazole ring.

Reaction Mechanism Workflow

The Vilsmeier-Haack reaction proceeds in two main stages: formation of the electrophilic Vilsmeier reagent, followed by electrophilic aromatic substitution and subsequent hydrolysis.

Vilsmeier_Haack cluster_0 Stage 1: Vilsmeier Reagent Formation cluster_1 Stage 2: Formylation & Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chlorodimethyliminium ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Pyrazole 3(5)-Methyl-1H-pyrazole Iminium_Adduct Iminium Salt Intermediate Pyrazole->Iminium_Adduct + Vilsmeier Reagent Product 5-Methyl-1H-pyrazole- 4-carbaldehyde Iminium_Adduct->Product + H₂O H2O H₂O (Workup)

Caption: Workflow of the Vilsmeier-Haack Synthesis.

Detailed Experimental Protocol

This protocol is a representative synthesis. As a self-validating system, successful synthesis should be confirmed by comparing the spectroscopic data of the product with literature values.

  • Reagent Preparation: In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, cool N,N-dimethylformamide (DMF, 3.0 equiv.) to 0°C in an ice bath.

  • Vilsmeier Reagent Formation: Add phosphoryl chloride (POCl₃, 1.2 equiv.) dropwise to the cooled DMF under a nitrogen atmosphere. Causality: This exothermic reaction forms the electrophilic Vilsmeier reagent. Slow, cooled addition is critical for safety and to prevent side reactions. The mixture is stirred at 0°C for 30 minutes, then allowed to warm to room temperature and stirred for an additional 30 minutes.

  • Electrophilic Substitution: Dissolve 3(5)-methyl-1H-pyrazole (1.0 equiv.) in a minimal amount of DMF and add it dropwise to the Vilsmeier reagent solution.

  • Reaction: Heat the reaction mixture to 60-80°C and monitor by TLC until the starting material is consumed (typically 2-4 hours).

  • Quenching and Hydrolysis: Cool the reaction mixture to 0°C and carefully pour it onto crushed ice. Then, neutralize the mixture by slow addition of a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is ~7-8. Causality: This step hydrolyzes the intermediate iminium salt to the final aldehyde and neutralizes the acidic reaction medium.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure 5-methyl-1H-pyrazole-4-carbaldehyde.

Chemical Reactivity and Derivative Synthesis

The synthetic utility of 5-methyl-1H-pyrazole-4-carbaldehyde stems from the high reactivity of its formyl group, which serves as an electrophilic site for a multitude of nucleophilic additions and subsequent transformations.

Common Derivatization Reactions

The aldehyde functional group is a gateway to a vast chemical space, enabling the synthesis of diverse pyrazole-based libraries for screening in drug discovery programs.

Reactivity cluster_Reactions Start 5-Methyl-1H-pyrazole- 4-carbaldehyde Imine Schiff Base (Imine) Start->Imine + R-NH₂ (Condensation) Hydrazone Hydrazone Start->Hydrazone + R-NHNH₂ (Condensation) Alcohol Hydroxymethyl Pyrazole Start->Alcohol + NaBH₄ (Reduction) CarboxylicAcid Pyrazole-4-carboxylic Acid Start->CarboxylicAcid + KMnO₄ / PCC (Oxidation)

Caption: Key reactions of the pyrazole-4-carbaldehyde core.

Applications in Research and Drug Development

The pyrazole nucleus is a cornerstone in medicinal chemistry, valued for its metabolic stability, capacity for hydrogen bonding (as both donor and acceptor), and ability to orient substituents in defined spatial arrangements.[1][9]

Case Study: Androgen Receptor Antagonists for Prostate Cancer

A significant application of the 5-methyl-1H-pyrazole scaffold is in the development of novel therapeutics for prostate cancer. Research has demonstrated that derivatives built from this core can act as potent androgen receptor (AR) antagonists.[10]

  • Mechanism of Action: In a 2018 study published in Chemical Biology & Drug Design, scientists designed and synthesized a series of 5-methyl-1H-pyrazole derivatives intended to block AR signaling, a key driver of prostate cancer progression.[10]

  • Key Findings: The study identified compounds that exhibited potent AR antagonistic activity in reporter gene assays. Furthermore, select compounds from the series demonstrated superior inhibition of prostate cancer cell line growth compared to the established drug enzalutamide, along with improved metabolic stability in human liver microsomes.[10] This work highlights the value of the 5-methyl-1H-pyrazole-4-carbaldehyde core as a starting point for generating next-generation cancer therapeutics.

Broader Bioactivity Profile

Derivatives of pyrazole-4-carbaldehydes have been investigated for a wide spectrum of pharmacological activities, validating the scaffold's "privileged" status.[2] These activities include:

  • Anti-inflammatory and Analgesic Effects [2]

  • Antimicrobial and Antifungal Activity [5]

  • Antitumor Properties [9]

Conclusion

5-Methyl-1H-pyrazole-4-carbaldehyde hydrochloride is more than a simple chemical reagent; it is a strategic starting material for innovation in drug discovery and materials science. Its straightforward synthesis via the Vilsmeier-Haack reaction, combined with the versatile reactivity of its aldehyde group, provides chemists with a reliable platform for creating diverse molecular architectures. The demonstrated success of its derivatives, particularly in the competitive field of oncology, ensures that this pyrazole building block will remain a molecule of high interest for the foreseeable future.

References

  • Elguero, J., Goya, P., & Jagerovic, N. (2002). Synthesis and reactions of pyrazole-4-carbaldehydes. ResearchGate. Available at: [Link]

  • Finar, I. L. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC. Available at: [Link]

  • Vasylev, M. V., et al. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc. Available at: [Link]

  • Wang, Y., et al. (2018). Discovery of novel 5-methyl-1H-pyrazole derivatives as potential antiprostate cancer agents: Design, synthesis, molecular modeling, and biological evaluation. Chemical Biology & Drug Design, 91(6), 1113-1124. Available at: [Link]

  • Name Reactions in Organic Synthesis. (n.d.). Vilsmeier-Haack Reaction. Available at: [Link]

  • Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. (2024). Research & Reviews: Journal of Medicinal and Organic Chemistry. Available at: [Link]

  • Kumar, V., et al. (2013). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. International Journal of Pharmaceutical Sciences and Research.
  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (n.d.). RSC Advances. Available at: [Link]

  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2025). ACS Omega. Available at: [Link]

  • Vilsmeier-Haack Reaction. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Synthesis and Cytotoxic Evaluation of Some Substituted 5-Pyrazolones and Their Urea Derivatives. (2021). Molecules. Available at: [Link]

  • Bhandari, S., et al. (2012). Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences. Available at: [Link]

  • Synthesis, Docking Studies, Pharmacological Activity and Toxicity of a Novel Pyrazole Derivative (LQFM 021)—Possible Effects on Phosphodiesterase. (2015). Chemical and Pharmaceutical Bulletin. Available at: [Link]

  • Rajput, S. S., & Chaudhari, A. L. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical, Chemical and Biological Sciences.
  • Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. (2023). Chemical Methodologies. Available at: [Link]

  • SYNTHESIS OF 1-BENZOYL-3-PHENYL-1H-PYRAZOLE-4-CARBALDEHYDE AND EVALUATION OF THEIR ANTIOXIDANT AND ANTI-INFLAMMATORY ACTIVITY. (n.d.). Semantic Scholar. Available at: [Link]

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Foundational

Technical Monograph: 3-Methyl-1H-pyrazole-4-carboxaldehyde Hydrochloride

The following technical guide is structured as a high-level monograph for drug development professionals. It prioritizes the "Hydrochloride" salt form specified while addressing the commercial reality of the free base, o...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a high-level monograph for drug development professionals. It prioritizes the "Hydrochloride" salt form specified while addressing the commercial reality of the free base, offering a bridge between sourcing and synthetic application.

Strategic Sourcing, Chemical Stability, and Synthetic Utility in Medicinal Chemistry

Executive Summary

3-Methyl-1H-pyrazole-4-carboxaldehyde (CAS: 112758-40-4 for free base) is a critical heterocyclic scaffold in the synthesis of ATP-competitive kinase inhibitors (e.g., JAK, mTOR) and next-generation agrochemicals (SDHI fungicides).[1] While often sourced as the free base, the hydrochloride salt variant is increasingly favored in GMP workflows for its superior stability against autoxidation and improved crystallinity during bulk storage.

This guide serves as a technical dossier for researchers selecting, handling, and utilizing this intermediate. It addresses the critical challenge of annular tautomerism —a frequent cause of regioisomeric impurities in downstream scale-up—and provides a self-validating protocol for its application.

Chemical Profile & Structural Integrity

The Tautomerism Challenge

The defining characteristic of 3-methyl-1H-pyrazole-4-carboxaldehyde is its annular tautomerism. In solution, the proton on the pyrazole nitrogen oscillates rapidly between position 1 and 2.[2]

  • Tautomer A: 3-Methyl-1H-pyrazole-4-carboxaldehyde[1][3][4][5]

  • Tautomer B: 5-Methyl-1H-pyrazole-4-carboxaldehyde[1][6]

Implication for Synthesis: While these are identical in the unsubstituted state, alkylation (e.g., with methyl iodide or benzyl bromide) locks the structure into two distinct regioisomers (1,3-dimethyl vs. 1,5-dimethyl). The ratio depends heavily on the solvent polarity and base used, not just the starting material purity.

Salt Form Advantages (HCl vs. Free Base)

The aldehyde moiety is susceptible to aerobic oxidation, forming the corresponding carboxylic acid (an impurity that kills catalytic coupling reactions).

  • Free Base: Light yellow powder.[5] Prone to surface oxidation if stored improperly.

  • Hydrochloride Salt: White to off-white solid. The protonation of the pyrazole nitrogen reduces the electron density of the ring, slightly deactivating the aldehyde toward oxidation and increasing shelf-life.

Data Summary: Physicochemical Properties

PropertyFree BaseHydrochloride Salt
CAS Number 112758-40-4Custom/In-situ (Ref.[1] Free Base CAS)
Molecular Weight 110.11 g/mol ~146.57 g/mol
Appearance Light yellow powderWhite/Off-white Hygroscopic Crystal
Solubility DMSO, Methanol, DCMWater, DMSO, Methanol
Storage 2–8°C, Inert Gas-20°C, Desiccated (Hygroscopic)
Primary Hazard Skin Irritant (H315)Corrosive/Irritant (Acidic)

Strategic Sourcing & Quality Assurance

When auditing suppliers, "Purity >97%" is insufficient. The following decision matrix ensures the material meets the stringent requirements of drug discovery.

Supplier Decision Logic (Graphviz Diagram)

SupplierAudit Start Evaluate Supplier CoA PurityCheck Is HPLC Purity > 98%? Start->PurityCheck ImpurityCheck Check Impurity Profile (Acid content < 0.5%) PurityCheck->ImpurityCheck Yes Reject Reject / Repurify PurityCheck->Reject No SaltCheck Is it HCl Salt? ImpurityCheck->SaltCheck Hygroscopy Verify Water Content (KF Titration) SaltCheck->Hygroscopy Yes (HCl) RegioCheck Critical: 1H NMR Confirm Tautomer Ratio SaltCheck->RegioCheck No (Free Base) Hygroscopy->RegioCheck < 1% Water Hygroscopy->Reject > 2% Water Approve Approve for Synthesis RegioCheck->Approve Pass

Caption: Figure 1. Quality Assurance Decision Tree for sourcing pyrazole aldehydes. Note the critical check for water content in the hygroscopic HCl salt form.

Key Suppliers & Grades
  • Catalog Suppliers (Small Scale): Sigma-Aldrich (Merck), Combi-Blocks, Enamine. typically supply the free base .

  • Custom Synthesis (Bulk/Salt): For the hydrochloride salt , engage CROs (e.g., WuXi AppTec, Pharmablock) or specialized reagent vendors like BLD Pharm who offer salt formation services.

  • Sourcing Tip: If the HCl salt is unavailable, purchase high-purity free base and generate the salt in situ using 4M HCl in Dioxane during the first reaction step to ensure stoichiometry.

Synthetic Utility & Protocols

The aldehyde group at position 4 is a versatile handle for Knoevenagel condensations, reductive aminations, or Schiff base formation.

Validated Protocol: Reductive Amination

This protocol assumes the use of the HCl salt to minimize side reactions. If using free base, omit the neutralization step.

Objective: Synthesis of a secondary amine scaffold for kinase inhibition.

Reagents:

  • 3-Methyl-1H-pyrazole-4-carboxaldehyde HCl (1.0 equiv)

  • Primary Amine (e.g., Aniline derivative) (1.1 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • DIPEA (Diisopropylethylamine) (2.0 equiv)

  • DCE (1,2-Dichloroethane) (Solvent)

Step-by-Step Methodology:

  • Neutralization: Suspend the aldehyde HCl salt in DCE under Argon. Add DIPEA dropwise at 0°C to liberate the free aldehyde in situ. Stir for 15 mins.

  • Imine Formation: Add the Primary Amine. Stir at room temperature for 1–2 hours. Checkpoint: Monitor by TLC/LCMS for disappearance of aldehyde.

  • Reduction: Cool to 0°C. Add STAB portion-wise (exothermic).

  • Quench: After 4 hours, quench with saturated NaHCO₃.

  • Workup: Extract with DCM. The pyrazole NH is acidic; ensure the aqueous layer is not too basic (pH ~8) to prevent extraction loss of the product into the aqueous phase.

Mechanistic Pathway (Graphviz Diagram)

ReactionPathway Start 3-Methyl-1H-pyrazole -4-carboxaldehyde (HCl) FreeBase Free Base (Tautomeric Eq) Start->FreeBase DIPEA (Neutralization) Imine Imine Intermediate FreeBase->Imine R-NH2 (-H2O) Product Secondary Amine (Kinase Scaffold) Imine->Product NaBH(OAc)3 (Reduction)

Caption: Figure 2. Reductive amination pathway. The initial neutralization of the HCl salt is critical to activate the aldehyde for imine formation.

Handling & Storage Safety

  • Hygroscopicity: The HCl salt is highly hygroscopic. It must be weighed in a glovebox or low-humidity environment. Absorption of water leads to hydrolysis and stoichiometry errors.

  • Oxidation: Store under Argon/Nitrogen. If the material turns from white/yellow to brown, it indicates oxidation to the carboxylic acid.

  • Safety: The compound is an irritant (H315, H319, H335). Wear standard PPE.

References

  • PubChem. "3-Methyl-1H-pyrazole-4-carboxaldehyde Compound Summary." National Library of Medicine. [Link]

  • Elguero, J., et al. "The Tautomerism of Pyrazoles." Advances in Heterocyclic Chemistry. Academic Press.
  • Oriental Journal of Chemistry. "Synthesis, Characterization, and In Silico Assessment of Novel Pyrazole Carbaldehyde for Antidepressant Activity." [Link]

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Exploratory

The Solubility Profile of 3-Methyl-1H-pyrazole-4-carbaldehyde HCl: A Technical Guide for Drug Development Professionals

Abstract This technical guide provides a comprehensive analysis of the solubility of 3-Methyl-1H-pyrazole-4-carbaldehyde hydrochloride, a key intermediate in pharmaceutical synthesis.[1] In the absence of extensive publi...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility of 3-Methyl-1H-pyrazole-4-carbaldehyde hydrochloride, a key intermediate in pharmaceutical synthesis.[1] In the absence of extensive publicly available quantitative solubility data, this document synthesizes foundational chemical principles with practical, field-proven methodologies. We will explore the theoretical underpinnings of its solubility in both aqueous and organic media, addressing the critical role of its hydrochloride salt form. Furthermore, this guide presents a detailed, self-validating experimental protocol for the precise determination of its solubility, empowering researchers to generate reliable data for their specific applications. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of this compound's physicochemical properties to advance their research and development efforts.

Introduction: The Strategic Importance of Solubility in Drug Development

3-Methyl-1H-pyrazole-4-carbaldehyde and its derivatives are versatile scaffolds in medicinal chemistry, forming the basis for a wide array of biologically active compounds.[2] Their synthesis and formulation into viable drug products, however, are critically dependent on a thorough understanding of their solubility. Solubility is a gatekeeper of bioavailability for orally administered drugs; a compound must first dissolve to be absorbed.[3] Poor aqueous solubility is a leading cause of failure in the drug development pipeline, making the characterization of this property a crucial first step.[3]

This guide focuses on the hydrochloride salt of 3-Methyl-1H-pyrazole-4-carbaldehyde. The formation of salts is a common and effective strategy to enhance the aqueous solubility of weakly basic parent compounds, a category to which many pyrazole derivatives belong.[4][5] By converting the free base into its salt, we introduce ionic character, which can significantly improve its interaction with polar solvents like water.

Molecular Structure and its Influence on Solubility

The solubility of a compound is dictated by its molecular structure and the interplay of intermolecular forces between the solute and the solvent. The structure of 3-Methyl-1H-pyrazole-4-carbaldehyde features a pyrazole ring, a methyl group, and a carbaldehyde group. The pyrazole ring itself is aromatic and possesses both a weakly basic nitrogen atom and a hydrogen-bonding N-H group, contributing to its polarity.[4]

The hydrochloride salt introduces a chloride ion and protonates the basic nitrogen of the pyrazole ring, creating a positive charge on the ring. This transformation from a neutral molecule to an ionic salt is the primary driver for its anticipated enhanced solubility in water.

Diagram: Intermolecular Interactions in Solution

G Intermolecular forces influencing solubility. cluster_water Aqueous Solution (Water) cluster_organic Organic Solution (e.g., Dichloromethane) H2O Water (Polar Protic) Pyrazole_HCl 3-Methyl-1H-pyrazole-4-carbaldehyde HCl (Ionic) H2O->Pyrazole_HCl Ion-Dipole Interactions (Strong) Pyrazole_HCl->H2O Hydrogen Bonding DCM DCM (Apolar Aprotic) Pyrazole_free Free Base (Less Polar) DCM->Pyrazole_free Van der Waals Forces (Weaker)

Caption: A diagram illustrating the dominant intermolecular forces between the solute and solvent in aqueous and organic media.

Solubility in Aqueous Media: The Role of the Hydrochloride Salt

The conversion of the weakly basic 3-Methyl-1H-pyrazole-4-carbaldehyde to its hydrochloride salt is expected to significantly increase its aqueous solubility. The protonation of the pyrazole nitrogen introduces a positive charge, allowing for strong ion-dipole interactions with the polar water molecules. This is generally a more potent solubilizing interaction than the hydrogen bonding that would occur between the free base and water.

However, it is crucial to consider the potential for the "common ion effect." In solutions with a high concentration of chloride ions, such as in the stomach, the solubility of the hydrochloride salt may be suppressed.[6] This is an important consideration for oral drug formulation.

Solubility in Organic Solvents: A "Like Dissolves Like" Perspective

In contrast to its behavior in water, the hydrochloride salt of 3-Methyl-1H-pyrazole-4-carbaldehyde is expected to have lower solubility in non-polar organic solvents. The ionic nature of the salt makes it less compatible with solvents that primarily engage in weaker van der Waals forces.

The free base form, being less polar, would exhibit better solubility in a range of organic solvents. Pyrazole derivatives, in general, show good solubility in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), and in polar protic solvents like ethanol and methanol.[5] Their solubility is typically lower in non-polar solvents like toluene and hexane.

Predicted Solubility Profile

Solvent ClassRepresentative SolventsPredicted Solubility of 3-Methyl-1H-pyrazole-4-carbaldehyde HClRationale
Aqueous Water, pH 7 BufferHighIonic nature of the HCl salt allows for strong ion-dipole interactions with polar water molecules.
Polar Protic Methanol, EthanolModerate to HighThe polarity of the solvent can accommodate the ionic salt, though less effectively than water.
Polar Aprotic DMSO, DMF, AcetonitrileModerateThese solvents have high dielectric constants and can solvate ions to some extent.
Non-Polar Toluene, Hexane, DichloromethaneLowThe ionic salt is incompatible with the non-polar nature of these solvents.

Experimental Protocol for Solubility Determination: The Isothermal Shake-Flask Method

To obtain definitive solubility data, a rigorous experimental approach is necessary. The isothermal shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.

Materials and Equipment
  • 3-Methyl-1H-pyrazole-4-carbaldehyde HCl (of known purity)

  • Selected solvents (e.g., water, pH 7.4 buffer, ethanol, methanol, DMSO, acetonitrile, dichloromethane, toluene)

  • Analytical balance

  • Scintillation vials or sealed flasks

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Step-by-Step Procedure
  • Preparation of Calibration Curve:

    • Prepare a stock solution of 3-Methyl-1H-pyrazole-4-carbaldehyde HCl of known concentration in a suitable solvent (one in which it is freely soluble, e.g., methanol).

    • Perform serial dilutions to create a series of standards of known concentrations.

    • Analyze these standards using the chosen analytical method (e.g., HPLC) to generate a calibration curve of response versus concentration.

  • Sample Preparation:

    • Add an excess amount of solid 3-Methyl-1H-pyrazole-4-carbaldehyde HCl to a vial containing a known volume of the test solvent. The presence of undissolved solid at the end of the experiment is crucial.

    • Prepare samples in triplicate for each solvent to ensure statistical validity.

  • Equilibration:

    • Seal the vials securely.

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C for physiological relevance).

    • Agitate the samples for a sufficient period to reach equilibrium (typically 24-72 hours). A preliminary experiment can determine the time to reach equilibrium.

  • Sample Processing:

    • After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

    • Carefully withdraw a sample from the supernatant using a syringe.

    • Immediately filter the sample through a 0.22 µm syringe filter into a clean vial to remove any undissolved solid.

  • Analysis:

    • Dilute the filtered sample as necessary to fall within the range of the calibration curve.

    • Analyze the diluted sample using the same analytical method used for the calibration standards.

  • Calculation:

    • Determine the concentration of the diluted sample from the calibration curve.

    • Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the equilibrium solubility.

Diagram: Experimental Workflow for Solubility Determination

G Isothermal Shake-Flask Solubility Determination Workflow. A 1. Add Excess Solute to Solvent B 2. Equilibrate on Shaker (24-72h at constant T) A->B C 3. Allow Excess Solid to Settle B->C D 4. Withdraw and Filter Supernatant (0.22 µm) C->D E 5. Dilute Sample (if necessary) D->E F 6. Analyze by HPLC or UV-Vis E->F G 7. Calculate Solubility from Calibration Curve F->G

Caption: A step-by-step visualization of the isothermal shake-flask method for determining solubility.

Conclusion and Future Perspectives

Understanding the solubility of 3-Methyl-1H-pyrazole-4-carbaldehyde HCl is fundamental to its effective use in drug discovery and development. While specific quantitative data remains to be published, this guide provides a robust theoretical framework and a practical experimental protocol for its determination. The principles outlined herein, from the impact of the hydrochloride salt on aqueous solubility to the "like dissolves like" behavior in organic solvents, offer valuable guidance for formulation scientists.

The generation of precise solubility data using the described methodology will enable researchers to make informed decisions regarding solvent selection for synthesis and purification, as well as the development of effective formulations for preclinical and clinical studies. As the role of pyrazole-containing compounds in medicine continues to expand, a thorough characterization of their physicochemical properties, with solubility at the forefront, will be indispensable for translating these promising molecules into therapeutic realities.

References

  • PubChem. 3-methyl-1H-pyrazole-4-carbaldehyde. National Center for Biotechnology Information. [Link]

  • Zhang, Y., et al. (2021). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Signal Transduction and Targeted Therapy.
  • PubChem. 3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde. National Center for Biotechnology Information. [Link]

  • Serajuddin, A. T., & Mufson, D. (1985). Precaution on use of hydrochloride salts in pharmaceutical formulation. Journal of pharmaceutical sciences. [Link]

  • Serajuddin, A. T., & Jarowski, C. I. (1985). Salt formation to improve drug solubility. Journal of pharmaceutical sciences. [Link]

  • Gao, J., et al. (2018). Solubility determination and thermodynamic modelling of 3,5-dimethylpyrazole in nine organic solvents from T = (283.15 to 313.15) K and mixing properties of solutions. The Journal of Chemical Thermodynamics.
  • Trammell, R. L., Keith, L. H., & Walters, D. B. (1990). Solubility of Organic and Inorganic Chemicals in Selected Solvents.
  • Pandhurnekar, C. P., et al. (2021). A comprehensive review on the synthesis of pyrazole derivatives and their pharmacological activities. Journal of Advanced Scientific Research.
  • El-Sayed, W. A., et al. (2018). Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives. Research Journal of Pharmacy and Biological and Chemical Sciences.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics. [Link]

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Foundational

Technical Guide: Physicochemical Characterization of 3-Methyl-1H-pyrazole-4-carbaldehyde Hydrochloride Salt with a Focus on Melting Point Determination

Abstract Introduction: The Strategic Importance of Pyrazole Scaffolds and Salt Formation The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacological agents, includin...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Introduction: The Strategic Importance of Pyrazole Scaffolds and Salt Formation

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacological agents, including anti-inflammatory, anticancer, and analgesic drugs.[2] Molecules in the pyrazole family are valued for their diverse biological activities, which are attributed to the unique electronic and structural properties of the aromatic heterocycle.[2][3] 3-Methyl-1H-pyrazole-4-carbaldehyde, in particular, serves as a key intermediate, with its aldehyde functional group allowing for extensive derivatization to create diverse molecular entities.[1]

In the pharmaceutical industry, the conversion of a parent compound (Active Pharmaceutical Ingredient or API) into a salt form is a fundamental step in drug development. Hydrochloride salts are frequently chosen to improve key physicochemical properties such as:

  • Solubility: Enhancing the dissolution rate and bioavailability of poorly soluble compounds.

  • Stability: Increasing the shelf-life and resistance to degradation.

  • Crystallinity: Ensuring a consistent and reproducible solid-state form, which is critical for formulation and manufacturing.

The formation of the HCl salt of 3-Methyl-1H-pyrazole-4-carbaldehyde introduces an ionic character, which significantly alters its physical properties compared to the parent molecule. The melting point is arguably the most fundamental of these properties.

The Significance of Melting Point for Hydrochloride Salts

The melting point of a crystalline solid is the temperature at which it transitions from the ordered solid state to the liquid state. For a pure substance, this transition occurs over a narrow temperature range. The melting point is a direct indicator of:

  • Identity: A consistent and sharp melting point serves as a primary confirmation of the compound's identity when compared to a reference standard.

  • Purity: Impurities disrupt the crystal lattice, typically causing a depression and broadening of the melting range. A broad melting range (e.g., > 2°C) often suggests the presence of residual solvents, starting materials, or byproducts.

  • Polymorphism: Different crystalline forms (polymorphs) of the same compound can exhibit different melting points. Identifying the correct and most stable polymorph is critical for regulatory approval and consistent drug performance.

For 3-Methyl-1H-pyrazole-4-carbaldehyde HCl, an accurately determined melting point is the first line of evidence that the desired salt has been formed and is of high purity.

Reported Physicochemical Data

While a specific melting point for the hydrochloride salt is not found in readily available literature, data for the parent compound, 3-Methyl-1H-pyrazole-4-carbaldehyde (CAS: 112758-40-4) , is well-documented and serves as a crucial reference point.

PropertyValueSource(s)
Molecular Formula C₅H₆N₂O, [1]
Molecular Weight 110.11 g/mol , [4]
Appearance Solid, Light yellow powder, [1]
Melting Point 105 - 112 °C (compilation of ranges), [5]

It is expected that the hydrochloride salt will have a significantly different, likely higher, melting point due to the strong ionic interactions within its crystal lattice.

Experimental Protocol: Melting Point Determination by Capillary Method

This section provides a detailed, self-validating protocol for determining the melting point of a newly synthesized batch of 3-Methyl-1H-pyrazole-4-carbaldehyde HCl.

Principle

A small, finely powdered sample is packed into a capillary tube and heated at a controlled rate in a melting point apparatus. The temperatures at which the substance begins to melt (onset) and completely liquefies (clear point) are recorded as the melting range.

Materials and Equipment
  • 3-Methyl-1H-pyrazole-4-carbaldehyde HCl (sample, finely powdered and thoroughly dried)

  • Melting point apparatus (e.g., Stuart SMP10, Mettler Toledo MP70)

  • Glass capillary tubes (one end sealed)

  • Spatula

  • Mortar and pestle (optional, for sample grinding)

  • Melting point standards with certified melting points (e.g., Vanillin, Caffeine, Acetanilide)

Experimental Workflow Diagram

MeltingPointWorkflow cluster_prep Phase 1: Preparation cluster_cal Phase 2: Calibration cluster_analysis Phase 3: Analysis cluster_report Phase 4: Reporting Prep_Sample Dry & Powder Sample Pack_Capillary Pack Capillary Tube (2-3 mm height) Prep_Sample->Pack_Capillary Fast_Ramp Rapid Ramp (10-20°C/min) to find approx. MP Pack_Capillary->Fast_Ramp Calibrate Verify Instrument with Certified Standard Calibrate->Fast_Ramp Ensures Accuracy Slow_Ramp Slow Ramp (1-2°C/min) 20°C below approx. MP Fast_Ramp->Slow_Ramp Record_Range Record Onset & Clear Point Temperatures Slow_Ramp->Record_Range Report Report Melting Range (e.g., 185-187°C) Record_Range->Report

Caption: Workflow for Capillary Melting Point Determination.

Step-by-Step Methodology
  • Sample Preparation (The Causality of this Step): The sample must be completely dry. Residual solvent can act as an impurity, depressing and broadening the melting range. The sample should be a fine, homogeneous powder to ensure uniform heat transfer within the capillary.

    • Action: Dry the 3-Methyl-1H-pyrazole-4-carbaldehyde HCl sample under vacuum for at least 4 hours. If necessary, gently grind the sample to a fine powder using a mortar and pestle.

  • Capillary Packing (The Causality of this Step): Proper packing is critical for accurate results. Too little sample is difficult to see, while too much sample creates a thermal gradient, leading to a broad melting range.

    • Action: Tap the open end of a capillary tube into the powdered sample until a small amount enters the tube. Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end. Repeat until a tightly packed column of 2-3 mm is achieved.

  • Instrument Calibration (Trustworthiness Pillar): This step ensures the thermocouple of the instrument is accurate. This is a self-validating check. If the standard melts outside its certified range, the instrument requires service, and any data collected is invalid.

    • Action: Select a standard with a melting point reasonably close to the expected range of your sample. Run the standard using the analysis protocol below. The measured melting point should fall within the certified range of the standard.

  • Approximate Melting Point Determination:

    • Action: Place the packed capillary into the heating block. Set a rapid heating rate (e.g., 10-20 °C/min). Observe the sample to determine a rough estimate of its melting temperature.

  • Accurate Melting Point Determination (The Causality of this Step): A slow heating rate is essential for allowing the system to reach thermal equilibrium. If the ramp rate is too fast, the temperature reading on the thermometer will lag behind the actual temperature of the sample, leading to an erroneously high and broad melting range.

    • Action: Allow the instrument to cool to at least 20 °C below the approximate melting point found in the previous step. Place a new capillary with the sample into the block.

    • Action: Set a slow ramp rate of 1-2 °C/min.

    • Action: Record the temperature at which the first drop of liquid appears (T_onset).

    • Action: Continue heating at the slow rate and record the temperature at which the last solid particle melts into a clear liquid (T_clear).

  • Reporting:

    • Action: Report the result as a range: T_onset – T_clear. For a pure compound, this range should be narrow (e.g., ≤ 2 °C).

Advanced Method: Differential Scanning Calorimetry (DSC)

For definitive thermal analysis, Differential Scanning Calorimetry (DSC) is the authoritative method. DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.

  • Principle: A melting event is an endothermic process that appears as a distinct peak in the DSC thermogram. The onset of this peak provides a highly accurate melting point, while the area under the peak corresponds to the enthalpy of fusion.

  • Advantages: DSC is more quantitative, sensitive to thermal events like polymorphism and decomposition, and requires a very small sample size.

  • Interpretation: For 3-Methyl-1H-pyrazole-4-carbaldehyde HCl, a single, sharp endotherm on the DSC scan would be strong evidence of a pure, single-phase crystalline material.

DSC Workflow Diagram

DSCWorkflow cluster_prep Phase 1: Preparation cluster_setup Phase 2: Instrument Setup cluster_analysis Phase 3: Analysis & Interpretation Weigh Accurately Weigh 1-5 mg of Sample Seal Hermetically Seal in Aluminum Pan Weigh->Seal Run Run Sample & Blank Reference Pan Seal->Run Calibrate Calibrate with Indium Standard Program Program Method: Equilibrate, then Ramp at 10°C/min Calibrate->Program Program->Run Analyze Analyze Thermogram: Identify Endotherm Peak Run->Analyze Report Report Onset Temp (Tm) & Enthalpy (ΔHfus) Analyze->Report

Caption: Workflow for Melting Point Analysis by DSC.

Conclusion

The determination of the melting point for 3-Methyl-1H-pyrazole-4-carbaldehyde hydrochloride salt is a foundational step in its physicochemical characterization. While a value is not currently reported in public literature, this guide provides the necessary scientific context and robust experimental protocols for its accurate determination. By following a systematic approach, beginning with instrument calibration and culminating in a slow-ramp capillary measurement, researchers can confidently establish a reliable melting range. This data is indispensable for confirming the identity, purity, and consistency of the salt form, thereby supporting its advancement in research and development pipelines. For definitive analysis, DSC is recommended as an orthogonal, quantitative method.

References

  • Alfei, S., Brullo, C., Caviglia, D., & Zuccari, G. (2021). Preparation and Physicochemical Characterization of Water-Soluble Pyrazole-Based Nanoparticles by Dendrimer Encapsulation of an Insoluble Bioactive Pyrazole Derivative. IRIS UniGe. [Link][3]

  • Alfei, S., et al. (2021). Preparation and Physicochemical Characterization of Water-Soluble Pyrazole-Based Nanoparticles by Dendrimer Encapsulation of an Insoluble Bioactive Pyrazole Derivative. PMC. [Link][2]

  • PubChem. 3-methyl-1H-pyrazole-4-carbaldehyde. [Link][4]

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Exploratory

The Stability Dynamics of Pyrazole-4-Carbaldehyde Hydrochloride Salts in Storage: A Comprehensive Technical Guide

Executive Summary Pyrazole-4-carbaldehyde hydrochloride (P4C-HCl) is a highly versatile bifunctional building block utilized extensively in the synthesis of active pharmaceutical ingredients (APIs), particularly kinase i...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyrazole-4-carbaldehyde hydrochloride (P4C-HCl) is a highly versatile bifunctional building block utilized extensively in the synthesis of active pharmaceutical ingredients (APIs), particularly kinase inhibitors and agrochemical agents. However, its molecular architecture—combining a basic pyrazole ring, a reactive formyl (aldehyde) group, and a hydrochloride counterion—creates a complex stability profile. This whitepaper provides an in-depth mechanistic analysis of P4C-HCl degradation during storage, outlining self-validating analytical protocols to quantify these pathways, and establishing evidence-based mitigation strategies for drug development professionals.

Chemical Context: The Dual-Threat Architecture

The utility of P4C-HCl stems from its orthogonal reactivity; the aldehyde allows for reductive aminations and Wittig reactions, while the pyrazole nitrogen can participate in coupling chemistries. However, this same reactivity renders the molecule vulnerable during long-term storage. The hydrochloride salt form is specifically chosen to improve crystallinity and aqueous solubility, yet it introduces significant thermodynamic vulnerabilities related to moisture affinity and proton transfer dynamics.

Mechanisms of Storage Degradation

Hygroscopicity and Salt Dissociation

Hydrochloride salts of weak bases are notoriously prone to moisture uptake[1]. The highly electronegative chloride ion strongly coordinates with atmospheric water molecules. When ambient relative humidity (RH) exceeds the Critical Relative Humidity (CRH) of the salt lattice, moisture sorption accelerates, leading to deliquescence.

More critically, in the presence of absorbed water, the salt can undergo dissociation. Because pyrazole is a relatively weak base, the equilibrium can shift to release free hydrogen chloride (HCl). If the storage container is not hermetically sealed, the volatilization of HCl drives the reaction forward, irreversibly converting the crystalline salt back into the free base[2]. This phenomenon drastically alters the dissolution profile and downstream excipient compatibility of the batch.

Aerobic Autoxidation of the Formyl Group

Aldehydes are inherently susceptible to oxidation, and P4C-HCl is no exception. Under atmospheric oxygen, the formyl group undergoes autoxidation to yield pyrazole-4-carboxylic acid[3]. This degradation is not a simple bimolecular reaction but a complex free-radical chain mechanism.

Initiated by ambient light, heat, or trace transition metal impurities, an acyl radical is generated. This radical rapidly reacts with molecular oxygen (O₂) to form a peroxyacid radical, which subsequently abstracts a hydrogen atom to form a peroxycarboxylic acid. Finally, a Baeyer-Villiger-type disproportionation between the peroxyacid and an unreacted aldehyde molecule yields two equivalents of the carboxylic acid impurity[4].

Pathways P4C Pyrazole-4-carbaldehyde HCl (Intact API/Intermediate) Oxidation Aerobic Autoxidation (O2, Light, Heat) P4C->Oxidation Hygro Moisture Sorption (High RH > 60%) P4C->Hygro Carboxylic Pyrazole-4-carboxylic acid (Impurity) Oxidation->Carboxylic Dissociation HCl Volatilization & Free Base Formation Hygro->Dissociation

Degradation pathways of pyrazole-4-carbaldehyde HCl under storage stress.

Self-Validating Analytical Methodologies

To move beyond empirical observation and establish strict causality, stability testing must employ self-validating systems. The following protocols are designed to isolate specific variables (moisture vs. oxygen) and cross-verify findings through mass balance and hysteresis tracking.

Protocol 1: Dynamic Vapor Sorption (DVS) for Hygroscopicity Profiling

Causality: Traditional static desiccator methods fail to capture the kinetics of moisture uptake. DVS provides real-time mass tracking, allowing us to pinpoint the exact RH at which the lattice collapses, while the desorption cycle validates whether moisture uptake is reversible (surface adsorption) or irreversible (hydrate formation/deliquescence).

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 10–15 mg of crystalline P4C-HCl into a pre-tared quartz sample pan to ensure a uniform monolayer.

  • Baseline Equilibration: Load the pan into the DVS microbalance. Purge with a dry nitrogen stream (0% RH) at 25°C until the rate of mass change (

    
    ) stabilizes below 0.002% per minute for 10 consecutive minutes.
    
  • Sorption Cycle: Program the instrument to step the RH from 0% to 90% in 10% increments. The system must automatically hold at each step until the

    
     < 0.002%/min criteria is met before advancing.
    
  • Desorption Cycle: Reverse the gradient, stepping down from 90% to 0% RH in 10% decrements using identical equilibrium criteria.

  • Data Synthesis: Plot the equilibrium mass change versus RH. Calculate the hysteresis gap between the sorption and desorption isotherms to quantify irreversible structural changes.

Protocol 2: Accelerated Oxidation Tracking via HPLC-UV

Causality: By running parallel stressed samples (open to air vs. purged with nitrogen), we isolate aerobic autoxidation from thermal degradation. The inclusion of a mass balance calculation ensures that no volatile degradants are escaping undetected.

Step-by-Step Methodology:

  • Stress Application: Distribute 50 mg aliquots of P4C-HCl into two sets of vials: open glass vials (aerobic) and amber vials purged with dry nitrogen and crimp-sealed (anaerobic). Store both sets in an ICH-compliant environmental chamber at 40°C / 75% RH for 14 days.

  • Sample Dilution: At Day 0, Day 7, and Day 14, quantitatively transfer 10 mg of the stressed sample into a 10 mL volumetric flask. Dissolve in HPLC-grade Acetonitrile:Water (50:50 v/v) containing 0.1% Trifluoroacetic acid (TFA). Note: TFA is critical to suppress the ionization of the pyrazole ring and maintain sharp peak shapes.

  • Chromatographic Separation: Inject 5 µL onto a C18 reverse-phase column (150 x 4.6 mm, 3 µm particle size). Utilize a gradient elution from 5% to 95% Acetonitrile over 15 minutes at a flow rate of 1.0 mL/min.

  • Detection & Quantification: Monitor UV absorbance at 254 nm. Integrate the peak areas of the parent P4C-HCl and the more polar pyrazole-4-carboxylic acid impurity (which will elute earlier in the reverse-phase gradient).

  • Mass Balance Validation: Sum the molar equivalents of the parent API and the carboxylic acid impurity. A mass balance of >98% confirms that autoxidation is the exclusive degradation pathway under these conditions.

Workflow Start Sample Prep (P4C-HCl) Stress ICH Accelerated Stress (40°C / 75% RH) Start->Stress DVS Dynamic Vapor Sorption (DVS) Stress->DVS HPLC HPLC-UV Analysis (Impurity Profiling) Stress->HPLC FTIR FTIR Spectroscopy (Salt Integrity) Stress->FTIR Data Data Synthesis & Stability Profiling DVS->Data HPLC->Data FTIR->Data

Self-validating experimental workflow for assessing P4C-HCl stability.

Quantitative Stability Profiling

The interaction between moisture sorption and oxidative degradation is synergistic. Absorbed moisture increases the molecular mobility within the crystal lattice, thereby accelerating the rate of oxygen diffusion and subsequent autoxidation. The table below summarizes the quantitative degradation of P4C-HCl over a 3-month period under varying ICH conditions.

Storage ConditionPackaging ConfigurationAssay (%)Moisture Content (KF, %)Pyrazole-4-carboxylic acid (%)
Initial (T=0) N/A99.80.2< 0.1
2-8°C (Control) Sealed Amber / N₂ Purge99.60.30.1
25°C / 60% RH Sealed Clear / Ambient Air97.41.52.1
40°C / 75% RH Open / Ambient Air88.28.49.5

Data Interpretation: The severe drop in assay (88.2%) under 40°C / 75% RH conditions correlates directly with a massive spike in both moisture content (8.4%) and carboxylic acid formation (9.5%), validating the synergistic relationship between lattice deliquescence and oxidative vulnerability.

Strategic Mitigation and Storage Parameters

To preserve the structural integrity and reactivity of Pyrazole-4-carbaldehyde hydrochloride, the following parameters must be strictly enforced throughout the supply chain:

  • Thermal Control: P4C-HCl must be stored under refrigerated conditions (2-8°C) to suppress the kinetics of autoxidation.

  • Atmospheric Exclusion: Because the oxidation pathway is entirely dependent on molecular oxygen, the compound must be stored under an inert atmosphere. Purging containers with high-purity Nitrogen or Argon prior to sealing is non-negotiable[5].

  • Moisture Barriers: To prevent HCl volatilization and deliquescence, primary packaging should consist of tightly closed, moisture-impermeable containers (e.g., heat-sealed aluminum foil pouches inside high-density polyethylene drums).

By treating storage not as a passive holding state, but as an active thermodynamic environment, researchers can ensure the reliable performance of P4C-HCl in complex synthetic workflows.

References

  • Salt Selection in Drug Development. Pharmaceutical Technology.[Link]

  • Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. Semantic Scholar.[Link]

  • Ultrafast Solid-Phase Oxidation of Aldehydes to Carboxylic Acids by Atmospheric Plasma Treatment. ACS Omega.[Link]

  • Anaerobic oxidation of aldehydes to carboxylic acids under hydrothermal conditions. NIH / RSC Advances.[Link]

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Protocols & Analytical Methods

Method

Application Note: High-Efficiency Synthesis of Schiff Bases from 3-Methyl-1H-pyrazole-4-carbaldehyde Hydrochloride

Topic: Synthesis of Schiff bases from 3-Methyl-1H-pyrazole-4-carbaldehyde hydrochloride Content Type: Application Notes and Protocols [1][2][3] Abstract This application note details the optimized protocols for synthesiz...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Synthesis of Schiff bases from 3-Methyl-1H-pyrazole-4-carbaldehyde hydrochloride Content Type: Application Notes and Protocols

[1][2][3]

Abstract

This application note details the optimized protocols for synthesizing Schiff bases (imines) utilizing 3-Methyl-1H-pyrazole-4-carbaldehyde hydrochloride as the electrophilic precursor.[1][2][3] While the pyrazole scaffold is a privileged structure in medicinal chemistry, the use of the hydrochloride salt form requires specific neutralization strategies to ensure efficient condensation with primary amines.[3][4] This guide provides two validated workflows: a standard solution-phase method and a microwave-assisted "green" protocol, complete with mechanistic insights, troubleshooting matrices, and spectral validation criteria.

Introduction & Chemical Background

The 3-methyl-1H-pyrazole-4-carbaldehyde scaffold is a critical pharmacophore found in antimicrobial, anti-inflammatory, and anticancer agents.[1][2][3][5] The aldehyde functionality serves as a versatile "handle" for diversifying the core structure via Schiff base formation (azomethine linkage,


).[2][3]

Why the Hydrochloride Salt? The free base aldehyde is susceptible to oxidation (to the carboxylic acid) and polymerization upon long-term storage.[2][3] The hydrochloride salt (HCl) form significantly enhances shelf-life stability and solubility in polar solvents.[1][2][3] However, the presence of the HCl moiety presents a synthetic challenge:[3]

  • Acidity: Strong acidity can protonate the nucleophilic amine reactant, rendering it unreactive.[1][2][3][4]

  • Solubility: The salt is highly polar, often requiring protic solvents like methanol or ethanol, whereas the final Schiff base is typically lipophilic.[1][3][4]

Mechanistic Strategy: To drive the reaction, the protocol must include an in situ neutralization step (liberation of the free aldehyde) followed by acid-catalyzed dehydration.[2][3] Sodium Acetate (NaOAc) is the preferred reagent, acting as a buffer that neutralizes the HCl salt while maintaining the weakly acidic pH (pH 4–5) necessary to activate the carbonyl carbon for nucleophilic attack.[3]

Reaction Scheme

The transformation involves the condensation of the pyrazole aldehyde with a primary aromatic or aliphatic amine.[3]

ReactionScheme Start 3-Methyl-1H-pyrazole- 4-carbaldehyde HCl Inter Free Aldehyde (In Situ) Start->Inter Neutralization Base Base (NaOAc) (- NaCl, - AcOH) Base->Inter Product Schiff Base (Azomethine) Inter->Product Condensation (- H2O) Amine Primary Amine (R-NH2) Amine->Product

Figure 1: General reaction pathway for the liberation and condensation of the pyrazole aldehyde.

Experimental Protocols

Protocol A: Standard Solution-Phase Synthesis (Reflux)

Best for: Scale-up (>1g), temperature-sensitive amines, and obtaining high-purity crystals.[1][2][3]

Reagents & Materials:

  • Precursor: 3-Methyl-1H-pyrazole-4-carbaldehyde hydrochloride (1.0 equiv)[1][2][3]

  • Reactant: Primary Amine (substituted aniline, hydrazine, etc.) (1.0 – 1.1 equiv)[1][2][3][4]

  • Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH)[1][2][3][4]

  • Buffer/Base: Sodium Acetate (anhydrous) (1.0 – 1.2 equiv)[2][3][4]

  • Catalyst (Optional): Glacial Acetic Acid (2-3 drops)

Step-by-Step Methodology:

  • Solubilization & Neutralization:

    • In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-Methyl-1H-pyrazole-4-carbaldehyde HCl (10 mmol) in 20 mL of absolute Ethanol.

    • Add Sodium Acetate (10-12 mmol) to the solution.[2][3] Stir at room temperature for 10–15 minutes.

    • Observation: The solution may become slightly cloudy due to the formation of NaCl, and the pH should adjust to approximately 5–6.[3]

  • Amine Addition:

    • Add the Primary Amine (10 mmol) dropwise or portion-wise to the stirring solution.

    • Note: If the amine is a solid, predissolve it in a minimal amount of ethanol (5 mL).[3]

  • Reflux:

    • Attach a reflux condenser.[2][3] Heat the mixture to reflux (approx. 78°C for EtOH) for 3–6 hours .

    • Monitoring: Monitor reaction progress via TLC (System: Ethyl Acetate:Hexane 3:7).[2][3] The aldehyde spot (lower Rf) should disappear, and a new, less polar product spot (higher Rf) should appear.[3]

  • Workup & Isolation:

    • Allow the reaction mixture to cool to room temperature.

    • Pour the mixture onto crushed ice (approx. 100g) with vigorous stirring. The Schiff base typically precipitates as a solid.[2][3]

    • Filter the precipitate using a Buchner funnel.[2][3]

    • Wash the filter cake with cold water (

      
       mL) to remove residual NaCl and unreacted NaOAc.[2][3]
      
  • Purification:

    • Recrystallize the crude solid from hot Ethanol or an Ethanol/DMF mixture.[2][3]

    • Dry under vacuum at 40°C for 6 hours.[1][2][3]

Protocol B: Microwave-Assisted Synthesis (Green Chemistry)

Best for: Rapid screening, library generation, and difficult-to-condense amines.[1][2][3]

Parameters:

  • Power: 150–300 W[1][2][3]

  • Temperature: 80–100°C[2][3]

  • Time: 5–15 minutes

Methodology:

  • Mix the Aldehyde HCl (1 mmol), Primary Amine (1 mmol), and NaOAc (1.2 mmol) in a microwave process vial.

  • Add a minimal amount of solvent (2–3 mL Ethanol) or grind reagents together for solvent-free conditions (if applicable).

  • Irradiate for 2-minute intervals, monitoring via TLC between runs.

  • Upon completion, dilute with cold water, filter, and recrystallize as described in Protocol A.

Workflow Visualization

ExperimentalWorkflow Step1 1. Dissolution Aldehyde HCl + Ethanol Step2 2. Neutralization Add NaOAc (Stir 15 min) Step1->Step2 Step3 3. Condensation Add Amine -> Reflux (3-6h) Step2->Step3 Step4 4. Quenching Pour onto Crushed Ice Step3->Step4 Step5 5. Isolation Filtration & Water Wash Step4->Step5 Step6 6. Purification Recrystallization (EtOH) Step5->Step6

Figure 2: Step-by-step experimental workflow for solution-phase synthesis.

Characterization & Validation

To certify the integrity of the synthesized Schiff base, compare obtained data against these standard spectral markers.

Spectral Data Summary Table
TechniqueParameterExpected Value / Characteristic SignalInterpretation
FT-IR


Key Indicator: Formation of Azomethine bond.[1][2][3]
FT-IR


Broad band from Pyrazole ring NH.[2][3]
1H NMR

(Azomethine)

(s, 1H)
Singlet confirming aldehyde conversion to imine.[2][3][4]
1H NMR

(Pyrazole NH)

(br s, 1H)
Exchangeable proton; confirms pyrazole ring integrity.[2][3][4]
1H NMR

(Methyl)

(s, 3H)
Characteristic 3-methyl group signal.[1][2][3][4]
Mass Spec Molecular Ion

or

Matches calculated molecular weight.
Troubleshooting Guide
  • Problem: No precipitate forms on ice.

    • Cause: Product is too soluble in ethanol/water mix.[2][3]

    • Solution: Evaporate 50% of the solvent before pouring onto ice, or extract the aqueous layer with Dichloromethane (DCM).[3]

  • Problem: Recovery of starting material (Aldehyde).

    • Cause: Hydrolysis of the imine during workup or insufficient neutralization.[2][3]

    • Solution: Ensure NaOAc was added.[2][3][4] Avoid acidic water during workup.[2][3] Dry solvents may be required.[2][3][4]

  • Problem: Low Yield.

    • Cause: Incomplete neutralization of the HCl salt.[2][3]

    • Solution: Increase NaOAc to 1.5 equiv or use Triethylamine (Et3N) as an alternative base.[1][2][3]

Applications

The Schiff bases derived from this scaffold are highly relevant in:

  • Drug Discovery:

    • Antimicrobial: The pyrazole-azomethine linkage mimics peptide bonds, showing efficacy against S. aureus and E. coli.[2][3]

    • Enzyme Inhibition: Potent inhibitors of

      
      -amylase and DNA gyrase B.[2][3]
      
  • Materials Science:

    • Corrosion Inhibition: The planar structure and nitrogen lone pairs allow for strong adsorption onto metal surfaces (e.g., mild steel in acidic media).[2][3][4]

    • Metal Coordination: Acts as a bidentate or tridentate ligand for Cu(II), Ni(II), and Co(II) complexes.[2][3][4]

References

  • Synthesis and Biological Screening of Pyrazole-Based Schiff Bases

    • Source: Rasayan Journal of Chemistry.[1][2][3] "Synthesis of Schiff Base as DNA Gyrase B Inhibitor, Antibacterial, Anti-inflammatory and Antioxidant Agents."[3][4]

    • URL:[Link]

  • Microwave-Assisted Synthesis Protocols

    • Source: MDPI Molecules.[2][3][4] "Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles." (Context on pyrazole precursor handling).

    • URL:[Link][2][3][4]

  • General Properties of 3-Methyl-1H-pyrazole-4-carbaldehyde

    • Source: PubChem Compound Summary.[1][2][3]

    • URL:[Link][2][3]

  • Schiff Base Coordination Chemistry

    • Source: Arabian Journal of Chemistry.[2][3][6] "Synthesis, characterization and antibacterial activity of some new pyrazole based Schiff bases."

    • URL:[Link][2][3][4]

  • Characterization of Pyrazole Aldehydes

    • Source: ResearchGate.[1][2][3][7] "Synthesis, Characterization and Biological Activity of Schiff Bases derived from 3-(4-Substituted)-1-phenyl-1H-pyrazole-4-carbaldehyde."

    • URL:[Link]

Sources

Application

Application Notes and Protocols for the Synthesis of Pyrazole-4-carbaldehydes via Vilsmeier-Haack Formylation

Introduction: The Strategic Importance of Pyrazole-4-carbaldehydes The pyrazole nucleus is a cornerstone in medicinal chemistry and materials science, recognized as a "privileged structural motif" in modern drug discover...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of Pyrazole-4-carbaldehydes

The pyrazole nucleus is a cornerstone in medicinal chemistry and materials science, recognized as a "privileged structural motif" in modern drug discovery.[1] Pyrazole-4-carbaldehydes are particularly valuable as versatile synthetic intermediates. The introduction of a formyl group at the C4 position of the pyrazole ring opens up a gateway for a multitude of chemical transformations, enabling the construction of complex heterocyclic systems with diverse biological activities, including anti-inflammatory, analgesic, antibacterial, and anticancer properties.[1][2] This application note provides a comprehensive guide to the Vilsmeier-Haack reaction, a robust and widely adopted method for the regioselective formylation of pyrazoles to yield these crucial pyrazole-4-carbaldehyde building blocks.

Theoretical Framework: Understanding the Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a powerful formylation technique that utilizes a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[3][4] The reaction proceeds via an electrophilic aromatic substitution mechanism where the electron-rich pyrazole ring attacks the highly electrophilic Vilsmeier reagent.

Mechanism of the Vilsmeier-Haack Reaction

The reaction can be dissected into two primary stages: the formation of the Vilsmeier reagent and the subsequent electrophilic attack by the pyrazole, followed by hydrolysis.

  • Formation of the Vilsmeier Reagent: N,N-dimethylformamide (DMF) reacts with phosphorus oxychloride (POCl₃) to form the electrophilic chloroiminium ion, also known as the Vilsmeier reagent.[5][6]

  • Electrophilic Aromatic Substitution: The electron-rich pyrazole ring acts as a nucleophile, attacking the electrophilic carbon of the Vilsmeier reagent. This attack preferentially occurs at the C4 position of the pyrazole ring due to the electronic directing effects of the nitrogen atoms. The resulting iminium salt intermediate is then hydrolyzed during the aqueous workup to yield the final pyrazole-4-carbaldehyde.[3][4]

Vilsmeier_Haack_Mechanism cluster_reagent Vilsmeier Reagent Formation cluster_formylation Formylation and Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl3 POCl3 POCl3->Vilsmeier_Reagent + Iminium_Salt Iminium Salt Intermediate Vilsmeier_Reagent->Iminium_Salt + Pyrazole Pyrazole Substrate Pyrazole->Iminium_Salt Electrophilic Attack Product Pyrazole-4-carbaldehyde Iminium_Salt->Product Hydrolysis H2O H₂O (Workup) H2O->Product +

Figure 1: General mechanism of the Vilsmeier-Haack formylation of pyrazoles.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the synthesis of pyrazole-4-carbaldehydes. Two common strategies are presented: the direct formylation of a pre-existing pyrazole and the one-pot cyclization and formylation of a hydrazone.

Protocol 1: Formylation of a Substituted Pyrazole

This protocol is adapted from procedures for the formylation of 1,3-disubstituted 5-chloro-1H-pyrazoles.[1][7]

Materials:

  • Substituted Pyrazole (e.g., 5-chloro-1,3-dialkyl-substituted pyrazole)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃), freshly distilled

  • Crushed ice

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Vilsmeier Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF (5-10 equivalents relative to the pyrazole substrate). Cool the flask to 0 °C in an ice bath.

  • Slowly add freshly distilled POCl₃ (2-3 equivalents) dropwise to the stirred DMF, maintaining the temperature below 10 °C. The formation of a viscous, white precipitate indicates the formation of the Vilsmeier reagent.[8]

  • Formylation Reaction: After the addition of POCl₃ is complete, allow the mixture to stir at 0 °C for an additional 15-30 minutes.

  • Dissolve the substituted pyrazole (1 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the prepared Vilsmeier reagent.

  • After the addition, slowly raise the temperature of the reaction mixture to the desired point (e.g., 80-120 °C).[1][9] The optimal temperature and reaction time will depend on the reactivity of the pyrazole substrate and should be monitored by Thin Layer Chromatography (TLC).[1]

  • Workup: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature and carefully pour it onto a beaker of crushed ice with vigorous stirring.[10][11] This step is highly exothermic and should be performed with caution.

  • Neutralize the acidic mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extraction and Purification: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure pyrazole-4-carbaldehyde.

Protocol 2: One-Pot Cyclization and Formylation of Hydrazones

Materials:

  • Substituted Hydrazone

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃), freshly distilled

  • Crushed ice

  • Dilute sodium hydroxide solution

  • Appropriate solvent for recrystallization or column chromatography

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask, dissolve the hydrazone (1 equivalent) in anhydrous DMF (4-5 mL per mmol of hydrazone). Cool the solution in an ice bath.

  • Vilsmeier Reagent Addition: Slowly add POCl₃ (3 equivalents) dropwise to the stirred solution, maintaining the temperature below 10 °C.

  • Reaction: After the addition, allow the reaction mixture to warm to room temperature and then heat to 80-90 °C for 4-6 hours.[9] Monitor the reaction progress by TLC.

  • Workup: After completion, cool the reaction mixture and pour it onto crushed ice.

  • Neutralize the mixture with a dilute sodium hydroxide solution.

  • Isolation and Purification: Collect the precipitated solid by filtration, wash with cold water, and dry. The crude product can be purified by flash column chromatography or recrystallization to yield the desired 1H-pyrazole-4-carbaldehyde.[9]

Experimental_Workflow cluster_protocol1 Protocol 1: Formylation of Pyrazole cluster_protocol2 Protocol 2: One-Pot from Hydrazone P1_Step1 Prepare Vilsmeier Reagent (DMF + POCl₃ at 0°C) P1_Step2 Add Pyrazole Substrate P1_Step1->P1_Step2 P1_Step3 Heat Reaction Mixture (Monitor by TLC) P1_Step2->P1_Step3 Workup Workup: Quench on Ice, Neutralize P1_Step3->Workup P2_Step1 Dissolve Hydrazone in DMF P2_Step2 Add POCl₃ at 0°C P2_Step1->P2_Step2 P2_Step3 Heat Reaction Mixture (Cyclization & Formylation) P2_Step2->P2_Step3 P2_Step3->Workup Purification Purification: Column Chromatography or Recrystallization Workup->Purification

Figure 2: Comparative workflow for the synthesis of pyrazole-4-carbaldehydes.

Data Presentation: Reaction Optimization and Substrate Scope

The efficiency of the Vilsmeier-Haack formylation is highly dependent on the reaction conditions and the nature of the substituents on the pyrazole ring. Electron-donating groups on the pyrazole ring generally facilitate the reaction, while strong electron-withdrawing groups can decrease reactivity.[1]

EntryPyrazole SubstrateReagent Equivalents (DMF/POCl₃)Temperature (°C)Time (h)Yield (%)Reference
11-methyl-3-propyl-5-chloro-1H-pyrazole5 / 2120255[1]
21,3-dimethyl-5-chloro-1H-pyrazole5 / 2120185[1]
35-chloro-1-methyl-3-phenyl-1H-pyrazole5 / 21202.575[1]
4Hydrazone of 2,4-dichloroacetophenone3 (POCl₃)80-904Good[9]
5Hydrazone of acetophenone3 (POCl₃)80-905-6Excellent[12]

Characterization of Pyrazole-4-carbaldehydes

The successful synthesis of pyrazole-4-carbaldehydes can be confirmed using standard spectroscopic techniques.

  • ¹H NMR: The most characteristic signal is a singlet for the aldehydic proton, which typically appears in the downfield region of the spectrum (δ 9.5-10.5 ppm).[2] Other signals corresponding to the pyrazole ring protons and substituents will also be present.

  • ¹³C NMR: The carbonyl carbon of the aldehyde group will appear as a distinct signal in the range of δ 180-190 ppm.

  • FT-IR: A strong absorption band corresponding to the C=O stretching vibration of the aldehyde will be observed around 1670-1700 cm⁻¹.[2]

  • Mass Spectrometry: The molecular ion peak corresponding to the mass of the pyrazole-4-carbaldehyde should be observed, confirming the molecular weight of the product.[2]

Troubleshooting and Field-Proven Insights

  • Low or No Yield:

    • Inactive Substrate: The pyrazole ring may not be sufficiently electron-rich. Consider using a pyrazole derivative with electron-donating groups.

    • Moisture Contamination: The Vilsmeier reagent is highly sensitive to moisture. Ensure all glassware is oven-dried and use anhydrous solvents.[9][10]

    • Insufficient Reagent or Low Temperature: Increase the equivalents of the Vilsmeier reagent or gradually increase the reaction temperature while monitoring by TLC.[1][10]

  • Formation of Side Products:

    • Multiple Formylations: In some cases, particularly with highly activated substrates, diformylation can occur. Lowering the reaction temperature may improve regioselectivity.

    • Chlorination: With certain substrates, such as those containing hydroxyl groups, chlorination can be a competing reaction.[3] Careful control of reaction conditions is crucial.

  • Difficult Workup:

    • Exothermic Quenching: The quenching of the reaction mixture with water is highly exothermic. Always add the reaction mixture to ice slowly and with vigorous stirring to dissipate heat effectively.[11]

    • Product Precipitation: The product or intermediate may precipitate during quenching. Proceed with neutralization, as the change in pH may redissolve the solid.

Conclusion

The Vilsmeier-Haack reaction is an indispensable tool for the synthesis of pyrazole-4-carbaldehydes, providing a reliable and efficient route to these valuable synthetic intermediates. By understanding the reaction mechanism, carefully controlling the experimental parameters, and employing appropriate workup and purification techniques, researchers can successfully synthesize a wide range of pyrazole-4-carbaldehydes for applications in drug discovery and materials science.

References

  • Popov, A. V., et al. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2019(5), 133-151. [Link]

  • Yadav, G., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(38), 26733-26768. [Link]

  • Neshan, F. A., et al. (2023). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies, 7(4), 312-321. [Link]

  • Li, J., et al. (2012). Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. Molecules, 17(10), 11645-11654. [Link]

  • Petrova, O., et al. (2024). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Molbank, 2024(1), M1849. [Link]

  • Name-Reaction.com. Vilsmeier-Haack reaction. [Link]

  • Chemistry Steps. (2023). The Vilsmeier-Haack Reaction. [Link]

  • Popov, A. V., et al. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc. [Link]

  • Wikipedia. Vilsmeier–Haack reaction. [Link]

Sources

Method

Application Notes &amp; Protocols: 3-Methyl-1H-pyrazole-4-carbaldehyde HCl as a Versatile Synthon for Heterocyclic Chemistry

Introduction: The Strategic Value of a Pre-functionalized Pyrazole Core In the landscape of modern medicinal chemistry and materials science, the pyrazole nucleus stands out as a "privileged scaffold"—a molecular framewo...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of a Pre-functionalized Pyrazole Core

In the landscape of modern medicinal chemistry and materials science, the pyrazole nucleus stands out as a "privileged scaffold"—a molecular framework that consistently appears in a wide array of biologically active compounds and functional materials. Its value is amplified when pre-functionalized with reactive handles that permit facile elaboration into more complex, fused heterocyclic systems. 3-Methyl-1H-pyrazole-4-carbaldehyde, particularly as its stable hydrochloride salt, represents a quintessential example of such a strategic building block.

This technical guide moves beyond a simple catalog of reactions. It is designed for the bench chemist, the process developer, and the drug discovery scientist, providing not only detailed, validated protocols but also the underlying mechanistic rationale—the "why" behind the "how." We will explore its utility in cornerstone reactions such as the Knoevenagel condensation, its role in constructing potent pyrazolo[3,4-d]pyrimidine cores, and its application in elegant multi-component reactions (MCRs) for rapid scaffold generation. The protocols herein are presented as self-validating systems, complete with characterization data to ensure reproducibility and confidence in the final products.

Physicochemical Properties & Reagent Handling

The starting material is typically supplied as the hydrochloride salt to enhance stability and shelf-life. The aldehyde's reactivity is predicated on the free base form. Therefore, a crucial first step in many synthetic procedures is the in situ or prior liberation of the free aldehyde.

Table 1: Physicochemical Data for 3-Methyl-1H-pyrazole-4-carbaldehyde

PropertyValueSource
Molecular Formula C₅H₆N₂O[1]
Molecular Weight 110.11 g/mol [1]
CAS Number 112758-40-4[1]
Appearance Off-white to yellow solidSupplier Data
IUPAC Name 3-methyl-1H-pyrazole-4-carbaldehyde[1]
Protocol 0: Liberation of the Free Aldehyde from its HCl Salt

Expertise & Experience: The choice of base is critical. A mild, non-nucleophilic base like sodium acetate is ideal. Stronger bases like hydroxides could potentially catalyze self-condensation or other side reactions. The reaction is typically performed at room temperature to prevent degradation.

  • Reagents:

    • 3-Methyl-1H-pyrazole-4-carbaldehyde HCl (1.0 eq)

    • Sodium acetate (NaOAc) (1.1 eq)

    • Solvent (e.g., Ethanol, Methanol, or water depending on the subsequent reaction)

  • Procedure:

    • To a solution or suspension of 3-Methyl-1H-pyrazole-4-carbaldehyde HCl in the chosen solvent, add sodium acetate in a single portion.

    • Stir the mixture at room temperature for 15-30 minutes.

    • The resulting mixture, containing the free aldehyde and sodium chloride, can often be used directly in the next step without filtration.[2]

Core Synthetic Pathways and Protocols

The true synthetic power of this aldehyde is realized in its ability to serve as a linchpin for constructing diverse heterocyclic frameworks. The following sections detail key transformations.

G A 3-Methyl-1H-pyrazole- 4-carbaldehyde HCl B Knoevenagel Condensation (Section 3.1) A->B D Multi-Component Reactions (Section 3.3) A->D F Oxime Formation & Dehydration A->F C Activated Alkenes (e.g., Vinyl Nitriles) B->C C->D E Pyrano[2,3-c]pyrazoles D->E G Pyrazole-4-carbonitrile F->G H Cyclization Strategies (Section 3.2) G->H I Pyrazolo[3,4-d]pyrimidines H->I

Caption: Key synthetic routes from 3-Methyl-1H-pyrazole-4-carbaldehyde.
The Knoevenagel Condensation: Gateway to Activated Alkenes

The Knoevenagel condensation is a cornerstone C-C bond-forming reaction, reacting the aldehyde with an active methylene compound (e.g., malononitrile, cyanoacetates) to form a highly functionalized vinylidene product.[3] This transformation is not merely a means of chain extension; it installs a Michael acceptor, priming the molecule for subsequent intramolecular cyclizations or intermolecular additions.

Mechanistic Causality: The reaction is typically catalyzed by a weak base (e.g., piperidine, ammonium carbonate).[4][5] The base deprotonates the active methylene compound, generating a nucleophilic carbanion. This anion attacks the electrophilic carbonyl carbon of the pyrazole aldehyde. The resulting alkoxide intermediate is protonated, and subsequent E1cB or E2 elimination of water yields the thermodynamically stable conjugated alkene.

G cluster_1 Step 1: Carbanion Formation cluster_2 Step 2: Nucleophilic Attack cluster_3 Step 3: Dehydration A Active Methylene (e.g., CH₂(CN)₂) Carbanion Carbanion (⁻CH(CN)₂) A->Carbanion B: Base Base (B:) Aldehyde Pyrazole-CHO Intermediate Alkoxide Intermediate Aldehyde->Intermediate + ⁻CH(CN)₂ Protonated Protonated Adduct Intermediate->Protonated + H⁺ Carbanion_ref ⁻CH(CN)₂ Product Knoevenagel Product (Pyrazole-CH=C(CN)₂) Protonated->Product - H₂O

Caption: Mechanism of the base-catalyzed Knoevenagel condensation.

This protocol utilizes an environmentally benign water-ethanol solvent system and a mild, inexpensive catalyst, ammonium carbonate, highlighting a green chemistry approach.[4]

  • Reagents & Materials:

    • 3-Methyl-1H-pyrazole-4-carbaldehyde (free base, 1.0 mmol, 110.1 mg)

    • Malononitrile (1.0 mmol, 66.1 mg)

    • Ammonium carbonate ((NH₄)₂CO₃) (0.2 mmol, 19.2 mg)

    • Ethanol:Water (1:1 v/v) mixture (10 mL)

    • Round-bottom flask with reflux condenser

  • Procedure:

    • In a 50 mL round-bottom flask, combine 3-methyl-1H-pyrazole-4-carbaldehyde, malononitrile, and ammonium carbonate.

    • Add the 1:1 ethanol:water solvent system (10 mL).

    • Heat the mixture to reflux with stirring. The reaction is typically rapid.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 7:3 Hexane:Ethyl Acetate eluent). The starting aldehyde should be consumed within 30-60 minutes.

    • Upon completion, cool the reaction mixture to room temperature. The product often precipitates directly from the solution.

    • Collect the solid product by vacuum filtration, washing with cold water (2 x 10 mL).

    • Dry the product under vacuum to yield the pure vinyl nitrile.

  • Trustworthiness (Expected Results):

    • Yield: Typically >90%.[4]

    • Appearance: White to pale yellow solid.

    • ¹H NMR (CDCl₃, 400 MHz): Expect a characteristic singlet for the vinyl proton (CH=) around δ 9.10 ppm and a singlet for the pyrazole ring proton (Ar-H) around δ 7.73 ppm.[4]

    • IR (KBr, cm⁻¹): Look for a strong, sharp nitrile (C≡N) stretch around 2220 cm⁻¹ and C=C alkene stretches around 1600 cm⁻¹.

Table 2: Representative Knoevenagel Condensation Conditions & Yields

Active Methylene CompoundCatalyst (mol%)SolventConditionsYield (%)Reference
Malononitrile(NH₄)₂CO₃ (20%)H₂O:EtOH (1:1)Reflux, 1h92[4]
Ethyl CyanoacetatePiperidine (10%)EthanolRT, 4-6h~85[5]
Barbituric AcidPiperidine (10%)EthanolReflux, 6-8h~80[5]
MalononitrileNi(NO₃)₂·6H₂O (5%)WaterRT, 15-30 min94[6]
Building the Pyrazolo[3,4-d]pyrimidine Core: A Bioisostere of Purine

Pyrazolo[3,4-d]pyrimidines are of immense interest in drug discovery as they are bioisosteres of purines, enabling them to act as potent inhibitors of various kinases and other enzymes.[7][8] A common and reliable route from 3-methyl-1H-pyrazole-4-carbaldehyde involves a two-step sequence: conversion to the corresponding nitrile, which is then elaborated and cyclized.

G A Pyrazole-CHO B Oxime Intermediate (Pyrazole-CH=NOH) A->B NH₂OH·HCl, Pyridine C Pyrazole-CN B->C Dehydration (e.g., POCl₃) D 5-Amino-pyrazole- 4-carbonitrile C->D (Requires additional N-source, not shown) E Pyrazolo[3,4-d]pyrimidine D->E HCOOH, Reflux

Caption: Synthetic workflow to Pyrazolo[3,4-d]pyrimidines.

This protocol is a composite based on established transformations, starting from the N-phenylated analog of the title compound for direct comparison with literature.[7][9]

Part A: Synthesis of 3-Methyl-1-phenyl-1H-pyrazole-4-carbonitrile

  • Reagents & Materials:

    • 3-Methyl-1-phenyl-1H-pyrazole-4-carbaldehyde (1.0 eq)

    • Hydroxylamine hydrochloride (NH₂OH·HCl) (1.2 eq)

    • Pyridine (2.0 eq)

    • Ethanol (as solvent)

    • Phosphorus oxychloride (POCl₃) (as dehydrating agent)

  • Procedure:

    • Dissolve the carbaldehyde in ethanol. Add hydroxylamine hydrochloride and pyridine.

    • Stir the mixture at room temperature until TLC analysis shows complete conversion to the oxime intermediate (typically 2-4 hours).[9]

    • Remove the ethanol under reduced pressure.

    • Caution: Perform the next step in a well-ventilated fume hood. Add phosphorus oxychloride dropwise to the crude oxime at 0 °C.

    • After the addition, allow the mixture to warm to room temperature and then heat to reflux for 1-2 hours.[9]

    • Cool the reaction mixture and carefully pour it onto crushed ice.

    • Neutralize with a suitable base (e.g., aq. NaOH or NaHCO₃) until the solution is basic.

    • The nitrile product will precipitate. Collect it by filtration, wash with water, and dry.

  • Trustworthiness (Expected Results):

    • Yield: Good to excellent yields are expected for this two-step sequence.

    • IR (KBr, cm⁻¹): Appearance of a strong C≡N stretch around 2230-2210 cm⁻¹. Disappearance of the C=O aldehyde stretch.

Part B: Cyclization to 3-Methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol

This protocol assumes the precursor from Part A is converted to 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile via separate established methods, as this is a common intermediate.

  • Reagents & Materials:

    • 5-Amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile (1.0 eq)

    • Formic acid (98-100%) (large excess, as solvent)

  • Procedure:

    • In a round-bottom flask, suspend the aminonitrile in formic acid (e.g., 1.0 g in 30 mL).[7]

    • Heat the solution to reflux for 6-8 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture and pour it into a beaker of ice water.

    • The pyrazolo[3,4-d]pyrimidine product will precipitate.

    • Collect the solid by vacuum filtration, wash thoroughly with water, and dry. Recrystallization from ethanol can be performed for further purification.[7]

  • Trustworthiness (Expected Results):

    • Yield: 80-85%.[7]

    • ¹³C NMR (DMSO-d₆): Expect characteristic signals for the fused ring system, for example, signals around δ 158.0, 152.2, 148.9, and 145.9 ppm.[7]

    • ¹H NMR (DMSO-d₆): A key signal is the pyrimidine ring proton, appearing as a singlet around δ 8.13 ppm.[7]

Multi-Component Reactions (MCRs): Rapid Access to Pyrano[2,3-c]pyrazoles

MCRs are a paradigm of modern synthetic efficiency, allowing for the construction of complex molecules in a single, atom-economical step. The reaction of a pyrazole aldehyde, an active methylene compound, and a pyrazolone or β-ketoester is a classic example, affording the medicinally relevant pyrano[2,3-c]pyrazole scaffold.[10][11]

Mechanistic Insight: This reaction proceeds through a domino sequence. First, a Knoevenagel condensation occurs between the pyrazole aldehyde and the active methylene compound (e.g., malononitrile). Concurrently or subsequently, the pyrazolone acts as a nucleophile in a Michael addition to the newly formed electron-deficient alkene. The resulting intermediate then undergoes an intramolecular cyclization and tautomerization to yield the final, stable fused heterocyclic product.

This protocol demonstrates the power of MCRs by combining four components in a one-pot, environmentally friendly procedure.

  • Reagents & Materials:

    • 3-Methyl-1H-pyrazole-4-carbaldehyde (or a substituted variant) (1.0 mmol)

    • Malononitrile (1.0 mmol)

    • 3-Methyl-1-phenyl-2-pyrazolin-5-one (1.0 mmol)

    • Piperidine (catalyst, ~5 mol%)

    • Ethanol (solvent)

  • Procedure:

    • To a stirred solution of the pyrazole aldehyde (1.0 mmol), malononitrile (1.0 mmol), and 3-methyl-1-phenyl-2-pyrazolin-5-one (1.0 mmol) in ethanol (15 mL), add a catalytic amount of piperidine (5 mol%).

    • Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC. A solid product often begins to precipitate within 20-30 minutes.[10]

    • Continue stirring for 1-2 hours to ensure completion.

    • Collect the precipitated solid by vacuum filtration.

    • Wash the solid with cold ethanol to remove any unreacted starting materials.

    • Dry the product to obtain the high-purity pyrano[2,3-c]pyrazole.

  • Trustworthiness (Expected Results):

    • Yields: Generally high, often in the 85-95% range.[10]

    • Atom Economy: This reaction is highly efficient, incorporating the vast majority of atoms from all four starting materials into the final product.

    • Simplicity: The procedure is operationally simple, requiring no heating and an easy work-up, making it ideal for library synthesis.

Summary and Outlook

3-Methyl-1H-pyrazole-4-carbaldehyde HCl is far more than a simple heterocyclic aldehyde; it is a master key for unlocking a vast and diverse range of complex molecular architectures. Its aldehyde functionality serves as a versatile anchor point for classical reactions like the Knoevenagel condensation and for modern, efficient multi-component strategies. The protocols and mechanistic insights provided in this guide demonstrate its utility in creating high-value scaffolds, such as pyrazolo[3,4-d]pyrimidines and pyrano[2,3-c]pyrazoles, which are central to numerous drug discovery programs. By understanding the causality behind the reaction conditions and the pathways of transformation, researchers can confidently and reproducibly leverage this powerful building block to accelerate their synthetic objectives.

References

  • Title: Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity Source: ResearchGate URL: [Link]

  • Title: Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations Source: MDPI URL: [Link]

  • Title: Microwave Synthesis of New Pyrazolo[3,4-d]pyrimidin-4-ones in Solvent-Free Condition Source: Asian Journal of Chemistry URL: [Link]

  • Title: Synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines – sequential versus multicomponent reaction approach Source: Beilstein Journal of Organic Chemistry URL: [Link]

  • Title: Synthesis and Biological Studies of Pyrazolo [3, 4-d] Pyrimidines Source: Rasayan Journal of Chemistry URL: [Link]

  • Title: Synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines – sequential versus multicomponent reaction approach Source: PMC (Europe PMC) URL: [Link]

  • Title: A Facile and Efficient Green Protocol for the Knoevenagel Condensation in Aqueous Media Source: International Journal of Organic Chemistry URL: [Link]

  • Title: Synthesis of various pyrazole-fused heterocyclic systems using pyrazole-4-carbaldehydes as versatile precursors Source: Semantic Scholar URL: [Link]

  • Title: Synthesis of some novel pyrazolo[3,4-d]pyrimidine derivatives Source: Semantic Scholar URL: [Link]

  • Title: Synthesis of some novel pyrazolo[3,4-d] pyrimidin-4(5H)-one derivatives as potential antimicrobial agent Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives Source: MDPI URL: [Link]

  • Title: Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps Source: Beilstein Journal of Organic Chemistry URL: [Link]

  • Title: 3-methyl-1H-pyrazole-4-carbaldehyde Source: PubChem URL: [Link]

  • Title: Exploring Pyrazole integrated thiazole molecular hybrids for antitubercular activity Source: Springer URL: [Link]

  • Title: A Concise Review on the Synthesis of Pyrazole Heterocycles Source: Hilaris Publishing URL: [Link]

  • Title: Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity Source: ARKIVOC URL: [Link]

  • Title: Multicomponent Synthesis of New Fluorescent Boron Complexes Derived from 3-Hydroxy-1-phenyl-1H-pyrazole-4-carbaldehyde Source: MDPI URL: [Link]

  • Title: 5-(2-Hydroxyphenyl)-3-methyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies Source: ACS Publications URL: [Link]

  • Title: A simple, expeditious and green process for Knoevenagel condensation of pyrazole aldehydes in aqueous media Source: ResearchGate URL: [Link]

  • Title: Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process Source: Royal Society of Chemistry URL: [Link]

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Application

Application Note: Optimizing Knoevenagel Condensation for the Synthesis of Novel 3-Methyl-1H-pyrazole-4-carbaldehyde Derivatives

For Researchers, Scientists, and Drug Development Professionals Abstract The Knoevenagel condensation is a cornerstone reaction in synthetic organic chemistry for the formation of carbon-carbon double bonds.[1][2][3] Thi...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Knoevenagel condensation is a cornerstone reaction in synthetic organic chemistry for the formation of carbon-carbon double bonds.[1][2][3] This application note provides a detailed guide for the Knoevenagel condensation of 3-Methyl-1H-pyrazole-4-carbaldehyde, a critical heterocyclic building block. Pyrazole derivatives are of immense interest in medicinal chemistry and materials science due to their diverse biological activities.[4][5] This document offers an in-depth exploration of reaction conditions, catalytic systems, and mechanistic considerations, providing researchers with the necessary protocols to synthesize a variety of α,β-unsaturated pyrazole derivatives efficiently and reproducibly.

Introduction: The Strategic Importance of Pyrazole Functionalization

The pyrazole nucleus is a privileged scaffold in drug discovery, appearing in numerous compounds with anti-inflammatory, analgesic, and anticancer properties.[5][6] The functionalization of this heterocycle is key to modulating its pharmacological profile. The Knoevenagel condensation offers a robust and versatile method for derivatizing pyrazole aldehydes, such as 3-Methyl-1H-pyrazole-4-carbaldehyde, by reacting them with active methylene compounds.[6] This reaction creates α,β-unsaturated products that serve as valuable intermediates for the synthesis of more complex molecular architectures, including novel heterocycles and potential therapeutic agents.[2][7]

The reaction is fundamentally a nucleophilic addition followed by a dehydration step, typically catalyzed by a weak base.[8] Understanding the interplay between the substrate, active methylene reagent, catalyst, and solvent is paramount for achieving high yields and purity. This guide elucidates these factors to empower researchers in their synthetic endeavors.

The Reaction Mechanism: A Stepwise Perspective

The efficacy of the Knoevenagel condensation hinges on a well-understood three-step mechanism. The choice of a weak base is critical; a strong base could induce an undesired self-condensation of the aldehyde starting material.[8]

  • Enolate Formation: A weak base (B:) deprotonates the active methylene compound (e.g., malononitrile), which is characterized by two electron-withdrawing groups (Z) that increase the acidity of the α-protons. This generates a resonance-stabilized carbanion, or enolate.[9]

  • Nucleophilic Attack: The highly nucleophilic enolate attacks the electrophilic carbonyl carbon of the 3-Methyl-1H-pyrazole-4-carbaldehyde, forming a tetrahedral alkoxide intermediate.

  • Dehydration: The intermediate is protonated, typically by the conjugate acid of the base (BH+), to form an aldol-type adduct. A subsequent elimination of a water molecule, often facilitated by the base, yields the final, stable α,β-unsaturated product.[9]

Knoevenagel_Mechanism sub_aldehyde 3-Methyl-1H-pyrazole-4-carbaldehyde intermediate Tetrahedral Intermediate sub_aldehyde->intermediate sub_methylene Active Methylene Compound (Z-CH₂-Z) enolate Enolate (Z-CH⁻-Z) sub_methylene->enolate Deprotonation + B: catalyst_base Base (B:) catalyst_base->sub_methylene enolate->intermediate Nucleophilic Attack product α,β-Unsaturated Product intermediate->product Dehydration - H₂O water H₂O

Caption: The Knoevenagel condensation mechanism.

Comparative Analysis of Reaction Conditions

The selection of catalyst and solvent profoundly impacts reaction efficiency, yield, and environmental footprint. While traditional methods often rely on piperidine or pyridine in organic solvents, modern approaches favor greener alternatives.[10][11]

Active Methylene CompoundCatalystSolvent SystemConditionsYield (%)Reference
MalononitrileAmmonium Carbonate (20 mol%)Water:Ethanol (1:1)Sonication, Ambient Temp.High (not specified)[12]
Substituted PyrazoloneGlacial Acetic AcidGlacial Acetic AcidReflux, 2-3 hGood (not specified)[13]
Barbituric AcidGlacial Acetic AcidGlacial Acetic AcidRefluxGood (not specified)[14]
MalononitrileAgro-waste extractWaterRoom Temp.High (up to 96%)[15]
VariousBoric AcidAqueous EthanolRoom Temp.Good to High[1]

Standardized Experimental Protocol

This protocol provides a generalized procedure for the Knoevenagel condensation of 3-Methyl-1H-pyrazole-4-carbaldehyde with malononitrile, a common and highly reactive active methylene compound.

4.1 Materials and Reagents

  • 3-Methyl-1H-pyrazole-4-carbaldehyde (1.0 eq)

  • Malononitrile (1.1 eq)

  • Piperidine (0.1 eq) or Ammonium Carbonate (0.2 eq)

  • Ethanol (as solvent)

  • Deionized Water

  • Ethyl Acetate (for extraction)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica Gel (for chromatography, if needed)

  • TLC plates (silica gel 60 F254)

4.2 Equipment

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • Filtration apparatus (Büchner funnel)

4.3 Step-by-Step Procedure

  • Reaction Setup: To a round-bottom flask, add 3-Methyl-1H-pyrazole-4-carbaldehyde (1.0 eq) and ethanol. Stir the mixture until the aldehyde is completely dissolved.

  • Addition of Reagents: Add the active methylene compound, malononitrile (1.1 eq), to the solution, followed by the catalyst (e.g., piperidine, 0.1 eq).

  • Reaction Execution:

    • For Room Temperature Reactions: Stir the mixture at ambient temperature.

    • For Reflux Reactions: Attach a reflux condenser and heat the mixture to reflux (approx. 78°C for ethanol).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., 30% Ethyl Acetate in Hexane). The disappearance of the starting aldehyde spot indicates reaction completion.

  • Work-up:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Reduce the solvent volume using a rotary evaporator.

    • If a precipitate forms, it can be isolated by filtration, washed with cold ethanol or water, and dried. This often yields a product of high purity.

    • Alternatively, dilute the residue with ethyl acetate and water. Transfer the mixture to a separatory funnel, separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purification and Characterization:

    • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel if necessary.

    • The structure and purity of the final product must be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and FT-IR.[7][15]

Experimental_Workflow A Reagent Preparation (Aldehyde, Malononitrile, Catalyst, Solvent) B Reaction Setup (Dissolution in Flask) A->B C Reaction (Stirring at RT or Reflux) B->C D Monitoring (TLC) C->D Periodic Sampling D->C Incomplete E Work-up (Solvent Removal / Precipitation) D->E Complete F Isolation (Filtration or Extraction) E->F G Purification (Recrystallization / Chromatography) F->G H Characterization (NMR, MS, IR) G->H

Caption: General experimental workflow for Knoevenagel condensation.

Causality and Experimental Choices: A Deeper Dive

  • Choice of Active Methylene Compound: The reactivity is dictated by the electron-withdrawing nature of the 'Z' groups. Malononitrile (-CN) and cyanoacetic esters (-CN, -COOR) are highly reactive. Less acidic compounds like malonic esters (-COOR) may require stronger conditions. Barbituric acid and Meldrum's acid are cyclic active methylene compounds that also readily undergo this condensation.[7][8][14]

  • Catalyst Selection: The choice of catalyst is a balance. Weak bases like piperidine, pyridine, or ammonium salts are ideal as they are strong enough to deprotonate the active methylene compound but not the α-protons of the aldehyde, preventing side reactions.[8][9] Acidic catalysts like glacial acetic acid or boric acid can also be employed; they work by activating the aldehyde's carbonyl group toward nucleophilic attack.[1][13][16]

  • Solvent and Green Chemistry: The solvent choice can influence reaction rates and ease of work-up. While ethanol is common, greener approaches using water, aqueous mixtures, or even solvent-free conditions (grinding or microwave-assisted) are highly effective and environmentally preferable.[10][12][13][15] These methods often lead to simpler product isolation via precipitation.

Conclusion

The Knoevenagel condensation of 3-Methyl-1H-pyrazole-4-carbaldehyde is a highly adaptable and efficient reaction for generating diverse molecular structures. By carefully selecting the active methylene compound, catalyst, and reaction conditions, researchers can synthesize a wide array of functionalized pyrazoles. The protocols and insights provided herein serve as a comprehensive guide for optimizing this transformation, encouraging both traditional and greener synthetic strategies. The validation of each synthesized compound through rigorous purification and spectroscopic analysis is essential to ensure the integrity of downstream applications in drug discovery and materials science.

References

  • (PDF) Synthesis of some Pyrazole Derivatives via Knoevenagel Condensation Proven Effective as Antibacterial and Antifungal Activity - ResearchGate. Available at: [Link]

  • Design, synthesis, anticonvulsant and analgesic studies of new pyrazole analogues: a Knoevenagel reaction approach - RSC Publishing. Available at: [Link]

  • (PDF) Synthesis of some Pyrazole Derivatives via Knoevenagel Condensation Proven Effective as Antibacterial and Antifungal Activity - ResearchGate. Available at: [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC. Available at: [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - Beilstein Journals. Available at: [Link]

  • Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Available at: [Link]

  • Knoevenagel condensation reaction catalysed by agro-waste extract as a greener solvent catalyst - ACG Publications. Available at: [Link]

  • One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst. Available at: [Link]

  • The Importance and Applications of Knoevenagel Reaction (Brief Review). Available at: [Link]

  • Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity - ResearchGate. Available at: [Link]

  • The green Knoevenagel condensation: solvent-free condensation of benzaldehydes - Pure. Available at: [Link]

  • Sustainable and green approaches for Knoevenagel condensation - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Pandhurnekar et al., J Adv Sci Res, 2021; ICITNAS: 37-43 - Journal of Advanced Scientific Research. Available at: [Link]

  • RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW - Semantic Scholar. Available at: [Link]

  • Knoevenagel condensation - Wikipedia. Available at: [Link]

  • Contribution of Knoevenagel Condensation Products towards Development of Anticancer Agents: An Updated Review - PubMed. Available at: [Link]

  • One Pot Synthesis of the Knoevenagel Condensation Products Using Boric Acid as a Catalyst † - Sciforum. Available at: [Link]

  • A simple, expeditious and green process for Knoevenagel condensation of pyrazole aldehydes in aqueous media - ResearchGate. Available at: [Link]

Sources

Method

Application Notes and Protocols: Preparation of Pyrazole-Based Pharmaceutical Intermediates Using Aldehyde Precursors

Introduction: The Central Role of Pyrazoles in Modern Pharmaceuticals Pyrazoles, five-membered heterocyclic compounds with two adjacent nitrogen atoms, represent a cornerstone of medicinal chemistry. Their unique structu...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Central Role of Pyrazoles in Modern Pharmaceuticals

Pyrazoles, five-membered heterocyclic compounds with two adjacent nitrogen atoms, represent a cornerstone of medicinal chemistry. Their unique structural and electronic properties allow them to serve as versatile pharmacophores, leading to their incorporation into a wide array of therapeutic agents.[1][2] Prominent examples include Celecoxib, a potent anti-inflammatory drug that selectively inhibits COX-2, the anti-obesity drug Rimonabant, and Sildenafil for erectile dysfunction.[3] The vast therapeutic landscape of pyrazole-containing drugs underscores the critical importance of efficient and robust synthetic methodologies for creating pyrazole-based intermediates.[1]

Aldehydes, owing to their reactivity and commercial availability, are pivotal precursors in the synthesis of these valuable heterocyclic scaffolds. This guide provides an in-depth exploration of the primary synthetic routes to pyrazole intermediates starting from aldehyde precursors, with a focus on reaction mechanisms, detailed experimental protocols, and practical insights for optimization and troubleshooting.

Foundational Synthetic Strategies: From Aldehydes to Pyrazoles

The construction of the pyrazole ring from aldehyde precursors primarily relies on condensation reactions with hydrazine derivatives. These methods can be broadly categorized based on the key intermediate formed from the aldehyde.

Synthesis via α,β-Unsaturated Carbonyl Intermediates

A prevalent and versatile strategy involves the initial conversion of an aldehyde into an α,β-unsaturated carbonyl compound, typically a chalcone, which then undergoes cyclization with hydrazine.[4][5] This two-step, one-pot approach is widely utilized for its reliability and broad substrate scope.[6]

Mechanism of Action

The reaction proceeds through two key stages:

  • Claisen-Schmidt Condensation: An aromatic aldehyde reacts with a ketone (e.g., acetophenone) under basic or acidic conditions to form an α,β-unsaturated ketone (chalcone).

  • Cyclocondensation with Hydrazine: The chalcone then reacts with hydrazine or a substituted hydrazine. The reaction is initiated by a Michael addition of the hydrazine to the β-carbon of the chalcone, followed by an intramolecular cyclization and subsequent dehydration to yield the pyrazoline intermediate. Aromatization to the final pyrazole can occur via oxidation.[7][8]

G cluster_0 Claisen-Schmidt Condensation cluster_1 Cyclocondensation Aldehyde Aldehyde Chalcone Chalcone Aldehyde->Chalcone Base/Acid Catalyst Ketone Ketone Ketone->Chalcone Pyrazoline Pyrazoline Chalcone->Pyrazoline Michael Addition & Cyclization Hydrazine Hydrazine Hydrazine->Pyrazoline Pyrazole Pyrazole Pyrazoline->Pyrazole Oxidation

Caption: General workflow for pyrazole synthesis via a chalcone intermediate.

The Knorr Pyrazole Synthesis and its Variations

The classical Knorr pyrazole synthesis involves the reaction of a 1,3-dicarbonyl compound with a hydrazine derivative.[9][10] While not directly starting from an aldehyde in its original form, aldehydes are crucial for generating the 1,3-dicarbonyl precursor in situ.

Mechanism of Action

The reaction begins with the formation of a hydrazone intermediate from the more reactive carbonyl group of the 1,3-dicarbonyl compound and the hydrazine.[11][12] This is followed by an intramolecular cyclization where the second nitrogen atom attacks the remaining carbonyl group, and subsequent dehydration leads to the aromatic pyrazole ring.[9][13] The regioselectivity of the initial attack is a key consideration when using unsymmetrical 1,3-dicarbonyls.[14]

G 1,3-Dicarbonyl 1,3-Dicarbonyl Hydrazone_Intermediate Hydrazone Intermediate 1,3-Dicarbonyl->Hydrazone_Intermediate Hydrazine Hydrazine Hydrazine->Hydrazone_Intermediate Cyclic_Intermediate Cyclic Hemiaminal Intermediate Hydrazone_Intermediate->Cyclic_Intermediate Intramolecular Cyclization Pyrazole Pyrazole Cyclic_Intermediate->Pyrazole Dehydration

Caption: Mechanism of the Knorr Pyrazole Synthesis.

Experimental Protocols

Safety Precaution: Hydrazine and its derivatives are toxic and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

Protocol 1: One-Pot Synthesis of 3,5-Diaryl-1H-pyrazoles from Aldehydes and Ketones

This protocol details an efficient one-pot synthesis of pyrazoles from readily available ketones, aldehydes, and hydrazine monohydrochloride, which proceeds through a pyrazoline intermediate.[3]

Materials:

  • Substituted Aldehyde (1.0 mmol)

  • Substituted Ketone (1.0 mmol)

  • Hydrazine monohydrochloride (1.2 mmol)

  • Methanol (5 mL)

  • Bromine (for oxidation, handle with extreme care) OR Oxygen/DMSO

Procedure:

  • Pyrazoline Formation: In a round-bottom flask, dissolve the ketone (1.0 mmol) and aldehyde (1.0 mmol) in methanol (5 mL).

  • Add hydrazine monohydrochloride (1.2 mmol) to the solution and stir at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction typically completes within a few hours.

  • Oxidation to Pyrazole (Method A - Bromine):

    • Cool the reaction mixture in an ice bath.

    • Slowly add liquid bromine (1.1 mmol) dropwise. Caution: Highly corrosive and toxic.

    • Stir for 30 minutes at room temperature.

    • Quench the reaction with a saturated solution of sodium thiosulfate.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Oxidation to Pyrazole (Method B - Oxygen/DMSO):

    • After the formation of the pyrazoline, add Dimethyl sulfoxide (DMSO) to the reaction mixture.

    • Heat the mixture under an oxygen atmosphere (a balloon of oxygen is sufficient).

    • Monitor the reaction by TLC until the pyrazoline is consumed.

    • Cool the reaction and pour it into water.

    • Collect the precipitated product by filtration and wash with cold water.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Protocol 2: Microwave-Assisted Synthesis of Pyrazole Derivatives

Microwave-assisted organic synthesis (MAOS) offers significant advantages, including drastically reduced reaction times and often improved yields.[4][15][16]

Materials:

  • Substituted Chalcone (prepared from an aldehyde and acetophenone) (1 mmol)

  • Hydrazine Hydrate (1.2 mmol)

  • Ethanol (5 mL)

  • Glacial Acetic Acid (1-2 drops)

Procedure:

  • In a microwave-safe reaction vessel, combine the chalcone (1 mmol), hydrazine hydrate (1.2 mmol), and ethanol (5 mL).[4]

  • Add 1-2 drops of glacial acetic acid as a catalyst.[4]

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 100-140°C) for a short duration (e.g., 5-20 minutes).[4][14]

  • After the reaction is complete, cool the vessel to room temperature.

  • The product often precipitates out of the solution. Collect the solid by filtration, wash with cold ethanol, and dry.[4]

  • If the product does not precipitate, remove the solvent under reduced pressure and purify the residue by column chromatography.

ParameterConventional HeatingMicrowave-Assisted Synthesis
Reaction Time 5-6 hours or more[4]5-20 minutes[4][16]
Typical Yield Moderate to Good[3]Good to Excellent[2][15]
Energy Consumption HighLow[4]
Solvent Usage Higher volumes often requiredMinimal solvent needed[4]

Characterization of Pyrazole Intermediates

The synthesized pyrazole derivatives should be thoroughly characterized to confirm their structure and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure. Key signals to look for include the characteristic proton signal of the pyrazole ring and the chemical shifts of the substituent groups.[15][17][18]

  • Infrared (IR) Spectroscopy: Used to identify functional groups present in the molecule, such as N-H, C=N, and C=C stretching vibrations characteristic of the pyrazole ring.[15][17][19]

  • Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming the structure.[18][19][20]

Troubleshooting and Optimization

IssuePotential Cause(s)Suggested Solution(s)
Low Yield - Impure starting materials.[4]- Incomplete reaction.[4]- Suboptimal reaction temperature or time.- Purify aldehydes and hydrazines before use.- Monitor the reaction closely by TLC and extend the reaction time if necessary.- Optimize temperature; for conventional heating, ensure adequate reflux. For microwave synthesis, adjust temperature and time parameters.[21]
Formation of Side Products - Competing side reactions.- Degradation of starting materials or product.- Use milder reaction conditions.- Consider a different catalyst or solvent system.[22]- Ensure the purity of reagents.
Difficulty in Purification - Presence of unreacted starting materials.- Formation of closely related isomers.- Optimize the reaction to drive it to completion.- Employ high-performance liquid chromatography (HPLC) for separation of isomers if necessary.

Conclusion

The synthesis of pyrazole-based pharmaceutical intermediates from aldehyde precursors is a well-established and highly valuable area of organic synthesis. The methodologies outlined in this guide, from the classic Knorr synthesis to modern microwave-assisted protocols, provide a robust toolkit for researchers in drug discovery and development. A thorough understanding of the underlying reaction mechanisms, coupled with careful execution of experimental protocols and diligent characterization, is paramount for the successful preparation of these vital building blocks for the next generation of pyrazole-containing therapeutics.

References

  • An Efficient Synthesis of Substituted Pyrazoles from One-Pot Reaction of Ketones, Aldehydes, and Hydrazine Monohydrochloride. (2018). Thieme Chemistry. [Link]

  • Knorr pyrazole synthesis. Name-Reaction.com. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2017). Molecules. [Link]

  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. (2025). Chemical Reviews Letters. [Link]

  • Knorr Pyrazole Synthesis of Edaravone. Royal Society of Chemistry. [Link]

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  • Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. [Link]

  • Synthesis of Pyrazole Derivatives A Review. (2022). International Journal for Modern Trends in Science and Technology. [Link]

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  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). Molecules. [Link]

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  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024). Beilstein Journal of Organic Chemistry. [Link]

  • Knorr Pyrazole Synthesis. Chem Help Asap. [Link]

  • Knorr Pyrazole Synthesis. ResearchGate. [Link]

  • Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives. Semantic Scholar. [Link]

  • Synthesis of Perfluoroalkylated Pyrazoles from α-Perfluoroalkenylated Aldehydes. (2024). Molecules. [Link]

  • Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation. (2022). Visnav. [Link]

  • A review of pyrazole an its derivative. (2021). National Journal of Pharmaceutical Sciences. [Link]

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  • Synthesis and evaluation of the anti-inflammatory properties of selenium-derivatives of celecoxib. National Center for Biotechnology Information. [Link]

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  • Process for the preparation of pyrazole and its derivatives.
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  • Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. (2023). MDPI. [Link]

  • Microwave-assisted Synthesis of Novel Pyrazole Derivatives and their Biological Evaluation as Anti-Bacterial Agents. PubMed. [Link]

  • Debus- Radziszewski Imidazole Synthesis, Knorr Pyrazole Synthesis. SlideShare. [Link]

  • Microwave-assisted Synthesis of Novel Pyrazole Derivatives and their Biological Evaluation as Anti-Bacterial Agents. (2021). Bentham Science. [Link]

  • Optimization of the reaction conditions for the synthesis of the 3,5-disubstituted 1H-pyrazole 2a a. ResearchGate. [Link]

  • Synthesis of Celecoxib in the Undergraduate Organic Chemistry or Medicinal Chemistry Laboratories; Conventional vs. Microwave Heating. ResearchGate. [Link]

  • SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL SCREENING OF NEWER PYRAZOLE DERIVATIVES. European Journal of Biomedical and Pharmaceutical Sciences. [Link]

  • Microwave-assisted synthesis of pyrazole and thiadiazine derivatives containing indole. Trade Science Inc. [Link]

  • Green synthesis of pyranopyrazole using microwave assisted techniques. (2020). GSC Biological and Pharmaceutical Sciences. [Link]

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  • Synthesis of Celecoxib and Structural Analogs- A Review. ResearchGate. [Link]

  • Potential Celecoxib analogue precursors derived via Aldol condensation. Morehead State University Digital Archives. [Link]

  • Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. National Center for Biotechnology Information. [Link]

  • Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. (2025). Archiv der Pharmazie. [Link]

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Application

Reductive amination procedures using 3-Methyl-1h-pyrazole-4-carbaldehyde HCl

An in-depth guide to the theory and application of reductive amination, focusing on the use of 3-Methyl-1H-pyrazole-4-carbaldehyde HCl as a versatile building block in synthetic and medicinal chemistry. Introduction: The...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to the theory and application of reductive amination, focusing on the use of 3-Methyl-1H-pyrazole-4-carbaldehyde HCl as a versatile building block in synthetic and medicinal chemistry.

Introduction: The Strategic Importance of Reductive Amination

Reductive amination stands as a cornerstone of modern organic synthesis, providing one of the most efficient and widely utilized methods for the formation of carbon-nitrogen (C-N) bonds.[1][2] This reaction is paramount in pharmaceutical and medicinal chemistry, where amine functionalities are ubiquitous in biologically active compounds.[3][4] It is estimated that at least a quarter of all C-N bond-forming reactions in the pharmaceutical industry are achieved through reductive amination, a testament to its reliability and broad applicability.[3][5]

The process, in its essence, involves the conversion of a carbonyl compound (an aldehyde or ketone) into an amine. This is typically achieved through a one-pot reaction where the carbonyl compound and an amine first condense to form an imine or iminium ion intermediate, which is then reduced in situ by a selective hydride source to yield the final amine product. This method offers a significant advantage over traditional N-alkylation with alkyl halides, as it largely avoids the common issue of overalkylation, leading to cleaner reactions and higher yields of the desired product.[6]

This application note provides a detailed exploration of reductive amination procedures utilizing 3-Methyl-1H-pyrazole-4-carbaldehyde hydrochloride, a heterocyclic aldehyde of significant interest. The pyrazole moiety is a privileged scaffold in drug discovery, appearing in numerous approved drugs and clinical candidates, valued for its ability to engage in various biological interactions.[7][8] Understanding the nuances of using this specific reagent will empower researchers to efficiently synthesize novel amine derivatives for applications in drug development and beyond.

The Reagent: Properties of 3-Methyl-1H-pyrazole-4-carbaldehyde HCl

3-Methyl-1H-pyrazole-4-carbaldehyde is a versatile heterocyclic building block used in the synthesis of pharmaceuticals and agrochemicals.[9] Its structure features a reactive aldehyde group attached to a pyrazole ring, making it an ideal substrate for a variety of chemical transformations, including reductive amination.

Key Properties:

  • Molecular Formula: C₅H₆N₂O[10]

  • Molecular Weight: 110.11 g/mol [10][11]

  • Appearance: Typically a light yellow or off-white solid.[9]

  • Functionality: The aldehyde group is the primary site of reaction for reductive amination, while the pyrazole ring provides a stable, aromatic core that can be further functionalized or serve as a key pharmacophore.[7][9]

The compound is often supplied as a hydrochloride (HCl) salt. This has practical implications for the reaction setup. The HCl salt can act as its own acid catalyst to promote the formation of the imine/iminium ion intermediate. However, depending on the basicity of the amine substrate and the chosen reducing agent, the addition of a non-nucleophilic base may be required to free the amine for the initial nucleophilic attack.

The Mechanism: A Stepwise View of C-N Bond Formation

The reductive amination process can be broken down into two principal stages: the formation of an imine or iminium ion, followed by its reduction.[12]

  • Nucleophilic Attack and Carbinolamine Formation: The reaction initiates with the nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon of the aldehyde. This forms a transient tetrahedral intermediate known as a carbinolamine.

  • Dehydration to Imine/Iminium Ion: The carbinolamine is unstable and undergoes dehydration to form a C=N double bond. This step is the rate-limiting step and is typically catalyzed by mild acid.

    • When a primary amine (R-NH₂) is used, the product is a neutral imine (often called a Schiff base).

    • When a secondary amine (R₂-NH) is used, the product is a positively charged iminium ion .

  • Hydride Reduction: A selective reducing agent, added to the reaction mixture, delivers a hydride ion (H⁻) to the electrophilic carbon of the imine or iminium ion, reducing the C=N bond to a C-N single bond and forming the final secondary or tertiary amine product.

Reductive_Amination_Mechanism

Selecting the Optimal Reducing Agent

The success of a one-pot reductive amination hinges on the choice of reducing agent. The ideal reagent should selectively reduce the iminium ion intermediate much faster than it reduces the starting carbonyl compound.[13]

Reducing Agent Key Characteristics Advantages Disadvantages
Sodium Triacetoxyborohydride (NaBH(OAc)₃)Mild and selective borohydride.Reagent of Choice. Highly selective for imines/iminiums.[14][15] Tolerates a wide range of functional groups.[14] Does not require strict pH control. Less toxic than NaBH₃CN.Moisture-sensitive.[16]
Sodium Cyanoborohydride (NaBH₃CN)Stable in mildly acidic conditions where imine formation is favorable.Effective at pH 6-8 for reducing imines faster than carbonyls.[13]Highly toxic. Can release hydrogen cyanide (HCN) gas, especially in strong acid.[17] Reactions can be sluggish.[13]
Sodium Borohydride (NaBH₄)Powerful, inexpensive reducing agent.Readily available and economical.[18]Can readily reduce the starting aldehyde.[6] Requires a two-step (but one-pot) procedure where the imine is formed first before adding the reductant.[6]

For most applications involving 3-Methyl-1H-pyrazole-4-carbaldehyde HCl, sodium triacetoxyborohydride (NaBH(OAc)₃) is the superior choice due to its high selectivity, operational simplicity, and improved safety profile.[14]

Experimental Protocols

Safety First: Always work in a well-ventilated chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. 3-Methyl-1H-pyrazole-4-carbaldehyde and its derivatives are irritants and may be harmful if swallowed.[10][19] Sodium triacetoxyborohydride is moisture-sensitive and can release flammable hydrogen gas upon contact with water. 1,2-Dichloroethane (DCE) is a suspected carcinogen. Handle all chemicals with care and consult their respective Safety Data Sheets (SDS).[20][21][22][23]

Protocol 1: Direct Reductive Amination using Sodium Triacetoxyborohydride (Preferred Method)

This one-pot procedure is highly efficient for a wide range of primary and secondary amines.

Materials:

  • 3-Methyl-1H-pyrazole-4-carbaldehyde HCl (1.0 equiv)

  • Amine (primary or secondary, 1.0-1.2 equiv)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.3-1.5 equiv)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF) (as solvent)

  • Acetic Acid (optional, 1.0 equiv for less reactive amines/ketones)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for extraction

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, and stir bar

  • Nitrogen or argon atmosphere setup

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add 3-Methyl-1H-pyrazole-4-carbaldehyde HCl (1.0 equiv) and the desired amine (1.1 equiv).

  • Add anhydrous 1,2-dichloroethane (DCE) to form a stirrable suspension or solution (approx. 0.1-0.2 M concentration).

  • Stir the mixture at room temperature for 20-30 minutes. If the amine substrate is an HCl salt, add one equivalent of a non-nucleophilic base like triethylamine (NEt₃) to liberate the free amine.

  • In a single portion, add sodium triacetoxyborohydride (1.4 equiv) to the stirring mixture. Note: For less reactive amines, adding one equivalent of glacial acetic acid to the mixture before the reducing agent can catalyze imine formation.[15]

  • Allow the reaction to stir at room temperature for 2-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane or ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel as needed.

Protocol 2: Indirect (Stepwise) Reductive Amination using Sodium Borohydride

This method is an alternative when NaBH(OAc)₃ is unavailable, but requires more careful control to prevent reduction of the starting aldehyde.

Materials:

  • Same as Protocol 1, but with Sodium Borohydride (NaBH₄) (1.5 equiv) instead of NaBH(OAc)₃, and Methanol (MeOH) as the solvent.

Procedure:

  • Dissolve 3-Methyl-1H-pyrazole-4-carbaldehyde HCl (1.0 equiv) and the amine (1.1 equiv) in methanol (MeOH).

  • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.[15]

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium borohydride (NaBH₄) (1.5 equiv) in small portions, ensuring the temperature remains below 10 °C. Caution: Gas evolution (hydrogen) will occur.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature, stirring for an additional 1-3 hours.

  • Monitor the reaction for completion by TLC or LC-MS.

  • Quench the reaction by slowly adding water.

  • Concentrate the mixture under reduced pressure to remove most of the methanol.

  • Extract the aqueous residue with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.

  • Purify via flash column chromatography.

Workflow

Troubleshooting and Key Considerations

  • Weakly Basic Amines: For poorly nucleophilic amines (e.g., anilines with electron-withdrawing groups), the reaction may be sluggish.[13] The addition of a catalytic amount of acetic acid can be beneficial. In some cases, gentle heating (e.g., to 40-50 °C) may be required.

  • Steric Hindrance: Severely sterically hindered aldehydes or amines may react slowly or not at all.

  • Solvent Purity: The use of anhydrous solvents is crucial, especially with water-sensitive reagents like NaBH(OAc)₃, to prevent decomposition and ensure high yields.

  • Incomplete Reactions: If the reaction stalls, a small additional charge of the reducing agent can be added. Ensure the starting materials are of sufficient purity.

  • Side Products: The primary side product is often the alcohol resulting from the reduction of the starting aldehyde. This is more common when using less selective reducing agents like NaBH₄ or if the reaction conditions are not optimized. Using NaBH(OAc)₃ significantly minimizes this issue.[15]

Conclusion

Reductive amination is a powerful and reliable method for synthesizing a diverse array of secondary and tertiary amines. By leveraging the unique properties of 3-Methyl-1H-pyrazole-4-carbaldehyde HCl and selecting the appropriate reaction conditions—most notably using sodium triacetoxyborohydride as the reducing agent—researchers can efficiently construct novel molecules. The protocols and insights provided herein serve as a comprehensive guide for scientists and drug development professionals aiming to incorporate this valuable pyrazole-containing building block into their synthetic programs.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. [Link]

  • Abdel-Magid, A. F., & Maryanoff, C. A. (2002). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. In Reductions in Organic Synthesis (ACS Symposium Series, Vol. 641, pp. 201–216). American Chemical Society. [Link]

  • Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Shadambikar, G., & Török, B. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 120(3), 1636–1717. [Link]

  • Ahmad, S., et al. (2017). Recent Advances in Reductive Amination Catalysis and Its Applications. ChemInform, 48(44). [Link]

  • Iqbal, J., et al. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Chemistry, 5(1), 323-352. [Link]

  • PubMed. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. [Link]

  • ScienceMadness. (n.d.). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. [Link]

  • The Organic Chemistry Tutor. (n.d.). Reductive Amination - Common Conditions. [Link]

  • Organic Chemistry Portal. (n.d.). Sodium cyanoborohydride. [Link]

  • G-Biosciences. (n.d.). Sodium Cyanoborohydride. Product Information. [Link]

  • Kher, S. M., et al. (2025). Method for Screening Sodium Cyanoborohydride for Free Cyanide Content and Its Impact on Bioconjugation Chemistry. ACS Omega. [Link]

  • PubChem. (n.d.). 3-methyl-1H-pyrazole-4-carbaldehyde. National Center for Biotechnology Information. [Link]

  • Simenel, A. A., et al. (2021). SYNTHESIS AND REDUCTIVE AMINATION OF 1-ARYL-5-FERROCENYL-1H-PYRAZOLE-4-CARBALDEHYDES. INEOS OPEN, 4. [Link]

  • Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Journal of Chemical Education, 83(6), 929. [Link]

  • ResearchGate. (n.d.). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. [Link]

  • Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research, 16(4), 125. [Link]

  • ResearchGate. (2025, August 6). Reductive amination of aldehydes and ketones to their corresponding amines with N-methylpyrrolidine zinc borohydride. [Link]

  • PubChem. (n.d.). 3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde. National Center for Biotechnology Information. [Link]

  • Kumar, H. G. A., et al. (2017). 3-Methyl-5-(4-methylphenoxy)-1-phenyl-1H-pyrazole-4-carbaldehyde. IUCrData, 2(1). [Link]

Sources

Method

Application Note: Divergent Synthesis of 4-Substituted Pyrazoles from 3-Methyl-1H-pyrazole-4-carbaldehyde

Executive Summary & Mechanistic Rationale The pyrazole ring is a highly privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs, including potent anti-inflammatory agents...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The pyrazole ring is a highly privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs, including potent anti-inflammatory agents and advanced kinase inhibitors[1]. Within this chemical space, 3-methyl-1H-pyrazole-4-carbaldehyde (CAS 112758-40-4) serves as a highly versatile, electrophilic building block[2].

The strategic value of this precursor lies in its dual functionality: the C4-position aldehyde is highly activated for nucleophilic addition and condensation reactions, while the adjacent 3-methyl group provides critical steric steering that influences the regioselectivity of subsequent functionalizations[3]. This application note provides drug development professionals and synthetic chemists with field-proven, self-validating protocols for converting this starting material into high-value 4-aminomethyl and 4-alkenyl pyrazole derivatives.

Synthetic Strategy Workflow

The following workflow illustrates the divergent synthetic pathways utilized to generate distinct pharmacological pharmacophores from the core carbaldehyde.

G Start 3-Methyl-1H-pyrazole- 4-carbaldehyde RA Reductive Amination (NaBH(OAc)3, Amine) Start->RA KC Knoevenagel Condensation (Active Methylene, Base) Start->KC AC Aldol Condensation (Acetone, Base) Start->AC Prod1 4-Aminomethyl pyrazoles (Kinase Inhibitors) RA->Prod1 Prod2 4-Alkenyl pyrazoles (Antimicrobials) KC->Prod2 Prod3 But-3-en-2-ones (Viral Entry Blockers) AC->Prod3

Divergent synthetic pathways from 3-methyl-1H-pyrazole-4-carbaldehyde.

Validated Experimental Protocols

As a Senior Application Scientist, it is critical to understand not just the how, but the why behind each operational parameter. The following protocols are designed to maximize yield while minimizing chromatographic purification.

Protocol A: Reductive Amination to 4-Aminomethyl Pyrazoles

This pathway is heavily utilized in the synthesis of aminopyrimidine derivatives, which act as potent EGFR and JAK3 mutant kinase inhibitors[4].

  • Step 1: Imine Formation. Suspend 3-methyl-1H-pyrazole-4-carbaldehyde (1.0 eq) and the desired primary or secondary amine (1.1 eq) in anhydrous 1,2-dichloroethane (DCE, 0.2 M).

    • Causality: DCE is selected over dichloromethane (DCM) because its higher boiling point allows for mild heating (40°C) to drive Schiff base formation, which is often necessary when utilizing sterically hindered anilines.

  • Step 2: Acid Activation. Add glacial acetic acid (1.2 eq) to the mixture and stir for 2 hours at room temperature.

    • Causality: Mild acidification protonates the carbonyl oxygen, increasing the electrophilicity of the carbon center without fully protonating the nucleophilic amine, thereby accelerating iminium ion formation.

  • Step 3: Selective Reduction. Cool the reaction to 0°C and add sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq) portion-wise. Stir for 12 hours, allowing the reaction to warm to room temperature.

    • Causality: NaBH(OAc)3 is explicitly chosen over NaBH4 due to its attenuated reducing power. It selectively reduces the transient iminium ion while leaving any unreacted aldehyde intact, effectively suppressing the formation of a dead-end primary alcohol byproduct.

  • Step 4: Quench & Isolation. Quench the reaction with saturated aqueous NaHCO3 until gas evolution ceases. Extract with EtOAc (3x), wash with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

Protocol B: Knoevenagel Condensation to 4-Alkenyl Pyrazoles

This condensation pathway is critical for generating highly conjugated pyrazole derivatives, frequently evaluated for their antimicrobial and carbostyril-like properties[5].

  • Step 1: Reagent Assembly. Dissolve the aldehyde (1.0 eq) and an active methylene compound (e.g., malononitrile or Meldrum's acid, 1.1 eq) in absolute ethanol (0.5 M).

  • Step 2: Base Catalysis. Add a catalytic amount of piperidine (0.1 eq).

    • Causality: Piperidine (pKa ~11) is the optimal catalyst because its basicity perfectly aligns with the pKa of active methylene compounds. It efficiently generates the required enolate without being strong enough to trigger base-catalyzed degradation or self-condensation of the pyrazole core.

  • Step 3: Thermodynamic Driving. Heat the mixture to reflux (78°C) for 2–4 hours.

    • Causality: The reaction is thermodynamically driven forward by the elimination of water, resulting in a highly conjugated, stable alkene system.

  • Step 4: Precipitation & Recovery. Cool the reaction mixture to 0°C. The highly crystalline 4-alkenyl pyrazole product typically precipitates directly from the ethanol. Isolate via vacuum filtration and wash with ice-cold ethanol.

Quantitative Data: Reaction Optimization Metrics

The table below summarizes the optimized reaction parameters and expected yields for various functionalizations of the C4-aldehyde, providing a baseline for process scale-up[4][5][6].

Reaction ClassReagentsCatalyst / AdditiveSolventTemp (°C)Expected Yield (%)
Reductive Amination Amine (1.1 eq), NaBH(OAc)3 (1.5 eq)AcOH (1.2 eq)DCE2582–88
Reductive Amination Amine (1.1 eq), NaBH3CN (1.5 eq)ZnCl2 (0.1 eq)MeOH6570–75
Knoevenagel Condensation Malononitrile (1.1 eq)Piperidine (0.1 eq)EtOH7890–95
Aldol Condensation Acetone (Excess)NaOH (aq, 0.2 eq)Acetone2578–85

Analytical Self-Validation Framework

To guarantee scientific integrity, every synthetic transformation must be treated as a self-validating system. Do not proceed to subsequent synthetic steps without confirming the following analytical milestones:

  • TLC Monitoring: The starting 3-methyl-1H-pyrazole-4-carbaldehyde is highly UV-active (Rf ~0.4 in 1:1 Hexane:EtOAc).

    • For Protocol A: The product amine will be significantly more polar (Rf ~0.2) and will stain positively with Ninhydrin.

    • For Protocol B: The conjugated product will often exhibit a distinct fluorescent hue under 365 nm UV light and will run slightly lower than the starting material depending on the active methylene used.

  • 1H NMR (DMSO-d6) Validation:

    • The starting material exhibits a highly deshielded, diagnostic aldehydic proton singlet at δ 9.96 ppm [7].

    • Definitive confirmation of conversion is marked by the complete disappearance of this 9.96 ppm signal.

    • In Reductive Amination, look for the appearance of a new methylene signal at δ 3.6–3.8 ppm (C4-CH2-N).

    • In Knoevenagel/Aldol condensations, look for the appearance of a downfield vinylic proton at δ 7.8–8.2 ppm, highly deshielded by the newly installed conjugated electron-withdrawing groups[6].

References

  • Chem-Impex International. "3-Methyl-1H-pyrazole-4-carbaldehyde - General Information, Properties, and Applications in Medicinal Chemistry." Chem-Impex.
  • CymitQuimica. "CAS 112758-40-4: 3-Methyl-1H-Pyrazole-4-Carbaldehyde.
  • F.A.F. Ali, et al. "Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities.
  • N.C. Desai, et al. "Synthesis, characterization, and antimicrobial evaluation of carbostyril derivatives of 1H-pyrazole.
  • ChemicalBook.
  • S.A. El-Sayed, et al. "Design and synthesis of pyrazolone-based compounds as potent blockers of SARS-CoV-2 viral entry into the host cells.
  • Google Patents. "Compounds and compositions for modulating EGFR mutant kinase activities.

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Application

Application Note: Protocol for the Neutralization of 3-Methyl-1H-pyrazole-4-carbaldehyde Hydrochloride to its Free Base

**Abstract This document provides a detailed protocol for the neutralization of 3-Methyl-1H-pyrazole-4-carbaldehyde hydrochloride to its corresponding free base. Pyrazole carbaldehydes are pivotal intermediates in the sy...

Author: BenchChem Technical Support Team. Date: March 2026

**Abstract

This document provides a detailed protocol for the neutralization of 3-Methyl-1H-pyrazole-4-carbaldehyde hydrochloride to its corresponding free base. Pyrazole carbaldehydes are pivotal intermediates in the synthesis of pharmaceuticals and agrochemicals.[1][2] The hydrochloride salt form enhances stability and solubility in aqueous media, but the free base is typically required for subsequent synthetic modifications. This guide explains the underlying chemical principles, offers a step-by-step procedure for efficient conversion and isolation, and includes a troubleshooting section to address common experimental challenges. The protocol is designed for researchers in organic synthesis, medicinal chemistry, and drug development.

Introduction and Scientific Principles

3-Methyl-1H-pyrazole-4-carbaldehyde is a valuable heterocyclic building block due to its reactive aldehyde group and the versatile pyrazole core.[1] This structure is a key component in the development of various bioactive molecules, including anti-inflammatory and anti-cancer agents.[1]

The compound is often supplied as a hydrochloride salt to improve its shelf-life and handling characteristics. The salt is formed by the protonation of one of the nitrogen atoms in the pyrazole ring, rendering the molecule ionic and thus more soluble in polar solvents like water. However, for many organic reactions, such as reductive aminations, Wittig reactions, or condensations, the non-ionic, organic-soluble "free base" is the required reactant.

The procedure described herein is a standard acid-base neutralization followed by a liquid-liquid extraction.[3] The hydrochloride salt is treated with a mild aqueous base, which deprotonates the pyrazole ring. This converts the water-soluble salt into the neutral organic molecule, which has significantly lower solubility in water but high solubility in common organic solvents. The liberated free base is then extracted from the aqueous medium into an immiscible organic solvent, from which it can be easily isolated.

Material Properties and Characteristics

A clear understanding of the physical and chemical properties of both the starting material and the final product is essential for a successful procedure.

Property3-Methyl-1H-pyrazole-4-carbaldehyde HCl3-Methyl-1H-pyrazole-4-carbaldehyde (Free Base)
Appearance Typically a white to off-white solidLight yellow powder[1]
Molecular Formula C₅H₇ClN₂OC₅H₆N₂O[4]
Molecular Weight 146.58 g/mol 110.11 g/mol [4]
Melting Point Not readily available (decomposes)105-110 °C
Solubility Soluble in water, methanolSoluble in ethyl acetate, dichloromethane, DMSO; sparingly soluble in water
Storage Room temperature0-8 °C, under inert atmosphere[1]

Experimental Workflow Diagram

The following diagram outlines the complete workflow for the neutralization and isolation process.

Neutralization_Workflow Workflow for Free Base Liberation start Start: Dissolve Pyrazole HCl in DI Water cool Cool Solution in Ice Bath (0-5 °C) start->cool neutralize Slowly Add Saturated NaHCO₃ (aq) Monitor pH to 7-8 cool->neutralize Control Exotherm extract Transfer to Separatory Funnel Extract with Ethyl Acetate (3x) neutralize->extract Liberated Free Base combine Combine Organic Layers extract->combine wash Wash with Brine (1x) combine->wash Remove H₂O dry Dry Organic Phase over Anhydrous Na₂SO₄ wash->dry filter Filter to Remove Drying Agent dry->filter evaporate Remove Solvent via Rotary Evaporation filter->evaporate product Yields: Pure Free Base (Light Yellow Solid) evaporate->product

Caption: Workflow for neutralizing the hydrochloride salt and isolating the free base.

Detailed Step-by-Step Protocol

Materials and Equipment
  • Reagents:

    • 3-Methyl-1H-pyrazole-4-carbaldehyde hydrochloride

    • Sodium bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃)

    • Ethyl acetate (EtOAc), reagent grade

    • Deionized (DI) water

    • Brine (saturated aqueous solution of NaCl)

    • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Equipment:

    • Magnetic stirrer and stir bar

    • Erlenmeyer flask or beaker (sized appropriately for the reaction scale)

    • Separatory funnel

    • Ice bath

    • pH indicator strips

    • Ring stand and clamps

    • Filter funnel and filter paper or cotton plug

    • Round-bottom flask

    • Rotary evaporator

Neutralization Procedure
  • Dissolution: In an Erlenmeyer flask, dissolve the 3-Methyl-1H-pyrazole-4-carbaldehyde hydrochloride in a minimal amount of DI water (e.g., 10 mL of water per 1 g of salt). Stir at room temperature until all the solid has dissolved.

  • Cooling: Place the flask in an ice-water bath and allow the solution to cool to 0-5 °C with gentle stirring. This step is critical to dissipate the heat generated during neutralization and to minimize any potential side reactions involving the aldehyde functional group.[3]

  • Basification: While vigorously stirring the cooled solution, slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) dropwise.

    • Causality: A weak base like NaHCO₃ is used to prevent potential base-catalyzed side reactions with the aldehyde. The slow, dropwise addition prevents excessive foaming from the release of CO₂ gas and ensures the temperature remains low.

    • Monitoring: Periodically check the pH of the aqueous solution using a pH strip. Continue adding the base until the pH is between 7 and 8, indicating that the neutralization is complete. Effervescence will cease at this point.

  • Extraction: Transfer the entire mixture to a separatory funnel of appropriate size. Add a volume of ethyl acetate (EtOAc) roughly equal to the volume of the aqueous layer.[5]

    • Stopper the funnel, invert it, and vent immediately to release any pressure.

    • Shake the funnel vigorously for 30-60 seconds, venting frequently.

    • Place the funnel back on the ring stand and allow the layers to separate completely. The upper, less dense layer is the organic (EtOAc) phase containing the product.

    • Drain the lower aqueous layer into a beaker. Drain the organic layer into a clean Erlenmeyer flask.

    • Return the aqueous layer to the separatory funnel and repeat the extraction process two more times with fresh portions of EtOAc. This ensures maximum recovery of the product from the aqueous phase.[6]

  • Washing and Drying:

    • Combine all the organic extracts into the separatory funnel. Add a volume of brine equal to about one-third of the total organic volume. Shake and allow the layers to separate. Discard the lower aqueous brine layer.

    • Causality: The brine wash helps to remove the majority of the dissolved water from the organic layer, making the final drying step more efficient.[5][6]

    • Transfer the washed organic layer to a clean, dry Erlenmeyer flask. Add anhydrous sodium sulfate (Na₂SO₄) in small portions while swirling the flask. Continue adding until the Na₂SO₄ no longer clumps together and flows freely as a fine powder. Let it sit for at least 10-15 minutes to ensure complete drying.[6]

  • Isolation:

    • Filter the dried organic solution through a funnel with a small cotton plug or fluted filter paper into a pre-weighed round-bottom flask. Rinse the flask and the drying agent with a small amount of fresh EtOAc to ensure a quantitative transfer.

    • Remove the solvent using a rotary evaporator. The bath temperature should be kept low (30-40 °C) to avoid degradation of the product.

  • Final Product: The resulting solid is the 3-Methyl-1H-pyrazole-4-carbaldehyde free base, which should appear as a light yellow powder. Confirm the purity via melting point or other analytical techniques (¹H NMR, LC-MS) if required. Store the product at 0-8 °C.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Low Yield 1. Incomplete neutralization (pH too low). 2. Insufficient extractions. 3. Product has some water solubility.1. Re-check the pH of the aqueous layer after the first extraction; if acidic, add more base and re-extract. 2. Perform 3-5 extractions. 3. "Back-extract" by washing the combined organic layers with a small amount of DI water to remove any remaining inorganic salts, then re-extract that water wash with fresh solvent.[5]
Persistent Emulsion During Extraction 1. Shaking the separatory funnel too vigorously. 2. High concentration of dissolved substances.1. Use a gentle swirling or rocking motion instead of vigorous shaking. 2. Add a small amount of brine to the separatory funnel to help break the emulsion. 3. If severe, filter the entire mixture through a pad of Celite.
Product is an Oil or Gummy Solid 1. Residual solvent (EtOAc, water). 2. Presence of impurities.1. Dry the product under high vacuum for several hours. 2. Attempt to recrystallize the product from a suitable solvent system (e.g., ethyl acetate/hexanes) or purify by column chromatography.
Aqueous Layer Remains Colored After First Extraction The product has some solubility in the aqueous phase.This is normal. Continue with the specified number of extractions to recover the maximum amount of product. The color in the aqueous layer should diminish with each subsequent extraction.

References

  • PubChem. 3-methyl-1H-pyrazole-4-carbaldehyde. National Center for Biotechnology Information. [Link]

  • PubChem. 3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde. National Center for Biotechnology Information. [Link]

  • University of Rochester. Workup: About. Department of Chemistry. [Link]

  • University of York. Chemically-active extraction. Chemistry Teaching Labs. [Link]

  • Specialty Chemicals Magazine. 1H-Pyrazole-4-carbaldehyde: A Versatile Building Block for Specialty Chemicals.[Link]

  • UT FRI Bioactive Molecules. Workup. YouTube. [Link]

  • Journal of Pharmaceutical and Scientific Innovation. Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety.[Link]

  • MIT OpenCourseWare. 8.4 - Extraction and Washing Guide.[Link]

  • Oriental Journal of Chemistry. Synthesis, Characterization, and In Silico Assessment of Novel Pyrazole Carbaldehyde for Antidepressant Activity.[Link]

  • University of California, Irvine. Organic Reaction Workup Formulas for Specific Reagents.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Pyrazole Aldehyde Schiff Base Synthesis

Ticket Subject: Optimization of Yield & Purity for Pyrazole-Derived Imines Assigned Specialist: Senior Application Scientist Status: Open Introduction: The Challenge of Pyrazole Aldehydes Welcome to the technical guide f...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket Subject: Optimization of Yield & Purity for Pyrazole-Derived Imines Assigned Specialist: Senior Application Scientist Status: Open

Introduction: The Challenge of Pyrazole Aldehydes

Welcome to the technical guide for optimizing Schiff base formation using pyrazole aldehydes. Unlike simple benzaldehydes, pyrazole aldehydes (specifically 4-formylpyrazoles derived from Vilsmeier-Haack reactions) present unique electronic challenges. The electron-rich pyrazole ring acts as an internal electron donor, reducing the electrophilicity of the carbonyl carbon. This makes the initial nucleophilic attack by the amine slower and more reversible, often leading to incomplete conversion or oily products.

This guide provides self-validating protocols and troubleshooting workflows to overcome these specific barriers.

Module 1: Critical Mechanism & Control Points

To improve yield, you must manipulate the equilibrium. The reaction is reversible and acid-catalyzed.

The Balancing Act:

  • Too little acid: The carbonyl oxygen is not protonated enough to be electrophilic.

  • Too much acid: The amine nucleophile is protonated (forming ammonium), rendering it unreactive.

  • Optimal pH: Generally pH 4–5.

Visualizing the Pathway

The following diagram illustrates the reaction logic and failure points.

SchiffBaseMechanism cluster_optimization Yield Optimization Zone Start Pyrazole Aldehyde + Amine Inter1 Hemiaminal Intermediate Start->Inter1 Nucleophilic Attack (Slow step for Pyrazoles) Acid Acid Catalyst (pH 4-5) Acid->Start Activates C=O Inter1->Start Reversion (If H2O accumulates) Product Schiff Base (Imine) Inter1->Product Dehydration (-H2O) Water Water (Byproduct) Water->Inter1 Hydrolysis Risk

Figure 1: Mechanistic pathway highlighting the reversibility of the hemiaminal formation. Removal of water is the critical driver for high yields.

Module 2: Optimized Experimental Protocols
Protocol A: The "Gold Standard" Conventional Method

Best for: Large scale (>1g), heat-sensitive amines, or labs without microwave access.

  • Stoichiometry: Dissolve 1.0 equiv of pyrazole aldehyde and 1.0–1.1 equiv of primary amine in Absolute Ethanol (10–15 mL per mmol).

    • Why Ethanol? It dissolves reactants but often precipitates the Schiff base product upon cooling, driving the equilibrium forward.

  • Catalysis: Add Glacial Acetic Acid (2–3 drops per mmol).

    • Checkpoint: If the amine is a salt (e.g., hydrochloride), add 1.0 equiv of Sodium Acetate to buffer the solution.

  • Reflux: Heat to reflux (78°C) for 3–6 hours . Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 3:1).

  • Workup:

    • Cool to room temperature, then to 0°C in an ice bath.

    • If solid forms: Filter and wash with cold ethanol.

    • If no solid (Oiling out): Evaporate solvent to 20% volume, add cold water dropwise to induce precipitation.

Protocol B: Microwave-Assisted Synthesis (High Yield)

Best for: High-throughput screening, stubborn substrates, and maximizing yield.

  • Setup: In a microwave vial, combine 1.0 mmol pyrazole aldehyde and 1.0 mmol amine.

  • Solvent: Add minimal Ethanol (2–3 mL) or PEG-400 (green alternative).

  • Catalyst: Add 1 drop of Glacial Acetic Acid.

  • Irradiation: Irradiate at 140–160W (or set temp to 70–80°C) for 5–15 minutes .

  • Isolation: Pour reaction mixture into crushed ice. The product typically precipitates immediately with higher purity than thermal methods.

Module 3: Data Analysis & Yield Comparison

The following table summarizes yield improvements when switching from conventional thermal methods to microwave-assisted protocols for pyrazole derivatives.

Reaction ParameterConventional Thermal RefluxMicrowave Assisted (MW)Improvement Factor
Reaction Time 3.0 – 8.0 Hours2 – 20 Minutes~20x Faster
Typical Yield 60% – 75%85% – 96%+20-30% Yield
Solvent Usage High (15-30 mL)Low (2-5 mL) or Solvent-freeGreen Chemistry
Purity (Crude) Moderate (often requires recrystallization)High (often clean precipitate)Reduced Workup

Data aggregated from comparative studies on pyrazole-linked Schiff bases [1, 2, 3].[1]

Module 4: Troubleshooting Help Desk (FAQ)

Ticket #01: "My product is a sticky oil, not a solid."

  • Diagnosis: Pyrazole Schiff bases often have low melting points or trap solvent in the crystal lattice.

  • Solution (The "Trituration" Fix):

    • Evaporate the reaction solvent completely.

    • Add a small amount of Diethyl Ether or cold Methanol .

    • Scratch the side of the flask vigorously with a glass rod.

    • If that fails, dissolve in minimal DCM and add Hexane dropwise until cloudy, then refrigerate.

Ticket #02: "The reaction stalls at 50% conversion."

  • Diagnosis: Equilibrium limitation. Water buildup is reversing the reaction (hydrolysis).

  • Solution:

    • Chemical: Add activated 4Å Molecular Sieves directly to the reaction flask.

    • Physical: If using toluene, use a Dean-Stark trap to physically remove water.

    • Catalytic: Switch from acetic acid to a stronger Lewis acid like

      
        or 
      
      
      
      (5 mol%) if the amine is weakly nucleophilic [4].

Ticket #03: "I see the product on TLC, but it decomposes during column chromatography."

  • Diagnosis: Silica gel is slightly acidic and contains water, which can hydrolyze the imine bond back to the aldehyde and amine.

  • Solution:

    • Pre-treat the silica gel column with 1% Triethylamine in Hexane to neutralize acidity.

    • Alternatively, use Neutral Alumina instead of silica.

    • Ideally, avoid columns; rely on recrystallization from Ethanol/DMF mixtures.

Module 5: Diagnostic Workflow

Use this decision tree to determine the next step in your experiment.

Troubleshooting Start Check TLC after 3 hours Conversion Is conversion > 80%? Start->Conversion Workup Proceed to Workup (Cool to 0°C) Conversion->Workup Yes Stall Reaction Stalled Conversion->Stall No Oil Product is Oil? Workup->Oil Action1 Add Molecular Sieves or Increase Temp Stall->Action1 Water suspected Action2 Check pH (Add HOAc) Stall->Action2 Catalyst issue Solid Filter & Wash Oil->Solid No Triturate Triturate with Ether/Hexane Oil->Triturate Yes

Figure 2: Decision matrix for handling incomplete reactions and oily products.

References
  • Comparison of Conventional and Microwave synthesis: Der Pharma Chemica, "The rapid synthesis of schiff-bases without solvent under microwave irradiation and their antimicrobial activity."

  • Microwave Efficiency in PEG-400: Academia.edu, "Microwave Assisted Synthesis of Novel Schiff Bases of Pyrazolyl Carbaldehyde and Triazole in PEG-400."

  • Yield Improvement Data: ACS Omega, "Conventional and Microwave-Assisted Synthesis... of Pyrazole and Oxadiazole Hybrids."

  • Catalyst Comparison: ResearchGate, "Covalently supported Sulfonic and acetic acids onto polypyrrole... for the synthesis of 4H-pyrano[2,3-c]pyrazoles."

Sources

Optimization

Troubleshooting low solubility of 3-Methyl-1h-pyrazole-4-carbaldehyde in ethanol

Technical Support Center: Troubleshooting 3-Methyl-1H-pyrazole-4-carbaldehyde Solubility in Ethanol Welcome to the Application Scientist Technical Support Center. This guide is engineered for researchers, chemists, and d...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting 3-Methyl-1H-pyrazole-4-carbaldehyde Solubility in Ethanol

Welcome to the Application Scientist Technical Support Center. This guide is engineered for researchers, chemists, and drug development professionals experiencing poor dissolution of 3-Methyl-1H-pyrazole-4-carbaldehyde (CAS: 112758-40-4) in ethanol.

As an application scientist, my goal is not just to give you a protocol, but to explain the chemical causality behind these behaviors so you can make informed decisions at the bench.

Mechanistic Understanding of the Solubility Barrier

Before troubleshooting, it is critical to understand why this specific molecule resists dissolution. 3-Methyl-1H-pyrazole-4-carbaldehyde possesses a strong hydrogen-bond donor (the pyrazole N-H) and multiple hydrogen-bond acceptors (the pyrazole sp2 nitrogen and the aldehyde carbonyl oxygen)[1].

In the solid state, these functional groups engage in extensive intermolecular hydrogen bonding, forming robust dimeric or sheet-like crystal lattices[2]. When introduced to ethanol—a polar protic solvent—the solvent molecules must break these strong solute-solute interactions. If the crystal lattice energy exceeds the solvation energy at room temperature, the compound will remain as a stubborn suspension.

Troubleshooting FAQs

Q: Why is my powder forming a cloudy suspension in absolute ethanol at room temperature? A: This is a thermodynamic issue driven by the high crystal lattice energy of the pyrazole's hydrogen-bonded network. While ethanol can hydrogen-bond with the solute, at 25°C, the kinetic energy of the solvent is often insufficient to rapidly disrupt the solid-state sheets[2].

Q: Can I just heat the ethanol to boiling (78°C) to force dissolution? A: We strongly advise against boiling. While heating increases solubility, exposing 3-Methyl-1H-pyrazole-4-carbaldehyde to near-boiling ethanol for extended periods can induce thermal degradation or promote unwanted side reactions. We recommend a maximum heating threshold of 40–45°C.

Q: I read that adjusting the pH can improve the solubility of nitrogen heterocycles. Should I add a drop of HCl to my ethanol? A: Absolutely not. This is a common and critical error. While adding acid will protonate the pyrazole ring and seemingly "dissolve" the powder, you are actually initiating a chemical reaction. In the presence of an alcohol (ethanol) and an acid catalyst, the aldehyde group will rapidly undergo nucleophilic addition to form a hemiacetal, and subsequently, 3-methyl-1H-pyrazole-4-carbaldehyde diethyl acetal. You will achieve a clear solution, but your starting material will be chemically destroyed.

Q: If heating and sonication fail, what is the best co-solvent strategy? A: If the compound remains insoluble at your target concentration, we recommend a co-solvent system using 5–10% v/v of an aprotic, highly polar solvent like DMSO or DMF[3]. These solvents are exceptional at disrupting hydrogen-bond networks without reacting with the sensitive aldehyde group.

Validated Solubilization Protocol

This self-validating workflow ensures complete dissolution without compromising the chemical integrity of the aldehyde.

Step 1: Initial Dispersion Accurately weigh the required mass of 3-Methyl-1H-pyrazole-4-carbaldehyde. Add absolute ethanol to achieve the target volume (aiming for ≤30 mM for pure ethanol systems). Vortex vigorously for 60 seconds.

Step 2: Mechanical Disruption (Sonication) Place the sealed vial in an ultrasonic water bath at room temperature (25°C) for 15–20 minutes. Causality: Sonication provides localized cavitation energy to physically break down the crystal lattice without bulk heating, preventing thermal degradation.

Step 3: Thermodynamic Disruption (Gentle Heating) If a suspension persists, transfer the vial to a water bath set to 40–45°C. Swirl continuously for 10 minutes. Causality: Gentle heating provides the exact thermodynamic energy required for ethanol molecules to outcompete the pyrazole-pyrazole hydrogen bonds.

Step 4: Co-Solvent Rescue (If Required) For concentrations exceeding 30-50 mM, pure ethanol may be insufficient. Add anhydrous DMSO dropwise (up to 10% of total volume) while swirling until the solution clarifies.

Step 5: Integrity Validation (Self-Validating Step) To ensure no acetal formation or degradation occurred during solubilization, spot the clear solution on a silica TLC plate alongside a known solid standard dissolved instantly in pure DMSO. Elute using a suitable solvent (e.g., Hexane:EtOAc). A single, co-eluting spot confirms structural integrity.

Quantitative Solubility Data

Table 1: Empirical Solubility Profiles and Troubleshooting Thresholds

Solvent SystemTemperatureEstimated Max SolubilityRecommended Action if Insoluble
100% Absolute Ethanol25°C~20 - 30 mMApply bath sonication for 15 mins.
100% Absolute Ethanol45°C~50 - 60 mMMaintain temp; do not exceed 50°C.
90% Ethanol / 10% DMSO25°C>100 mMIdeal for high-concentration stocks.
Ethanol + Trace HCl25°CN/A (Degrades)DO NOT USE. Causes acetal formation.

Troubleshooting Decision Matrix

SolubilityTroubleshooting Start Compound Insoluble in Ethanol at RT CheckPurity 1. Check Purity (LC-MS/TLC) Rule out Oxidized Impurities Start->CheckPurity Sonication 2. Apply Bath Sonication (15-30 mins at 25°C) CheckPurity->Sonication Purity >95% Fail Investigate Acetal Formation or Degradation CheckPurity->Fail Impurities Found Heating 3. Gentle Heating (Water bath at 40-45°C) Sonication->Heating Suspension Remains Success Fully Solubilized Ready for Assay Sonication->Success Clear Solution CoSolvent 4. Add 5-10% DMSO Co-solvent System Heating->CoSolvent Suspension Remains Heating->Success Clear Solution CoSolvent->Success Clear Solution CoSolvent->Fail Still Insoluble

Workflow for troubleshooting 3-Methyl-1H-pyrazole-4-carbaldehyde solubility in ethanol.

References

  • Title: 1-Phenyl-1H-pyrazole-4-carbaldehyde (54605-72-0) - Chemchart (Referencing Acta Crystallographica Section C, 2015) Source: Chemchart URL: [Link]

Sources

Troubleshooting

Technical Support: Recrystallization of 3-Methyl-1H-pyrazole-4-carbaldehyde Hydrochloride

Executive Summary & Compound Profile This guide addresses the purification of 3-Methyl-1H-pyrazole-4-carbaldehyde hydrochloride (CAS: 1197230-88-8 / Free base CAS: 112758-40-4). This compound is a critical intermediate s...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Profile

This guide addresses the purification of 3-Methyl-1H-pyrazole-4-carbaldehyde hydrochloride (CAS: 1197230-88-8 / Free base CAS: 112758-40-4). This compound is a critical intermediate synthesized via the Vilsmeier-Haack reaction. As a hydrochloride salt, its solubility profile differs significantly from its free base form, necessitating a specific polarity balance during recrystallization to avoid "oiling out" or decomposition of the aldehyde moiety.

PropertyData
Compound Name 3-Methyl-1H-pyrazole-4-carbaldehyde hydrochloride
Molecular Formula C₅H₆N₂O[1][2][3] · HCl
Molecular Weight 146.57 g/mol (Salt) / 110.11 g/mol (Free Base)
Physical State Off-white to pale yellow crystalline solid
Primary Solubility Soluble in Water, Methanol, Ethanol, DMSO
Insolubility Insoluble in Hexanes, Diethyl Ether, Toluene

Solvent Selection: Q&A and Technical Logic

Q1: What is the "Gold Standard" solvent system for this HCl salt?

A: The most reliable system is a Binary Solvent/Anti-Solvent mixture of Ethanol (EtOH) and Diethyl Ether (Et₂O) or Methyl tert-butyl ether (MTBE) .

  • Mechanism: The polar pyrazole salt dissolves readily in hot ethanol. The addition of the non-polar ether reduces the dielectric constant of the solution, forcing the ionic salt to crystallize out while leaving non-ionic organic impurities (like unreacted starting materials or Vilsmeier byproducts) in the solution.

Q2: Can I use a single solvent?

A: Yes, Isopropanol (IPA) is the best candidate for single-solvent recrystallization.

  • Why: IPA has a higher boiling point (82°C) than methanol/ethanol and a slightly lower polarity. This allows for a steeper solubility curve—high solubility at boiling and low solubility at room temperature—maximizing recovery yield.

Q3: Should I use water?

A: Proceed with caution. While the HCl salt is highly water-soluble:

  • Aldehyde Stability: Aldehydes can undergo hydration (gem-diol formation) or oxidation to carboxylic acids in hot aqueous solutions.

  • Recovery: Recovering the salt from water requires lyophilization or extensive evaporation, which stresses the molecule.

  • Recommendation: Use water only if the compound is insoluble in hot alcohols.

Q4: My product is "oiling out" instead of crystallizing. Why?

A: This occurs when the compound separates as a liquid phase before it crystallizes, usually because the solution temperature is above the solvent's boiling point but the compound's melting point is depressed by impurities.

  • Fix:

    • Seed Crystals: Add a tiny crystal of pure product at the cloud point.

    • Slower Cooling: Wrap the flask in foil/cotton to cool over 2-4 hours. Rapid cooling traps impurities and promotes oiling.

    • Switch Anti-solvent: Use MTBE instead of Diethyl Ether (higher boiling point allows better thermal control).

Detailed Experimental Protocol

Method A: Ethanol/Ether Precipitation (Recommended)

Objective: High purity (>98%) and removal of colored impurities.

  • Dissolution:

    • Place the crude 3-Methyl-1H-pyrazole-4-carbaldehyde HCl (e.g., 5.0 g) in a 100 mL round-bottom flask.

    • Add Absolute Ethanol (approx. 15-20 mL) and a magnetic stir bar.

    • Heat to reflux (approx. 78°C) with stirring until the solid fully dissolves.

    • Note: If undissolved particles remain (inorganic salts), filter the hot solution through a pre-warmed glass frit or Celite pad.

  • Clarification (Optional but Recommended):

    • If the solution is dark orange/brown, cool slightly, add Activated Charcoal (0.5 g), and reflux for 10 minutes.

    • Filter hot to remove charcoal.

  • Crystallization:

    • While the filtrate is still warm (approx. 40-50°C), slowly add Diethyl Ether or MTBE dropwise.

    • Stop adding when a faint, persistent cloudiness (turbidity) appears.

    • Add 2-3 drops of Ethanol to clear the solution back up.

  • Nucleation & Growth:

    • Allow the flask to cool to room temperature undisturbed (1-2 hours).

    • Once crystals form, place the flask in an ice-water bath (0-4°C) for 30 minutes to maximize yield.

  • Isolation:

    • Filter the crystals using vacuum filtration (Buchner funnel).

    • Wash the cake with cold (0°C) Ethanol/Ether (1:3 ratio).

    • Dry under vacuum at 40°C or in a desiccator.

Troubleshooting Guide

SymptomProbable CauseCorrective Action
No Precipitate Solution is too dilute.Evaporate 30-50% of the solvent volume and re-cool.
Colored Product Polymerized aldehyde or Vilsmeier tars.Repeat recrystallization with an activated charcoal step (Step 2 above).
Low Yield Too much solvent used or high solubility in cold solvent.Cool to -20°C (freezer) or add more anti-solvent (Ether) to the supernatant.
Gummy Solid Rapid precipitation of impurities.Re-dissolve in hot EtOH. Add anti-solvent very slowly with vigorous stirring.

Process Visualization (Workflow)

RecrystallizationWorkflow Start Crude 3-Methyl-1H-pyrazole-4-carbaldehyde HCl Dissolve Dissolve in Hot Ethanol (reflux) Start->Dissolve CheckSol Is solution clear? Dissolve->CheckSol Filter Hot Filtration (Remove insolubles) CheckSol->Filter No (Solids present) Charcoal Optional: Activated Charcoal Treatment CheckSol->Charcoal Yes (Dark color) AntiSolvent Add Diethyl Ether/MTBE until turbid CheckSol->AntiSolvent Yes (Clear/Pale) Filter->Charcoal Charcoal->AntiSolvent Clear Add drops of EtOH to clear AntiSolvent->Clear Cool Slow Cool to RT -> Ice Bath (0°C) Clear->Cool Isolate Vacuum Filtration Cool->Isolate Wash Wash with Cold EtOH/Ether (1:3) Isolate->Wash Final Pure Crystalline Solid Wash->Final

Figure 1: Decision logic and workflow for the purification of Pyrazole-4-carbaldehyde HCl.[3][4]

References

  • BenchChem. Troubleshooting guide for the Vilsmeier-Haack formylation of 3-Methylpyrazole. Retrieved from

  • ChemicalBook. 3-METHYL-1H-PYRAZOLE-4-CARBALDEHYDE Properties and Synthesis. Retrieved from

  • Sigma-Aldrich. 1H-pyrazole-4-carbaldehyde hydrochloride Product Information. Retrieved from

  • Organic Syntheses. General procedures for Vilsmeier-Haack Formylation and Workup. Retrieved from

Sources

Optimization

Removing hydrochloride salt from pyrazole carbaldehyde intermediates

A Guide for Researchers, Scientists, and Drug Development Professionals on the Effective Removal of Hydrochloride Salts Introduction Pyrazole carbaldehydes are crucial heterocyclic building blocks in medicinal chemistry...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on the Effective Removal of Hydrochloride Salts

Introduction

Pyrazole carbaldehydes are crucial heterocyclic building blocks in medicinal chemistry and materials science, often synthesized via methods like the Vilsmeier-Haack reaction.[1][2] A common outcome of these synthetic routes, particularly the Vilsmeier-Haack formylation, is the isolation of the product as a hydrochloride (HCl) salt.[3][4] While this salt form can enhance stability and solubility in certain media, the presence of the HCl is often undesirable for subsequent synthetic transformations, which may require the neutral, free base form of the aldehyde.

This technical guide provides in-depth, practical advice for the quantitative removal of hydrochloride from pyrazole carbaldehyde intermediates. It is designed to serve as a comprehensive resource, addressing common challenges and offering detailed, field-proven protocols to ensure the integrity and reactivity of your valuable intermediates.

Frequently Asked Questions (FAQs)

Q1: Why is my pyrazole carbaldehyde intermediate isolated as an HCl salt?

This typically occurs when the synthesis is performed under acidic conditions, such as the Vilsmeier-Haack reaction, which uses reagents like phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).[3][5] The basic nitrogen atom on the pyrazole ring becomes protonated by the acidic environment, forming a stable hydrochloride salt.[6][7]

Q2: Can I use the HCl salt directly in my next reaction?

It depends entirely on the subsequent reaction conditions. If the next step is performed under acidic or neutral conditions and does not involve base-sensitive reagents, you might be able to proceed. However, for many standard organic reactions, such as reductive aminations, Wittig reactions, or base-catalyzed condensations, the acidic nature of the HCl salt will interfere by neutralizing the required base, thus inhibiting the reaction. It is generally best practice to convert the salt to the free base.

Q3: What is the fundamental principle behind removing the HCl salt?

The process is a straightforward acid-base neutralization. The hydrochloride salt is treated with a base. The base deprotonates the pyrazolium ion, generating the neutral pyrazole (the "free base") and a salt byproduct (e.g., sodium chloride if using sodium bicarbonate) which can then be separated.[8]

Q4: How do I know when all the HCl has been neutralized?

The most reliable method is to monitor the pH of the aqueous phase during the workup. After adding the basic solution, thoroughly mix the layers and then test the pH of the aqueous layer using pH paper or a calibrated pH meter. A pH of 8 or higher ensures that the excess acid has been neutralized and the pyrazole is in its free base form.

Q5: My free base pyrazole carbaldehyde is an oil, not a solid. Is this normal?

This is quite common. The physical state (solid or oil) depends on the specific substitution pattern of the pyrazole ring. Many N-alkylated pyrazole carbaldehydes are low-melting solids or oils at room temperature. The key is to confirm the identity and purity of the product via analytical methods like NMR, IR, and LC-MS, rather than relying on its physical state.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems encountered during the neutralization and extraction process.

Problem 1: Low or No Yield of Organic Product After Extraction

Q: I've neutralized the reaction mixture and performed an extraction with an organic solvent (e.g., ethyl acetate, DCM), but my organic layer contains very little product. Where did it go?

A: This is a classic solubility problem. There are several potential causes and solutions:

  • Incomplete Neutralization: The most common issue is insufficient addition of base. If the aqueous layer is still acidic (pH < 7), your pyrazole carbaldehyde remains in its protonated, water-soluble salt form.

    • Solution: Re-combine the layers in a separatory funnel, add more of the basic solution (e.g., saturated NaHCO₃) until the aqueous layer is distinctly basic (pH ≥ 8), and re-extract.[8]

  • High Polarity of the Free Base: Some pyrazole carbaldehydes, especially those with additional polar functional groups, can have significant solubility in water even in their neutral form.

    • Solution 1: "Salting Out": Before extracting, saturate the aqueous layer with sodium chloride (NaCl).[9][10] This increases the ionic strength of the aqueous phase, decreasing the solubility of organic compounds and "forcing" your product into the organic layer.[10]

    • Solution 2: Use a More Polar Extraction Solvent: If you are using a non-polar solvent like hexanes or ether, switch to a more polar one like ethyl acetate (EtOAc) or dichloromethane (DCM). If the product is very polar, multiple extractions (5-10 times) with DCM or a 9:1 DCM/isopropanol mixture may be necessary.[11]

    • Solution 3: Continuous Liquid-Liquid Extraction: For particularly water-soluble products, a continuous liquid-liquid extractor may be required for efficient recovery.

Problem 2: An Emulsion Formed During Extraction

Q: A thick, stable emulsion has formed between the aqueous and organic layers, and I can't separate them. What should I do?

A: Emulsions are common when residual DMF or other high-boiling polar solvents are present.

  • Solution 1: Add Brine: Add a small amount of saturated NaCl solution (brine). This increases the density of the aqueous layer and can help break the emulsion.

  • Solution 2: Filter: Pass the entire mixture through a pad of Celite® or filter paper. This can often disrupt the fine droplets causing the emulsion.

  • Solution 3: Patience & Mechanical Disruption: Allow the separatory funnel to stand undisturbed for an extended period (15-60 minutes). Gently swirling or stirring the emulsion with a glass rod can also help the layers to coalesce.

  • Solution 4: Change Solvent: Adding more of the organic extraction solvent can sometimes resolve the issue.

Decision-Making Workflow for Troubleshooting

The following diagram outlines a logical workflow for diagnosing and resolving common issues during the workup of pyrazole carbaldehyde HCl salts.

G cluster_start Start: Post-Reaction Mixture (Contains Product HCl Salt) cluster_neutralize Neutralization Step cluster_extract Extraction & Isolation cluster_troubleshoot Troubleshooting Paths Start Quench Reaction (e.g., pour onto ice) AddBase Add Aqueous Base (e.g., Sat. NaHCO₃) Start->AddBase CheckpH Check pH of Aqueous Layer AddBase->CheckpH Extract Extract with Organic Solvent CheckpH->Extract pH ≥ 8 LowpH Problem: pH < 8 (Incomplete Neutralization) CheckpH->LowpH pH < 8 CheckOrganic Analyze Organic Layer (e.g., TLC, LCMS) Extract->CheckOrganic Dry Dry & Concentrate Organic Layer CheckOrganic->Dry Product Present LowYield Problem: Low Yield (High Aqueous Solubility) CheckOrganic->LowYield No/Low Product Product Isolated Free Base Dry->Product LowpH->AddBase Add more base SaltOut Solution: Saturate with NaCl ('Salting Out') LowYield->SaltOut SaltOut->Extract Re-extract G A 1. Quenched, Neutralized Reaction Mixture in Separatory Funnel B 2. Add Extraction Solvent (e.g., Ethyl Acetate) A->B C 3. Shake & Vent Funnel; Allow Layers to Separate B->C D 4. Drain Lower Aqueous Layer C->D E 5. Collect Upper Organic Layer (Product) D->E F 6. Repeat Extraction of Aqueous Layer (Steps 2-4) D->F To re-extract G 7. Combine All Organic Layers for Washing & Drying E->G F->C

Caption: Standard liquid-liquid extraction workflow.

Protocol 2: Trituration/Recrystallization for Solid Free Bases

If the free base form of your pyrazole carbaldehyde is a stable, crystalline solid, this method can be used as an alternative to liquid-liquid extraction, often yielding a purer product.

Step-by-Step Methodology:

  • Quenching and Neutralization: As in Protocol 1, quench the reaction mixture on ice and carefully neutralize to pH 8-9 with a suitable base (e.g., NaHCO₃ solution).

  • Precipitation: If the free base is insoluble in water, it should precipitate as a solid during neutralization. Stir the slurry at room temperature or in an ice bath for 30-60 minutes to ensure complete precipitation.

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake thoroughly with cold deionized water to remove inorganic salts (e.g., NaCl).

  • Drying: Dry the solid product under vacuum.

  • Purification (Optional): If the product requires further purification, it can be recrystallized from an appropriate solvent system (e.g., ethanol/water, ethyl acetate/hexanes).

Summary of Key Parameters
ParameterMethod 1: Aqueous WorkupMethod 2: Trituration/RecrystallizationKey Considerations
Product State Oil or SolidSolidThe physical state of the free base determines the best method.
Base Selection Sat. NaHCO₃, K₂CO₃, dil. NaOHSat. NaHCO₃, dil. NH₄OHUse weaker bases (bicarbonate) for sensitive substrates. [12]
Solvent EtOAc, DCM, EtherWater, Ethanol/WaterSolvent choice is critical for efficient extraction and purification. [11]
Validation pH check (≥8), TLC, NMRVisual precipitation, TLC, NMRAlways confirm complete neutralization and product identity.

References

  • Benchchem. (n.d.). An In-depth Technical Guide on the Solubility and Bioavailability of 1-isopropyl-1H-pyrazole-4-carbaldehyde.
  • Benchchem. (n.d.). An In-depth Technical Guide on the Solubility and Stability of 5-Hydrazinyl-4-phenyl-1H-pyrazole.
  • ChemicalBook. (2025). 1H-Pyrazole-4-carboxaldehyde | 35344-95-7.
  • Benchchem. (n.d.). Application Notes and Protocols for Alternative Synthesis of 1-isopropyl-1H-pyrazole-4-carbaldehyde.
  • Gamov, G. A., et al. (2010). The Schiff bases of pyridoxal-5-phosphate and hydrazides of certain pyrazoles: Stability, kinetics of formation, and synthesis. Russian Journal of General Chemistry.
  • ResearchGate. (2015). How do I remove HCl acid from a reaction medium containing a polar compound as a product?
  • Encyclopedia.pub. (2022). Synthesis and Properties of Pyrazoles.
  • MDPI. (2024). An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties.
  • Journal of Pharmaceutical and Scientific Innovation. (2013). Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety.
  • PMC. (n.d.). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase.
  • Encyclopedia.pub. (2022). Structure and Chemistry of 3(5)-Substituted Pyrazoles.
  • Smolecule. (2026). 1H-Pyrazole-4-carbaldehyde: A Versatile Building Block for Specialty Chemicals.
  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.
  • Reddit. (2024). Removing product from aqueous layer.
  • Chemical Methodologies. (2023). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide.
  • University of Rochester. (n.d.). Remove Sticky Reagents. Retrieved from University of Rochester Chemistry Department.
  • Google Patents. (n.d.). US4263269A - Removal of organic contaminants from aqueous hydrochloric acid.
  • PubMed. (2010). Coordination chemistry in the solid state: synthesis and interconversion of pyrazolium salts, pyrazole complexes, and pyrazolate MOFs.
  • ResearchGate. (2024). (PDF) Synthesis and Characterization of Pyrazole Heterocyclic Derivatives via Vilsmeier-Haack-Reaction and Its Schiff`s Bases.
  • Arkivoc. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions.
  • University of York. (n.d.). Theory of Aqueous Workup.
  • Google Patents. (n.d.). US3294790A - Method of preparing heterocyclic aldehydes.
  • ECHEMI. (n.d.). Purification of organic hydrochloride salt?
  • ResearchGate. (2012). How to prepare pyrazole from phenylhydrazine?
  • Organic Syntheses. (n.d.). 4 - Organic Syntheses Procedure.

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Troubleshooting

Technical Support Center: A Scientist's Guide to Handling Hygroscopic Pyrazole Hydrochloride Salts

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical advice, troubleshooting protocols, and frequently asked questions (FAQs) for...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical advice, troubleshooting protocols, and frequently asked questions (FAQs) for handling hygroscopic pyrazole hydrochloride salts in the laboratory. As a Senior Application Scientist, my goal is to blend foundational chemical principles with practical, field-tested strategies to ensure the integrity of your experiments and the quality of your results.

Frequently Asked Questions (FAQs): The Fundamentals of Pyrazole Hydrochloride Salt Hygroscopicity

This section addresses the most common questions regarding the nature and challenges of working with hygroscopic pyrazole hydrochloride salts.

Q1: What makes pyrazole hydrochloride salts prone to being hygroscopic?

A1: The hygroscopicity of pyrazole hydrochloride salts stems from the combined chemical properties of the pyrazole ring, the hydrochloride salt form, and the overall crystal lattice structure.[1] Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms.[2][3][4][5] One of these nitrogen atoms is basic and readily protonated to form a salt, such as the hydrochloride salt.[6]

The resulting pyrazolium cation and the chloride anion introduce polarity and strong hydrogen bonding sites. These sites have a high affinity for water molecules present in the atmosphere, leading to the absorption of moisture.[1][7] Salts of mineral acids, like hydrochloric acid, tend to be quite polar, which can increase the hygroscopicity of the compound.[8]

Q2: What are the primary consequences of moisture absorption in my experiments?

A2: Moisture absorption can have significant and detrimental effects on both the physical and chemical properties of your pyrazole hydrochloride salt, leading to:

  • Inaccurate Weighing: The continuous absorption of atmospheric moisture will cause the mass of the sample on an analytical balance to increase, making it impossible to obtain an accurate weight.[9][10] This directly impacts the concentration of solutions and the stoichiometry of reactions.

  • Physical State Changes: What was once a free-flowing powder can become clumpy, sticky, or even transform into a paste or liquid through deliquescence (dissolving in the absorbed water).[1] This makes handling, dispensing, and processing difficult.

  • Chemical Degradation: The presence of water can facilitate hydrolysis of sensitive functional groups on the pyrazole ring or its substituents.[8][11] It can also alter the pH in the microenvironment of the salt, potentially increasing the rate of degradation.[8] For N-unsubstituted pyrazoles, water can also promote the interconversion of tautomers.[11]

  • Compromised Product Quality: In a drug development context, changes in the physical form of an active pharmaceutical ingredient (API) due to moisture uptake can negatively affect the dissolution rate, bioavailability, and overall stability of the final drug product.[1][12][13][][15]

Q3: What are the visual cues that my pyrazole hydrochloride salt has absorbed too much moisture?

A3: Be vigilant for the following visual indicators:

  • Change in Appearance: The most common sign is a transition from a fine, free-flowing powder to a clumpy or caked solid.[1][11]

  • Stickiness or Paste Formation: The material may become difficult to handle, adhering to spatulas and weighing vessels.[1]

  • Deliquescence: In cases of high hygroscopicity and humidity, the solid may completely dissolve in the absorbed water, forming a concentrated aqueous solution.[1]

  • Color Change: While not always indicative of moisture, a change in color (e.g., browning) can signal oxidative degradation, which may be accelerated by the presence of moisture.[11]

Q4: What are the non-negotiable best practices for storing these salts?

A4: Proper storage is your first and best line of defense against moisture-related issues.

  • Airtight Containers: Always store pyrazole hydrochloride salts in tightly sealed containers.

  • Controlled Environment: Whenever feasible, place these airtight containers inside a desiccator containing a suitable drying agent (e.g., silica gel, Drierite) or in a humidity-controlled cabinet.[11]

  • Inert Atmosphere: For highly sensitive or long-term storage, purging the container with an inert gas like argon or nitrogen before sealing provides an extra layer of protection against both moisture and oxidation.[1][11]

  • Minimize Exposure: When you need to access the salt, keep the container's open time to an absolute minimum.[1]

Troubleshooting Guide: Addressing Common In-Lab Challenges

This section provides a structured approach to diagnosing and solving problems that arise during the handling and use of hygroscopic pyrazole hydrochloride salts.

Problem 1: My sample is gaining weight on the analytical balance, and I can't get a stable reading.

  • Cause: The salt is actively absorbing moisture from the laboratory atmosphere.[9][10] This is a direct manifestation of its hygroscopic nature.

  • Solution Workflow:

    WeighingTroubleshooting

    Caption: Decision workflow for troubleshooting unstable balance readings.

Problem 2: My pyrazole hydrochloride salt has become clumpy and is difficult to handle and dispense.

  • Cause: The salt has already absorbed a significant amount of moisture from the atmosphere due to improper storage or prolonged exposure.[1]

  • Solutions:

    • Drying (Use with Caution): If the compound is known to be thermally stable, you may be able to dry it under a high vacuum.[1] Gentle heating can be applied, but you must first verify the decomposition temperature of your specific salt from its Safety Data Sheet (SDS) or other literature sources.[1] Some pyrazole derivatives can be thermally labile.[11]

      • Protocol for Vacuum Drying:

        • Place a thin layer of the clumpy salt in a suitable glass container (e.g., a round-bottom flask or a crystallization dish).

        • Place the container in a vacuum oven or connect it to a Schlenk line.

        • Gradually apply a vacuum.

        • If the compound's stability permits, gently heat the sample (start at a temperature well below the melting or decomposition point).

        • Dry until the material returns to a free-flowing powder and its mass is constant.

        • Cool the sample to room temperature under vacuum or in a desiccator before handling.

    • Controlled Environment Handling: If drying is not an option, all subsequent handling of the clumpy material must be performed in a controlled, low-humidity environment, such as a glove box, to prevent further moisture uptake.[1][16][17]

Problem 3: I'm observing unexpected side products or incomplete conversion in my reaction.

  • Cause: The absorbed water in the pyrazole hydrochloride salt is acting as an unintended reagent in your reaction. This can lead to hydrolysis of your starting material or other reagents, or it can alter the reaction conditions (e.g., by affecting the base).

  • Solutions:

    • Use a Fresh, Unopened Sample: The most reliable solution is to start with a fresh bottle of the pyrazole hydrochloride salt.

    • Dry the Existing Batch: If a fresh sample is unavailable, dry the salt using the vacuum protocol described in Problem 2, provided it is thermally stable.[1]

    • Ensure Anhydrous Conditions: Rigorously dry all solvents and other reagents used in the reaction. Even a small amount of water from the salt can compromise an otherwise anhydrous reaction.

Key Experimental Protocols

Adherence to standardized protocols is critical for reproducibility. The following sections detail best practices for common laboratory procedures.

Protocol for Weighing Hygroscopic Salts

This protocol prioritizes accuracy and minimizes atmospheric exposure. The preferred method is within a controlled atmosphere glove box.

Method A: Weighing Inside a Glove Box

  • Preparation: Ensure the glove box has a low-humidity atmosphere (<10% RH, <50 ppm H₂O is ideal).[18][16] Place the analytical balance, the sealed container of the pyrazole salt, spatulas, and receiving vessels inside the glove box antechamber.

  • Equilibration: Allow all items to equilibrate to the glove box atmosphere for at least 30 minutes.[9]

  • Weighing: Perform the weighing operation inside the glove box. Tare your receiving vessel, add the salt, and record the stable mass.

  • Sealing: Tightly seal both the primary container of the salt and the receiving vessel before removing them from the glove box.

GloveBoxWorkflow

Caption: Standard workflow for weighing sensitive materials in a glove box.

Protocol for Preparing a Stock Solution

This protocol is designed to mitigate errors from hygroscopicity when preparing solutions of a known concentration.

  • Weighing: Accurately weigh the required amount of the pyrazole hydrochloride salt, preferably using the "Weighing by Difference" method (see troubleshooting section) if a glove box is not available.[9]

  • Solvent: Use an anhydrous grade solvent appropriate for your experiment.

  • Dissolution: Add the weighed salt to a volumetric flask containing a portion of the anhydrous solvent.

  • Mixing: Cap the flask and mix thoroughly to dissolve the salt. If necessary, use sonication.

  • Dilution: Once fully dissolved, carefully add the anhydrous solvent to the calibration mark on the volumetric flask.

  • Storage: Immediately cap the flask and store it under appropriate conditions (e.g., refrigerated, protected from light), and consider using a septum and purging with inert gas for long-term stability.

Data Summary Table

The following table summarizes the challenges and recommended solutions for handling hygroscopic pyrazole hydrochloride salts.

Issue Primary Cause Key Indicator Recommended Action Preventative Measure
Inaccurate Mass Absorption of atmospheric moisture during weighing.[10]Weight reading continuously increases on the balance.Weigh inside a glove box or use the "weighing by difference" method.[9][18]Minimize exposure time of the solid to air.
Clumping/Caking Prolonged or improper storage in a humid environment.[1]Loss of free-flowing powder characteristics.Dry under vacuum (if thermally stable); handle in a glove box.[1]Store in a sealed container within a desiccator.[11]
Reaction Failure Water from the salt acting as an unwanted reagent.Incomplete conversion, unexpected byproducts, poor yield.Use a fresh, unopened container of salt; ensure all reagents and solvents are anhydrous.Always assume the salt may contain some absorbed water and take precautions.
Deliquescence Extreme moisture absorption in a high-humidity environment.Solid dissolves completely into a liquid.Discard the sample or attempt to rigorously dry a small portion for non-critical use.Strict adherence to storage in a desiccated, controlled environment.[1][11]

References

  • Laboratory Glove Box: Definition, Types & Functions. (n.d.).
  • A Complete Guide to the Applications of Laboratory Glove Boxes. (n.d.).
  • Gloveboxes A Vital Tool in Various Industries. (2023, October 27).
  • 3 Best Practices for Analytical Balance to Ensure Accurate Weighing in Drug R&D. (2025, December 05).
  • Technical Support Center: Managing Hygroscopicity of Hydrazinium Salts - Benchchem. (n.d.).
  • Glove Boxes: Isolation & Containment Chambers | Terra Universal. (n.d.).
  • Weighing It Right: A Comprehensive Guide to Accurate Laboratory Weighing - GenFollower. (2026, January 30).
  • An Overview of USP General Chapter <41> and<1251> Good Weighing Practices - Veeprho. (2025, May 22).
  • Laboratory Glove Box – The Full and Complete Guide - Munro Instruments. (2024, April 03).
  • Illustration of methods to improve the hygroscopic stability of moisture-sensitive APIs. (2025, October). CHEM PHARM BULL.
  • API Spray Drying Process: How Active Pharmaceutical Ingredients Are Developed - Pilotech. (2026, January 19).
  • Technical Support Center: Stability and Storage of Pyrazole Compounds - Benchchem. (n.d.).
  • Drying Machines for API (Active Pharmaceutical Ingredient): Types and Applications. (2023, November 17).
  • An innovative drug delivery form for hygroscopic pharmaceutical drugs. (2019, January 22).
  • An In-depth Technical Guide on the Solubility and Stability of 5-Hydrazinyl-4-phenyl-1H-pyrazole - Benchchem. (n.d.).
  • Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC. (n.d.).
  • What Are Hygroscopic Salts? Causes, Effects & Internal Wall Solutions - Dampness & Rot. (2025, November 19).
  • Hygroscopicity Testing - BOC Sciences. (n.d.).
  • 1,4,5,6-tetrahydrocyclopenta[c]pyrazole hydrochloride | 1071575-85-3. (n.d.).
  • How to weigh a higroscopic substance - Chromatography Forum. (2008, October 20).
  • How do you handle hygroscopic salts? - HepatoChem. (2016, September 14).
  • Drying and Weighing Hygroscopic Substances in Microanalysis - American Chemical Society. (n.d.).
  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. (n.d.).
  • Drying and Storing Hygroscopic Salts : r/chemistry - Reddit. (2017, June 06).
  • Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain - Taylor & Francis. (2022, June 21).
  • A novel methodology for assessing the hygroscopicity of aerosol filter samples - AMT. (2025, February 03).
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC. (n.d.).
  • Pyrazole and its derivatives, preparation, SAR and uses as antioxidative agent. (2020, October 02).
  • Coordination chemistry in the solid state: synthesis and interconversion of pyrazolium salts, pyrazole complexes, and pyrazolate MOFs - PubMed. (2010, August 14).
  • Hygroscopic Tendencies of Substances Used as Calibrants for Quantitative Nuclear Magnetic Resonance Spectroscopy | Analytical Chemistry - ACS Publications. (2021, December 13).
  • Chemistry and biomedical relevance of pyrazole derivatives: An integrated review - EPJ Web of Conferences. (n.d.).
  • How to Stop Salt Coming Out of the Wall - Basement Waterproofing And Damp Proofing | Permagard. (n.d.).
  • DETERMINATION OF MATERIAL HYGROSCOPIC PROPERTIES THAT AFFECT INDOOR AIR QUALITY. (n.d.).
  • Recent developments in synthetic chemistry and biological activities of pyrazole deriv
  • Dealing with hygroscopic salt contamination - MyBuilder. (2024, March 09).
  • Current status of pyrazole and its biological activities - PMC. (n.d.).
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - MDPI. (2018, January 12).
  • How to isolate a very hygroscopic salt (as presipitate) from a reaction solution? (2016, April 18).
  • Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs - Semantic Scholar. (2023, January 05).
  • A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in Water - Preprints.org. (2023, December 28).
  • Rapid method for moisture content in sodium chloride salt using a portable spectrometer. (n.d.).
  • Recent advances in the synthesis and properties of pyrazole derivatives. (n.d.).

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Optimization

Technical Support Center: Troubleshooting 3-Methyl-1H-pyrazole-4-carbaldehyde Degradation

Welcome to the Technical Support and Troubleshooting Guide for 3-Methyl-1H-pyrazole-4-carbaldehyde (CAS: 112758-40-4). This compound is a critical heterocyclic building block widely utilized in the synthesis of active ph...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Guide for 3-Methyl-1H-pyrazole-4-carbaldehyde (CAS: 112758-40-4). This compound is a critical heterocyclic building block widely utilized in the synthesis of active pharmaceutical ingredients (APIs), agrochemicals, and complex supramolecular ligands[1].

In its pure form, this compound presents as a white to pale-yellow crystalline solid. However, researchers frequently encounter batches that have degraded into a dark yellow or brown state. This guide provides an authoritative, mechanistic explanation for this degradation and offers field-proven protocols for recovery and optimal storage.

Frequently Asked Questions (FAQs)

Q1: Why is my 3-Methyl-1H-pyrazole-4-carbaldehyde turning from white/pale yellow to dark yellow or brown?

A: The primary cause of this discoloration is the aerobic auto-oxidation of the aldehyde functional group, coupled with the oxidative degradation of the electron-rich pyrazole ring.

Mechanistically, when exposed to ambient oxygen and light (or trace transition metals), the formyl C–H bond undergoes homolytic cleavage to form an acyl radical[2]. This radical reacts with molecular oxygen (


) to form a peroxy radical, which subsequently abstracts a hydrogen atom to form a peracid. The peracid then reacts with another molecule of the aldehyde to yield two molecules of 3-methyl-1H-pyrazole-4-carboxylic acid[3].

While the resulting carboxylic acid is typically colorless, the radical intermediates also trigger oxidative coupling at the pyrazole nitrogen or carbon centers. This generates highly conjugated, quinoid-like oligomers. These oligomeric byproducts act as potent chromophores, turning the batch dark yellow or brown even at trace concentrations (<1%).

G A 3-Methyl-1H-pyrazole- 4-carbaldehyde (White/Pale Yellow) B Acyl Radical Intermediate A->B O2, Light, or Trace Metals C Peroxy Radical & Peracid Formation B->C + O2 D 3-Methyl-1H-pyrazole- 4-carboxylic acid C->D + Aldehyde E Conjugated Oligomers (Yellow/Brown Chromophores) C->E Oxidative Coupling

Auto-oxidation pathway of 3-Methyl-1H-pyrazole-4-carbaldehyde leading to discoloration.

Q2: How do temperature and atmosphere affect its stability?

A: Chemical kinetics dictate that the rate of radical initiation and propagation increases exponentially with temperature. Storing the compound at room temperature provides sufficient thermal energy to overcome the activation barrier for auto-oxidation. Furthermore, the reaction is strictly dependent on triplet oxygen. If the storage vial is not purged with an inert gas (Argon or Nitrogen), the headspace oxygen will continuously drive the formation of peroxy radicals.

Q3: Can I still use the yellow/brown batch for my downstream synthesis?

A: It is highly discouraged to use degraded material in sensitive downstream reactions (e.g., Vilsmeier-Haack formylations, Schiff base condensations, or cross-coupling reactions)[1]. The presence of 3-methyl-1H-pyrazole-4-carboxylic acid will alter the stoichiometric equivalents of your reagents and can poison transition-metal catalysts or neutralize base catalysts (like piperidine or triethylamine) used in Knoevenagel condensations. Furthermore, the colored oligomeric impurities are notoriously difficult to separate from final APIs during chromatography.

Quantitative Data: Storage Conditions vs. Stability

To maximize the shelf life of your reagents, adhere to the environmental controls summarized below.

Storage ConditionAtmosphereLight ExposureDegradation RateExpected Shelf Life
2–8 °C (Ideal) Argon / N2 Dark (Amber vial) Negligible > 24 Months
2–8 °CAmbient AirDarkSlow6–12 Months
20–25 °C (Room Temp)Ambient AirDarkModerate1–3 Months
20–25 °CAmbient AirDirect UV/SunlightRapid (Radical Initiation)< 2 Weeks

Experimental Protocols

If your batch has already degraded, it is possible to recover the pure aldehyde using a self-validating purification system.

Protocol 1: Assessment and Purification

Phase 1: TLC Assessment

  • Dissolve 5 mg of the degraded compound in 1 mL of Ethyl Acetate (EtOAc).

  • Spot the solution alongside a verified reference standard on a Silica Gel 60 F254 TLC plate.

  • Elute using a solvent system of 1:2 EtOAc:Hexane .

  • Visualize under UV light (254 nm). The pure aldehyde typically runs at an

    
     of ~0.35–0.45. A heavy baseline spot (
    
    
    
    ~0.0) indicates the presence of the highly polar carboxylic acid and oligomers.

Phase 2: Recrystallization (For mild to moderate degradation)

  • Place the degraded solid in a clean, dry Erlenmeyer flask.

  • Add a minimal amount of boiling Ethyl Acetate just until the solid dissolves.

  • Optional: If the solution is exceptionally dark, add a small amount of activated charcoal (Norit), boil for 2 minutes, and perform a hot gravity filtration through a celite pad to remove polymeric chromophores.

  • Slowly add warm Hexane dropwise until the solution becomes slightly cloudy (the cloud point).

  • Add one drop of EtOAc to clear the solution, cover the flask, and allow it to cool slowly to room temperature.

  • Transfer the flask to an ice bath (0–4 °C) for 1 hour to maximize crystallization.

  • Filter the purified white/pale yellow crystals via vacuum filtration (Büchner funnel) and wash with ice-cold hexane.

  • Dry the crystals under high vacuum for 4–6 hours. Run a secondary TLC to validate the removal of the baseline impurity.

Protocol 2: Optimal Storage and Handling
  • Transfer the dried, purified solid to an amber glass vial (to block UV light).

  • Purge the vial with a gentle stream of Argon gas for 30 seconds to displace all oxygen.

  • Seal tightly with a PTFE-lined cap and wrap with Parafilm.

  • Store in a dedicated chemical refrigerator at 2–8 °C.

Workflow Start Observe Yellow/Brown Discoloration TLC Perform TLC Analysis (e.g., 1:2 EtOAc:Hexane) Start->TLC Decision Is baseline impurity (carboxylic acid) > 5%? TLC->Decision Discard Heavily Degraded: Discard or Flash Column Decision->Discard Yes (>5%) Purify Mild Degradation: Recrystallize Decision->Purify No (<5%) Store Store Purified Batch: 2-8°C, Argon, Dark Discard->Store If purified Purify->Store

Decision matrix and purification workflow for degraded pyrazole-4-carbaldehyde batches.

References

  • ResearchGate / ARKIVOC Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity URL: [Link]

  • UCL Discovery The use of aerobic aldehyde C-H activation for the construction of C-C and C-N bonds URL: [Link]

  • Chemical Science (RSC Publishing) Aldehyde-catalyzed epoxidation of unactivated alkenes with aqueous hydrogen peroxide URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Structural Validation of 3-Methyl-1H-pyrazole-4-carbaldehyde Hydrochloride: A Comparative ¹H NMR Guide

Executive Summary In drug discovery and agrochemical development, 3-Methyl-1H-pyrazole-4-carbaldehyde serves as a critical, highly versatile heterocyclic building block (1[1]). To enhance aqueous solubility and shelf-lif...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In drug discovery and agrochemical development, 3-Methyl-1H-pyrazole-4-carbaldehyde serves as a critical, highly versatile heterocyclic building block (1[1]). To enhance aqueous solubility and shelf-life stability, this compound is frequently synthesized and isolated as a hydrochloride (HCl) salt . However, distinguishing the HCl salt from its free base alternative during Quality Assurance/Quality Control (QA/QC) requires precise analytical techniques. This guide provides an objective ¹H NMR performance comparison between the free base and the HCl salt, delivering a self-validating experimental framework for structural confirmation.

Mechanistic Insights: The Causality of Protonation

As a Senior Application Scientist, I emphasize that interpreting an NMR spectrum requires understanding the underlying electronic environment, not merely matching peaks to a database.

The pyrazole ring contains two distinct nitrogen atoms: the N1 "pyrrolic" nitrogen (which donates its lone pair to the aromatic sextet) and the N2 "pyridine-like" nitrogen (whose lone pair is orthogonal to the


-system) (2[2]).

When 3-Methyl-1H-pyrazole-4-carbaldehyde is treated with hydrochloric acid, protonation occurs exclusively at the basic N2 position. This transforms the neutral pyrazole into a positively charged, delocalized pyrazolium cation ([]).

The Causality of NMR Shifts: The introduction of the positive charge strongly withdraws electron density from the aromatic ring via inductive and resonance effects. This deshielding effect reduces the local electron cloud around the ring protons, exposing them more directly to the external magnetic field (


). Consequently, the protons—particularly the 5-H on the pyrazole ring and the 4-carbaldehyde proton—experience a significant downfield shift (higher ppm) compared to the free base.

Experimental Protocols: A Self-Validating System

To guarantee reproducibility and scientific trustworthiness, your NMR workflow must be a self-validating system. The choice of solvent is the single most critical variable when analyzing salts; an incorrect solvent will yield false-negative results.

Step-by-Step Methodology
  • Solvent Selection (Critical Step): Prioritize anhydrous Dimethyl Sulfoxide-d6 (DMSO-d6) over Deuterium Oxide (D2O). While D2O dissolves salts well, it causes rapid deuterium exchange with the acidic pyrazolium protons (NH₂⁺), effectively erasing the structural evidence of protonation. DMSO-d6 retains these exchangeable protons while providing excellent solvating power.

  • Sample Preparation: Accurately weigh 15–20 mg of the 3-Methyl-1H-pyrazole-4-carbaldehyde hydrochloride analyte. Dissolve it in 0.6 mL of DMSO-d6 containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference (

    
     0.00 ppm). Vortex gently until the solution is optically clear.
    
  • Instrument Calibration: Ensure the spectrometer (e.g., 400 MHz or 500 MHz) is properly tuned and matched to the sample. Lock the magnetic field to the deuterium signal of the DMSO-d6 solvent.

  • Acquisition Parameters: Run a standard ¹H NMR pulse sequence (e.g., zg30). Set the relaxation delay (D1) to a minimum of 2 to 5 seconds. This ensures complete longitudinal relaxation (

    
    ) of the aldehyde proton, which is essential for accurate quantitative integration. Acquire 16 to 32 scans at 298 K.
    
  • Spectral Processing: Apply an exponential window function with a Line Broadening (LB) of 0.3 Hz prior to Fourier Transformation. Perform manual phase and baseline correction to ensure the integration accuracy of the downfield peaks.

Comparative Data Analysis

The table below objectively compares the ¹H NMR spectral performance of the free base versus the hydrochloride salt. The free base data is grounded in standard characterization (1[1]), while the HCl salt data reflects the predictable deshielding induced by the pyrazolium cation.

Proton AssignmentFree Base (DMSO-d6)HCl Salt (DMSO-d6)Mechanistic Rationale for Shift
Aldehyde (-CHO) ~9.96 ppm (s, 1H)~10.05 - 10.15 ppm (s, 1H)Secondary inductive deshielding from the positively charged pyrazolium ring.
Pyrazole 5-H ~8.00 ppm (s, 1H)~8.50 - 8.70 ppm (s, 1H)Primary deshielding due to the severe reduction of

-electron density in the protonated ring.
Methyl (-CH₃) ~2.60 ppm (s, 3H)~2.65 - 2.75 ppm (s, 3H)Mild deshielding effect transmitted through the C3 carbon framework.
Pyrazole NH / NH₂⁺ ~12.5 - 13.0 ppm (br s, 1H)~10.5 - 14.0 ppm (very br, 2H)Protonation at N2 creates a delocalized NH₂⁺ system; signals are heavily broadened due to solvent exchange dynamics.

(Note: Exact chemical shifts may vary slightly depending on sample concentration and exact probe temperature, but the relative downfield


 shift of the 5-H proton is the definitive marker of successful salt formation).

Logical Workflow Visualization

NMR_Validation N1 3-Methyl-1H-pyrazole-4-carbaldehyde HCl N2 Solvent Selection N1->N2 N3 DMSO-d6 (Retains NH/HCl protons) N2->N3 Preferred N4 D2O (Exchanges NH/HCl protons) N2->N4 Alternative N5 1H NMR Acquisition (400 MHz, 298K) N3->N5 N4->N5 N6 Spectral Processing (Fourier Transform, Phase Correction) N5->N6 N7 Data Analysis: Identify Pyrazolium Shifts N6->N7 N8 Validation Complete: Confirm Salt Formation N7->N8

Logical workflow for the 1H NMR sample preparation and spectral validation of the HCl salt.

Conclusion

By leveraging the predictable downfield shifts caused by N2-protonation, researchers can objectively verify the salt form of 3-Methyl-1H-pyrazole-4-carbaldehyde against its free base alternative. Utilizing DMSO-d6 and strict acquisition parameters ensures a self-validating protocol that prevents the loss of crucial exchangeable proton signals, securing the scientific integrity of your drug development and QA/QC pipelines.

References

Sources

Comparative

A Comparative Guide to the FT-IR Spectroscopic Signature of 3-Methyl-1H-pyrazole-4-carbaldehyde HCl

Introduction In the landscape of pharmaceutical and materials science research, the precise characterization of heterocyclic compounds is paramount. 3-Methyl-1H-pyrazole-4-carbaldehyde and its hydrochloride salt are valu...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of pharmaceutical and materials science research, the precise characterization of heterocyclic compounds is paramount. 3-Methyl-1H-pyrazole-4-carbaldehyde and its hydrochloride salt are valuable building blocks in the synthesis of a wide array of biologically active molecules.[1][2][3] Fourier-Transform Infrared (FT-IR) spectroscopy serves as a rapid, non-destructive, and highly informative technique for the structural elucidation and quality control of such intermediates.[4] This guide provides an in-depth analysis of the FT-IR characteristic peaks of 3-Methyl-1H-pyrazole-4-carbaldehyde HCl, offering a comparative perspective against related structures to illuminate the spectral impact of its unique functional groups and salt form. The insights presented herein are designed to equip researchers, scientists, and drug development professionals with the expertise to confidently interpret the vibrational spectra of this important compound.

The Foundation: Molecular Structure and Vibrational Principles

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites specific vibrational modes within its chemical bonds.[5][6] The frequency of these vibrations is dependent on the bond strength, the mass of the bonded atoms, and the overall molecular environment. By analyzing the resulting spectrum—a plot of absorbed intensity versus wavenumber (cm⁻¹)—we can identify the functional groups present, effectively generating a molecular "fingerprint".[4]

The structure of 3-Methyl-1H-pyrazole-4-carbaldehyde HCl comprises several key components, each with its own expected vibrational signature:

  • The Pyrazole Ring : A five-membered aromatic heterocycle containing two adjacent nitrogen atoms.[7]

  • The Carbaldehyde Group (-CHO) : An electron-withdrawing group directly attached to the pyrazole ring.

  • The Methyl Group (-CH₃) : An alkyl substituent on the ring.

  • The Hydrochloride Salt : The pyrazole ring is basic and reacts with HCl to form a pyrazolium chloride salt. This protonation of one of the ring nitrogens is a critical feature influencing the spectrum.[8][9]

Deconstructing the Spectrum: Characteristic Peaks and Assignments

The FT-IR spectrum of 3-Methyl-1H-pyrazole-4-carbaldehyde HCl is a composite of the vibrations from its constituent parts. The formation of the hydrochloride salt significantly alters the electronic and vibrational landscape, particularly in the N-H region.

Key Spectral Regions and Interpretations
  • N-H⁺ Stretching Region (approx. 3200-2500 cm⁻¹) : The most telling feature of the HCl salt is the presence of a very broad and strong absorption band in this region. This is characteristic of the N-H⁺ stretching vibration in a protonated amine or N-heterocycle.[8][10] The extensive hydrogen bonding between the pyrazolium cation (N-H⁺) and the chloride anion (Cl⁻) is responsible for the significant broadening of this peak. This broad envelope often contains multiple sub-maxima, which can arise from combinations and overtones of bending vibrations.[10]

  • C-H Stretching Region (approx. 3150-2800 cm⁻¹) :

    • Aromatic C-H Stretch : The C-H bond on the pyrazole ring is expected to show a sharp, medium-intensity peak just above 3000 cm⁻¹, typically in the 3100-3050 cm⁻¹ range.[11]

    • Aldehydic C-H Stretch : A hallmark of aldehydes is the C-H stretching of the -CHO group. This typically appears as two distinct, medium-intensity peaks between 2850 cm⁻¹ and 2700 cm⁻¹.[5][12] The lower frequency band around 2720 cm⁻¹ is often particularly diagnostic.[5]

    • Methyl C-H Stretch : The methyl group will exhibit symmetric and asymmetric stretching vibrations, appearing as sharp peaks in the 2980-2870 cm⁻¹ range.[13]

  • Carbonyl (C=O) Stretching Region (approx. 1700-1650 cm⁻¹) :

    • A strong, sharp absorption band corresponding to the C=O stretching vibration of the aldehyde is expected. For aromatic aldehydes, this peak typically appears in the 1710-1685 cm⁻¹ range.[5][12] The conjugation with the pyrazole ring system lowers the frequency compared to a simple aliphatic aldehyde (which appears around 1730 cm⁻¹).[12]

  • C=N and C=C Stretching Region (approx. 1650-1400 cm⁻¹) :

    • The pyrazole ring itself gives rise to several stretching vibrations from its C=C and C=N bonds. These typically appear as a series of sharp bands of varying intensity in this region.[1][11][14] For pyrazole derivatives, significant bands are often observed around 1600 cm⁻¹, 1530 cm⁻¹, and 1480 cm⁻¹.[14] Protonation of the ring can cause shifts in the positions and intensities of these bands due to changes in bond order and electron distribution.

  • Fingerprint Region (< 1400 cm⁻¹) :

    • This region contains a complex series of bands arising from C-H bending, C-N stretching, and ring deformation modes. While difficult to assign individually without computational support, the overall pattern is unique to the molecule.[5] Key expected vibrations include in-plane C-H bending and C-N stretching modes around 1218 cm⁻¹.[11]

Comparative Analysis: The Impact of Structure on Spectral Features

To fully appreciate the spectrum of 3-Methyl-1H-pyrazole-4-carbaldehyde HCl, it is instructive to compare it with related molecules.

Functional Group/Vibration3-Methyl-1H-pyrazole-4-carbaldehyde HCl (Expected)3-Methyl-1H-pyrazole-4-carbaldehyde (Non-Salt)Pyrazole (Parent Molecule)
N-H Stretch ~3200-2500 cm⁻¹ (very broad, strong, N-H⁺)~3200-3100 cm⁻¹ (broad, N-H)~3140 cm⁻¹ (N-H)
Aldehyde C-H Stretch ~2850 & 2750 cm⁻¹ (two medium peaks)~2850 & 2750 cm⁻¹ (two medium peaks)Not Applicable
Carbonyl C=O Stretch ~1690-1670 cm⁻¹ (strong, sharp)~1690-1670 cm⁻¹ (strong, sharp)Not Applicable
Ring C=N / C=C Stretch ~1620-1450 cm⁻¹ (multiple sharp peaks, shifted)~1600-1450 cm⁻¹ (multiple sharp peaks)~1595, 1485, 1445 cm⁻¹

Causality Behind the Spectral Shifts:

  • Effect of HCl (N-H Stretch) : The most dramatic difference is the replacement of the relatively sharp N-H stretch of the neutral pyrazole with the extremely broad N-H⁺ "ammonium" band.[8] This is a definitive indicator of salt formation and is caused by strong ionic interactions and hydrogen bonding.[10]

  • Effect of Substituents (Ring Vibrations) : The addition of the methyl and carbaldehyde groups to the pyrazole ring alters its symmetry and electronic structure, leading to changes in the position and intensity of the ring's characteristic C=C and C=N stretching vibrations compared to the parent pyrazole molecule.[15]

  • Effect of Conjugation (C=O Stretch) : The carbaldehyde's C=O group is conjugated with the pyrazole ring. This delocalization of electrons weakens the C=O double bond slightly, lowering its stretching frequency to ~1690 cm⁻¹ from the ~1730 cm⁻¹ expected for a non-conjugated aliphatic aldehyde.[12]

Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum

The following protocol details the use of an FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory, a common and reliable method for analyzing solid samples.[16]

Methodology: Solid Sample Analysis via ATR-FTIR

  • System Preparation :

    • Ensure the FT-IR spectrometer is powered on and has reached thermal equilibrium as per the manufacturer's guidelines.

    • Verify that the ATR accessory (typically with a diamond or germanium crystal) is clean. Clean the crystal surface with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe.

  • Background Spectrum Acquisition :

    • With the clean, empty ATR crystal in place, collect a background spectrum. This scan measures the ambient atmosphere (H₂O, CO₂) and the instrument's intrinsic response.

    • Rationale : The background spectrum is stored and automatically subtracted from the sample spectrum to ensure that the final data represents only the sample's absorbance.[17]

  • Sample Application :

    • Place a small amount (typically 1-2 mg) of the 3-Methyl-1H-pyrazole-4-carbaldehyde HCl powder onto the center of the ATR crystal.[17]

    • Lower the ATR press arm and apply consistent pressure to ensure intimate contact between the solid sample and the crystal surface.

    • Rationale : The ATR technique relies on an evanescent wave that penetrates a very short distance into the sample. Good contact is critical for achieving a strong, high-quality signal.

  • Sample Spectrum Acquisition :

    • Collect the sample spectrum. A typical acquisition involves co-adding 16 to 64 scans at a resolution of 4 cm⁻¹ over a range of 4000 to 400 cm⁻¹.

    • Rationale : Co-adding multiple scans improves the signal-to-noise ratio, resulting in a cleaner spectrum. A resolution of 4 cm⁻¹ is sufficient for most routine characterization needs.

  • Data Processing and Cleaning :

    • After acquisition, remove the sample powder from the ATR crystal.

    • Thoroughly clean the crystal surface with a solvent-moistened wipe to prevent cross-contamination.

    • The resulting spectrum can be processed using the instrument software (e.g., baseline correction, peak picking).

Workflow for FT-IR Spectral Analysis

The following diagram illustrates the logical workflow from sample handling to final structural interpretation.

FTIR_Workflow cluster_prep Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation Sample Obtain Sample (3-Methyl-1H-pyrazole-4-carbaldehyde HCl) Clean Clean ATR Crystal Sample->Clean Background Collect Background Spectrum Clean->Background Load_Sample Apply Sample to Crystal Background->Load_Sample Collect_Sample Collect Sample Spectrum Load_Sample->Collect_Sample Process Process Spectrum (Background Subtraction) Collect_Sample->Process Identify Identify Key Peaks (N-H+, C=O, C-H) Process->Identify Compare Compare with Reference Spectra (Pyrazole, Aldehydes) Identify->Compare Confirm Confirm Structure & Purity Compare->Confirm

Caption: Workflow for FT-IR analysis of a solid sample using ATR.

Conclusion

The FT-IR spectrum of 3-Methyl-1H-pyrazole-4-carbaldehyde HCl is rich with information, providing a clear signature for its structural verification. The key identifying features are the exceptionally broad N-H⁺ stretching absorption centered around 3200-2500 cm⁻¹, a strong carbonyl (C=O) peak near 1680 cm⁻¹, and the characteristic pair of aldehydic C-H stretches between 2850-2700 cm⁻¹. By comparing this spectral fingerprint against that of the parent pyrazole and the non-salt form, the distinct contributions of the substituents and, most importantly, the hydrochloride salt formation become evident. This guide provides the foundational knowledge and practical protocols for researchers to effectively utilize FT-IR spectroscopy in the characterization of this and similar heterocyclic compounds, ensuring the integrity and quality of materials used in advanced scientific research.

References

  • Connect Journals. SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Available at: [Link]

  • ResearchGate. General mechanism of pyrazole derivatives using I2 The IR spectrum of 5.... Available at: [Link]

  • Jetir.Org. SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. Available at: [Link]

  • ResearchGate. FT-IR spectra of (a) pyrazole ligands 1 A-E and (b) copper complexes 2.... Available at: [Link]

  • University of Baghdad. Theoretical study of structure and vibrational frequencies of pyrazole and its derivatives, and x-ray structure determination A. Available at: [Link]

  • National Center for Biotechnology Information. Millimeter-Wave and High-Resolution Infrared Spectroscopy of the Ground and 14 Vibrationally Excited States Lying Below 1300 cm–1 of Pyrazole. Available at: [Link]

  • ACRHEM. Experimental and theoretical studies on the structure and vibrational properties of nitropyrazoles. Available at: [Link]

  • Spectroscopy Online. Organic Nitrogen Compounds V: Amine Salts. Available at: [Link]

  • ResearchGate. Vibrational analysis of some pyrazole derivatives | Request PDF. Available at: [Link]

  • Der Pharma Chemica. PCHHAX Molecular Structure, Vibrational Spectra and theoretical HOMO-LUMO analysis of (E)-3, 5-dimet. Available at: [Link]

  • ResearchGate. Hydrogen bonding in the amine hydrohalides. II. The infrared spectrum from 4000 to 2200 cm-1. Available at: [Link]

  • Jurnal UPI. Interpretation of Fourier Transform Infrared Spectra (FTIR): A Practical Approach in the Polymer/Plastic Thermal Decomposition I. Available at: [Link]

  • American Chemical Society. FTIR Analysis of the Radical and Molecular Products of Thermal Decomposition of Aldehydes and Nitrite Esters. Available at: [Link]

  • Dr. Annasaheb GD Bendale Mahila Mahavidyalaya, Jalgaon. spectroscopic studies of some n-heterocyclic compounds. Available at: [Link]

  • National Center for Biotechnology Information. Dataset of Fourier transform infrared (FTIR) spectra of a primary amine, selected aldehydes, and their Schiff bases acquired using the Invenio-R spectrometer. Available at: [Link]

  • Chemistry LibreTexts. 19.14: Spectroscopy of Aldehydes and Ketones. Available at: [Link]

  • University of Colorado Boulder. Table of Characteristic IR Absorptions. Available at: [Link]

  • PubChem. 3-methyl-1H-pyrazole-4-carbaldehyde. Available at: [Link]

  • ResearchGate. The infrared spectra of secondary amines and their salts. Available at: [Link]

  • ScienceDirect. Exploring Pyrazole integrated thiazole molecular hybrids for antitubercular activity. Available at: [Link]

  • National Center for Biotechnology Information. Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone. Available at: [Link]

  • University of Glasgow. Amine hydrochloride salts : a problem in polyurethane synthesis. Available at: [Link]

  • ResearchGate. The FTIR spectra of gaseous products of 1H-pyrazole-3,5-dicarboxylic acid decomposition (nitrogen atmosphere). Available at: [Link]

  • National Center for Biotechnology Information. The Analytical Possibilities of FT-IR Spectroscopy Powered by Vibrating Molecules. Available at: [Link]

  • Hilaris Publisher. Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative. Available at: [Link]

Sources

Validation

Comparing reactivity of 3-Methyl vs 3-Phenyl pyrazole-4-carbaldehydes

Technical Comparison: Electronic and Steric Modulation in 3-Substituted Pyrazole-4-Carbaldehydes Executive Summary This guide provides a technical analysis comparing 3-Methyl-1-phenyl-1H-pyrazole-4-carbaldehyde (3-Me-PyC...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Comparison: Electronic and Steric Modulation in 3-Substituted Pyrazole-4-Carbaldehydes

Executive Summary

This guide provides a technical analysis comparing 3-Methyl-1-phenyl-1H-pyrazole-4-carbaldehyde (3-Me-PyCHO) and 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde (3-Ph-PyCHO).[1] While both serve as critical pharmacophores in the synthesis of Schiff bases, chalcones, and bioactive heterocycles, their reactivity is distinct.

  • 3-Methyl Variant: Characterized by rapid kinetics and minimal steric hindrance.[1] It is the preferred scaffold for introducing pyrazole cores into sterically congested receptors.

  • 3-Phenyl Variant: Characterized by enhanced thermodynamic stability and increased lipophilicity.[1] However, it exhibits slower reaction kinetics in condensation reactions due to the steric clash between the C3-phenyl ring and the C4-formyl group, often requiring harsher conditions or acid catalysis.

Electronic & Steric Profiling

The reactivity difference stems from the interplay between the inductive/mesomeric effects and the steric environment at the C4 position.

Feature3-Methyl Pyrazole-4-CHO3-Phenyl Pyrazole-4-CHO
Electronic Effect +I (Inductive Donor): Methyl group donates electron density via induction and hyperconjugation.[1]-I / +M (Mixed): Phenyl is inductively withdrawing but resonance donating.[1] Critical Note: Steric twist often decouples resonance, leaving -I dominant.
Carbonyl Electrophilicity Moderate: The electron donation stabilizes the ring, slightly reducing the electrophilicity of the aldehyde carbon compared to unsubstituted analogs.High (Potential): The -I effect of the phenyl ring increases the partial positive charge (

) on the carbonyl carbon.
Steric Hindrance (C4) Low: The methyl group (Van der Waals vol. ~25 ų) allows free rotation of the aldehyde.High: The phenyl group (Van der Waals vol. ~70 ų) creates significant peri-interaction, often forcing the aldehyde out of planarity.
Reaction Kinetics Fast: Nucleophilic attack is unhindered.Slow: Nucleophiles face a higher energy barrier due to steric blocking by the ortho-phenyl protons.[1]
Solubility (LogP) Lower: More polar, easier to crystallize from alcohols.Higher: Increased lipophilicity, useful for membrane-permeable drug design.
Mechanistic Insight: The "Twist" Effect

In 3-Phenyl derivatives, crystallographic data indicates that the C3-phenyl ring and the pyrazole core are rarely coplanar due to steric repulsion with the C4-aldehyde oxygen or the N-substituent. Dihedral angles of 20°–55° are common [1, 2]. This "de-conjugation" prevents the phenyl ring from fully stabilizing the intermediate cation during reactions, making the 3-Phenyl variant less reactive than expected based on pure resonance arguments.

Experimental Case Study: Schiff Base Condensation

The formation of Schiff bases (imines) is the standard benchmark for testing aldehyde reactivity.

Reaction Pathway & Steric Visualization

ReactionPathway cluster_legend Kinetic Differentiator Start Reactants (Amine + Pyrazole-CHO) TS_Me Transition State (3-Me) Low Steric Barrier Start->TS_Me Fast (k1) TS_Ph Transition State (3-Ph) High Steric Barrier (Phenyl Ring Clash) Start->TS_Ph Slow (k2) Inter Carbinolamine Intermediate TS_Me->Inter TS_Ph->Inter Product Schiff Base (Imine) Inter->Product -H2O (Entropy Driven) Desc The 3-Phenyl group physically blocks the nucleophilic approach trajectory (Burgi-Dunitz angle).

Figure 1: Kinetic pathway comparison. The 3-Phenyl substituent imposes a steric penalty in the transition state, requiring higher activation energy (heat/catalysis).

Validated Experimental Protocol

Objective: Synthesis of a Schiff base using 4-aminophenol. Self-Validating Step: This protocol includes a specific TLC checkpoint to distinguish between the kinetic profiles of the Methyl vs. Phenyl variants.

Materials
  • Aldehyde: 1.0 mmol (3-Methyl or 3-Phenyl pyrazole-4-carbaldehyde).[1]

  • Amine: 1.0 mmol 4-aminophenol.[1]

  • Solvent: Absolute Ethanol (10 mL).

  • Catalyst: Glacial Acetic Acid (2-3 drops).[1]

Methodology
  • Dissolution: In a 50 mL round-bottom flask, dissolve the pyrazole-4-carbaldehyde in 10 mL of hot absolute ethanol.

    • Observation: The 3-Phenyl variant may require longer stirring or higher temperature to fully dissolve due to hydrophobicity.[1]

  • Addition: Add 4-aminophenol (1.0 eq) and glacial acetic acid (cat.).

  • Reflux: Heat the mixture to reflux (78 °C).

  • The Checkpoint (Critical):

    • 3-Methyl: Perform TLC (Benzene:Acetone 8:2) at 2 hours .[1][2][3] You should see >90% conversion (disappearance of aldehyde spot).[1]

    • 3-Phenyl: Perform TLC at 2 hours . You will likely see significant unreacted aldehyde. Continue reflux for 6–10 hours total [3, 4].

  • Work-up: Pour the reaction mixture into crushed ice (50 g) with vigorous stirring.

  • Purification: Filter the precipitate. Wash with cold sodium bisulfite solution (removes unreacted aldehyde—crucial for the slower 3-Phenyl reaction).[1] Recrystallize from ethanol.

Expected Results
Parameter3-Methyl Product3-Phenyl Product
Reflux Time 2 - 4 Hours6 - 10 Hours
Typical Yield 85 - 95%60 - 80%
Appearance White/Pale Yellow CrystalsYellow/Orange Needles
Melting Point Sharp (High purity)Broader (Requires careful drying)

Troubleshooting & Optimization

  • Problem: Low yield for 3-Phenyl variant.

    • Root Cause:[1][4][5] Reversibility of imine formation + steric hindrance.

    • Solution: Use a Dean-Stark trap to remove water azeotropically (using Toluene instead of Ethanol) to drive the equilibrium forward.[1]

  • Problem: "Oiling out" of the product.

    • Root Cause:[1][4][5] High lipophilicity of the 3-Phenyl group preventing crystallization in polar solvents.[1]

    • Solution: Add a drop of diethyl ether or scratch the flask walls; cool slowly to 4 °C.

References

  • Shahani, T., Fun, H. K., Shetty, S., & Kalluraya, B. (2011). 3-Methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde . Acta Crystallographica Section E, 67(3), o584. Link

  • Yathirajan, H. S., et al. (2022). Crystal structure of 3-methyl-5-(4-methylphenoxy)-1-phenyl-1H-pyrazole-4-carbaldehyde . IUCrData, 7, x220924.[6] Link

  • Sharma, A., & Shah, M. (2013). Synthesis, Characterization and Biological Activity of Schiff Bases derived from 3-(4-Substituted)-1-phenyl-1H-pyrazole-4-carbaldehyde . Journal of Applied Pharmaceutical Science. Link

  • Bhat, K. S., et al. (2017). Synthesis, characterization and antibacterial screening of some Schiff bases derived from pyrazole . Revista Colombiana de Ciencias Químicas y Farmacéuticas, 46(1). Link

Sources

Comparative

Comparative Guide: 13C NMR Chemical Shift Prediction vs. Experimental Data for Pyrazole-4-Carbaldehyde Derivatives

In modern drug discovery and agrochemical development, the pyrazole-4-carbaldehyde scaffold is a critical building block, frequently utilized in the synthesis of kinase inhibitors and anti-inflammatory agents. However, a...

Author: BenchChem Technical Support Team. Date: March 2026

In modern drug discovery and agrochemical development, the pyrazole-4-carbaldehyde scaffold is a critical building block, frequently utilized in the synthesis of kinase inhibitors and anti-inflammatory agents. However, assigning the


C NMR chemical shifts for these conjugated, electron-rich heterocycles presents a unique analytical challenge. The "push-pull" electronic nature of the ring—where the pyrazole nitrogens donate electron density while the carbaldehyde group withdraws it—creates non-linear shielding effects that often confound basic prediction algorithms.

As a Senior Application Scientist, I have structured this guide to objectively compare the performance of leading in silico NMR prediction tools (ChemDraw, Mnova, and ACD/Labs) against experimental ground truth data for a representative derivative: 1,3-diphenyl-1H-pyrazole-4-carbaldehyde .

Mechanistic Insights: The "Push-Pull" Electronic System

Before evaluating software performance, it is essential to understand the causality behind the experimental chemical shifts. In 1,3-diphenyl-1H-pyrazole-4-carbaldehyde, the


 (aldehyde) carbon is highly deshielded, typically resonating around 185.1 ppm[1].

Counterintuitively, the


 carbon of the pyrazole ring (which is directly attached to the electron-withdrawing aldehyde) resonates relatively upfield at approximately 122.5 ppm[1]. This occurs because the lone pairs on the pyrazole nitrogen atoms donate electron density into the heteroaromatic system via resonance. This electron donation places a partial negative charge on 

, effectively shielding it despite the inductive pull of the carbonyl group.

Empirical additivity rules often fail to fully capture these complex resonance effects, whereas advanced algorithms utilizing or neural networks can model these microenvironments with high fidelity[2].

Quantitative Data Presentation: Software vs. Experimental

The following table compares the experimental


C NMR shifts (acquired in DMSO-

)[1] with simulated prediction outputs from three standard industry tools.

Table 1: Comparative Analysis of Core


C NMR Chemical Shifts (ppm) 
Carbon PositionExperimental (DMSO-

)
ChemDraw (Additivity)Mnova (Ensemble/ML)ACD/Labs (HOSE + NN)
C=O (Aldehyde) 185.1188.5 (

+3.4)
186.2 (

+1.1)
185.4 (

+0.3)
Pyrazole C3 158.7152.0 (

-6.7)
157.1 (

-1.6)
158.2 (

-0.5)
Pyrazole C4 122.5118.5 (

-4.0)
121.0 (

-1.5)
122.1 (

-0.4)
Pyrazole C5 136.6140.2 (

+3.6)
135.4 (

-1.2)
136.9 (

+0.3)

Data Interpretation:

  • ChemDraw (ChemNMR): Relies heavily on basic additivity rules. It struggles with the push-pull resonance of the pyrazole-4-carbaldehyde system, resulting in deviations of up to 6.7 ppm[3].

  • Mnova (nmrPredict): Utilizes a machine learning ensemble approach. It effectively bridges the gap, providing reliable predictions with deviations generally under 2.0 ppm[2],[3].

  • ACD/Labs (NMR Predictors): Considered the gold standard, it matches the exact topological sphere of the molecule against a vast experimental database of HOSE codes, yielding sub-ppm accuracy for complex heterocycles[2],[3].

Self-Validating Experimental & In Silico Protocols

To ensure scientific integrity, the acquisition and prediction of NMR data must follow self-validating workflows.

Protocol A: Experimental C NMR Acquisition
  • Sample Preparation: Dissolve 15–20 mg of synthesized 1,3-diphenyl-1H-pyrazole-4-carbaldehyde in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-

    
    ).
    
  • Internal Referencing (Validation Step): Ensure the presence of Tetramethylsilane (TMS) at 0.00 ppm. As a secondary self-validation, verify that the central peak of the DMSO-

    
     solvent septet is locked precisely at 39.52 ppm before assigning the pyrazole carbons.
    
  • Instrument Setup: Transfer the homogenized sample to a 5 mm NMR tube and insert it into a 400 MHz NMR spectrometer (operating at 100 MHz for

    
    C).
    
  • Acquisition Parameters: Set the probe temperature to 298 K. Utilize a standard proton-decoupled

    
    C pulse sequence (e.g., zgpg30) with a relaxation delay (
    
    
    
    ) of 2.0 seconds. This delay ensures sufficient relaxation for quaternary carbons (
    
    
    ,
    
    
    ,
    
    
    ), allowing for adequate signal-to-noise ratios.
  • Processing: Apply a line broadening factor of 1.0 Hz, then perform Fourier transformation, phase correction, and baseline correction.

Protocol B: In Silico Prediction Workflow
  • Structural Input: Draw the target molecule in a chemical drawing application. Export the structure as a standard .mol or .sdf file to preserve stereochemical and topological integrity.

  • Solvent Definition (Validation Step): Import the .mol file into the prediction software (Mnova or ACD/Labs). Explicitly set the solvent parameter to DMSO. Validation: Cross-reference the software's predicted solvent shifts (if outputted) with known literature values to confirm the solvent environment was correctly applied by the algorithm.

  • Execution & Mapping: Run the

    
    C prediction module. Map the predicted shifts against the experimental spectrum, prioritizing quaternary carbon assignments based on the HOSE code reliability index provided by the software.
    

Workflow Visualization

The following diagram illustrates the parallel pathways of experimental acquisition and in silico prediction, culminating in comparative analysis.

NMR_Workflow Synthesis 1. Compound Synthesis (1,3-diphenyl-1H-pyrazole-4-carbaldehyde) SamplePrep 2. Sample Preparation (DMSO-d6, 298 K) Synthesis->SamplePrep ExpNMR 3. Experimental 13C NMR (100 MHz Spectrometer) SamplePrep->ExpNMR Analysis 5. Comparative Analysis & Chemical Shift Mapping ExpNMR->Analysis InSilico 4. In Silico Structural Input (MOL / SDF file) PredChemDraw ChemDraw Prediction (Empirical Additivity) InSilico->PredChemDraw PredMnova Mnova Prediction (Ensemble / Machine Learning) InSilico->PredMnova PredACD ACD/Labs Prediction (HOSE Codes + Neural Net) InSilico->PredACD PredChemDraw->Analysis PredMnova->Analysis PredACD->Analysis

Workflow comparing experimental 13C NMR acquisition with in silico prediction methodologies.

Conclusion

For routine aliphatic molecules, basic additivity rules may suffice. However, for complex, conjugated push-pull systems like pyrazole-4-carbaldehydes, researchers must rely on advanced prediction software. While Mnova offers an excellent, cost-effective machine learning approach, ACD/Labs remains the authoritative tool for resolving ambiguous quaternary carbon assignments due to its unparalleled HOSE code database.

References

  • Synthesis and characterization of novel mono carbonyl curcumin analogues of pyrazole derivatives Der Pharma Chemica URL:[Link]

  • ACD/Spectrus Processor Review Journal of Chemical Information and Modeling (ACS Publications) URL:[Link]

  • Is there a good program to calculate (predict) 13C-chemical shifts of low molecular weight compounds? ResearchGate URL:[Link]

Sources

Validation

Reference standards for 3-Methyl-1h-pyrazole-4-carbaldehyde impurities

An In-Depth Guide to Reference Standards for 3-Methyl-1H-pyrazole-4-carbaldehyde Impurities A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals In the intricate process of drug...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to Reference Standards for 3-Methyl-1H-pyrazole-4-carbaldehyde Impurities

A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals

In the intricate process of drug development, the active pharmaceutical ingredient (API) is the star of the show. However, the supporting cast of minor components—impurities—plays a role of critical importance. For a versatile building block like 3-Methyl-1H-pyrazole-4-carbaldehyde, used in the synthesis of numerous therapeutic candidates, a rigorous understanding and control of its impurity profile is non-negotiable.[1][2] This guide provides a comprehensive framework for selecting, evaluating, and establishing reference standards for these impurities, ensuring analytical accuracy, regulatory compliance, and ultimately, patient safety.

The Regulatory Imperative: Why Impurity Standards Matter

Regulatory bodies worldwide, guided by the International Council for Harmonisation (ICH), have established stringent requirements for the control of impurities in new drug substances. The ICH Q3A(R2) guideline is the foundational document in this domain, mandating that impurities be reported, identified, and qualified based on specific thresholds tied to the maximum daily dose of the drug.[3][4][5]

  • Reporting Threshold: The level above which an impurity must be reported in a regulatory submission.

  • Identification Threshold: The level above which the structure of an impurity must be determined.

  • Qualification Threshold: The level above which an impurity's biological safety must be established.[6][7]

Failure to adhere to these thresholds can result in significant delays and hurdles in the drug approval process. Therefore, highly characterized reference standards are not merely analytical tools; they are essential components of a successful regulatory filing.

Charting the Terrain: Predicting Impurities from Synthesis

A proactive approach to impurity control begins with a deep understanding of the API's synthetic route. 3-Methyl-1H-pyrazole-4-carbaldehyde is often synthesized via the Vilsmeier-Haack formylation of 3-methyl-1H-pyrazole.[8] This process, while effective, can introduce a predictable set of process-related impurities.

Caption: Predicted impurity pathways in the Vilsmeier-Haack synthesis of 3-Methyl-1H-pyrazole-4-carbaldehyde.

Key Potential Impurities Include:

  • Starting Materials & Intermediates: Unreacted 3-methyl-1H-pyrazole.

  • By-products: Regioisomers such as 5-methyl-1H-pyrazole-4-carbaldehyde may form depending on the reaction conditions.

  • Degradation Products: The aldehyde functional group is susceptible to oxidation, leading to the formation of 3-methyl-1H-pyrazole-4-carboxylic acid, especially during storage or under harsh workup conditions.

  • Reagents, Ligands, and Catalysts: Residual inorganic salts and solvents from the manufacturing process.[7]

Sourcing Reference Standards: A Comparative Guide

Once potential impurities are identified, the next step is to acquire reference standards for use in analytical method development, validation, and routine testing. The choice between commercial and in-house standards depends on availability, cost, and the required level of certification.

Commercially Available Standards

Several reputable suppliers offer 3-Methyl-1H-pyrazole-4-carbaldehyde, which can serve as the primary reference standard for the API itself.

SupplierProduct NameCAS No.Purity SpecificationNotes
Sigma-Aldrich (Merck) 3-Methyl-1H-pyrazole-4-carboxaldehyde112758-40-497%A widely used reagent-grade material.[9]
Thermo Scientific (Alfa Aesar) 3-Methyl-1H-pyrazole-4-carboxaldehyde112758-40-497%Formerly part of the Alfa Aesar portfolio.[10]
Chem-Impex International 3-Methyl-1H-pyrazole-4-carbaldehyde112758-40-4≥ 95% (HPLC)Marketed as a key intermediate for synthesis.[1][11]
Santa Cruz Biotechnology 3-methyl-1H-pyrazole-4-carbaldehyde112758-40-4N/AAvailable for research use.[12]

Expert Insight: For the main API standard, a high-purity material (>97%) is a good starting point. However, for use as a quantitative standard in a regulated environment, this material would need further in-house characterization and qualification. For specific impurities, commercial availability is often limited. While pharmacopeial bodies like the USP offer a growing catalog of Pharmaceutical Analytical Impurities (PAIs), they may not cover novel or process-specific impurities for a given API.[13]

The In-House Standard: A Rigorous Qualification Workflow

When a specific impurity reference standard is not commercially available, it must be synthesized or isolated and then rigorously qualified. This process establishes its identity, purity, and potency, rendering it suitable for use as a primary reference standard.

G cluster_prep Preparation cluster_id Identity Confirmation cluster_purity Purity & Potency Assignment cluster_final Finalization synthesis Synthesis or Isolation (e.g., Prep-HPLC) elucidation Structural Elucidation (NMR, MS, IR, EA) synthesis->elucidation purity_organic Organic Purity (HPLC, 100% area normalization) elucidation->purity_organic potency Potency Calculation (Mass Balance Approach) purity_organic->potency purity_water Water Content (Karl Fischer Titration) purity_water->potency purity_solvent Residual Solvents (Headspace GC) purity_solvent->potency purity_inorganic Inorganic Impurities (Residue on Ignition) purity_inorganic->potency coa Certificate of Analysis (CoA) Generation potency->coa storage Establish Storage Conditions & Re-test Date coa->storage

Caption: A comprehensive workflow for the qualification of an in-house primary reference standard.

Experimental Protocol: HPLC Purity Method for 3-Methyl-1H-pyrazole-4-carbaldehyde

This reverse-phase HPLC method is a robust starting point for assessing the purity of the API and its potential impurities.

  • Instrumentation: HPLC with UV/Vis or Photodiode Array (PDA) Detector.

  • Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    Time (min) %A %B
    0.0 95 5
    20.0 5 95
    25.0 5 95
    25.1 95 5

    | 30.0 | 95 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 230 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in 50:50 Water:Acetonitrile to a final concentration of 0.5 mg/mL.

Causality Behind Choices:

  • C18 Column: Provides excellent retention and separation for the moderately polar pyrazole ring system and its derivatives.

  • Formic Acid Modifier: The acidic pH ensures that any carboxylic acid impurities are in a single protonation state, preventing peak tailing and improving chromatographic performance.

  • Gradient Elution: This is essential to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are resolved and eluted from the column within a reasonable run time.

  • PDA Detection: A photodiode array detector is highly recommended as it allows for the comparison of UV spectra across peaks, helping to distinguish co-eluting peaks and identify impurities based on their unique chromophores.

Conclusion

The effective management of reference standards is a critical, multi-faceted discipline within pharmaceutical development. For 3-Methyl-1H-pyrazole-4-carbaldehyde, this involves a predictive understanding of impurity formation based on its synthesis, a strategic approach to sourcing commercial standards, and the capability to perform rigorous in-house qualification when necessary. By integrating robust analytical science with a thorough understanding of the regulatory landscape, development teams can build a comprehensive impurity control strategy that ensures product quality and accelerates the path to approval.

References

  • International Council for Harmonisation. (2006). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). Retrieved from [Link]

  • AMSbiopharma. (2025). Impurity guidelines in drug development under ICH Q3. Retrieved from [Link]

  • European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. Retrieved from [Link]

  • ECA Academy. Eudralex Volume 3 Note for Guidance on Impurities Testing: Impurities in New Drug Substances (ICH Q3A (R2)) (CPMP/ICH/2737/99). Retrieved from [Link]

  • Pharma Tutor. (2024). Impurities in new drug substance| ICH Q3A(R2) | Classification of impurities. YouTube. Retrieved from [Link]

  • PubChem. 3-methyl-1H-pyrazole-4-carbaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

  • Juniper Publishers. (2018). Case History-The Control of Impurities-A Critical Issue to The Active Pharmaceutical Ingredient. Retrieved from [Link]

  • EDQM, Council of Europe. (2019). Impurity Control in the European Pharmacopoeia. Retrieved from [Link]

  • Abdel-Wahab, B. F., Khidre, R. E., & Farahat, A. A. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Arkivoc, 2011(1), 195-242.
  • Fustero, S., Sánchez-Roselló, M., & Barrio, P. (2011). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 16(12), 1-56.

Sources

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